molecular formula C13H11NO2 B045860 4-(4-Aminophenyl)benzoic acid CAS No. 5730-78-9

4-(4-Aminophenyl)benzoic acid

Cat. No.: B045860
CAS No.: 5730-78-9
M. Wt: 213.23 g/mol
InChI Key: ZSFKODANZQVHCK-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)benzoic acid is a versatile and high-value bifunctional organic compound that serves as a critical building block in advanced chemical synthesis and materials science research. Its structure incorporates both a primary aromatic amine and a carboxylic acid functional group on a biphenyl-type scaffold, enabling its use as a key precursor in the synthesis of more complex molecules. A primary research application is in polymer science, where it acts as a monomer for the production of polyamides, polyimides, and other high-performance polymers, which are investigated for their thermal stability and mechanical properties. Furthermore, this compound is a fundamental starting material in the design and construction of Metal-Organic Frameworks (MOFs) and covalent organic frameworks (COFs), where it functions as a rigid organic linker to create porous, crystalline materials with potential applications in gas storage, separation, and catalysis. In pharmaceutical research, it serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) and molecular probes. Its mechanism of action in derived compounds is highly context-dependent, but its core structure allows for conjugation and molecular recognition, making it valuable for developing targeted therapies and diagnostic agents. Researchers value this reagent for its purity and structural rigidity, which facilitates precise and reproducible outcomes in the development of novel functional materials and bioactive compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-aminophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFKODANZQVHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308990
Record name 4'-Amino[1,1'-biphenyl]-4-carboxylic acid
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Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5730-78-9
Record name 5730-78-9
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Record name 4'-Amino[1,1'-biphenyl]-4-carboxylic acid
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Record name 4-(4-aminophenyl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-aminophenyl)benzoic acid and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 4-(4-aminophenyl)benzoic acid, a versatile bifunctional molecule with applications in pharmaceuticals and materials science. This document details the prevalent Suzuki-Miyaura coupling approach, including the synthesis of key precursors, and provides detailed experimental protocols.

Introduction

This compound, also known as 4'-amino-[1,1'-biphenyl]-4-carboxylic acid, is a valuable building block in organic synthesis. Its structure, featuring a biphenyl core with amino and carboxylic acid functionalities at opposite ends, makes it an important intermediate for the synthesis of various organic materials, including polymers, dyes, and pharmacologically active compounds. This guide focuses on a robust and widely utilized synthetic strategy: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Overview of the Main Synthetic Pathway

The most common and efficient pathway for the synthesis of this compound involves a two-step process starting from commercially available precursors. The core of this strategy is the formation of the biphenyl C-C bond via a Suzuki-Miyaura coupling, followed by the hydrolysis of an ester protecting group to yield the final carboxylic acid.

The overall transformation is depicted below:

Overall_Synthesis cluster_precursors Precursors cluster_synthesis Synthesis 4-bromoaniline 4-Bromoaniline Boronic_Ester 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 4-bromoaniline->Boronic_Ester Miyaura Borylation Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Boronic_Ester Methyl 4-bromobenzoate Methyl 4-bromobenzoate Coupling_Product Methyl 4-(4-aminophenyl)benzoate Methyl 4-bromobenzoate->Coupling_Product Boronic_Ester->Coupling_Product Suzuki Coupling Final_Product This compound Coupling_Product->Final_Product Hydrolysis

Figure 1: Overall synthetic strategy for this compound.

Synthesis of Precursors

The successful synthesis of the target molecule relies on the availability of high-quality precursors. This section details the preparation of the key intermediates: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (the boronic ester) and 4-bromobenzoic acid (as its methyl ester).

Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

This boronic ester is a crucial component for the Suzuki coupling. It can be synthesized from 4-bromoaniline via a Miyaura borylation reaction.

Boronic_Ester_Synthesis 4-Bromoaniline 4-Bromoaniline Product 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 4-Bromoaniline->Product Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Product Reagents PdCl2(dppf) KOAc, Dioxane Reagents->Product

Figure 2: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
  • Materials:

    • 4-bromoaniline

    • Bis(pinacolato)diboron

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

    • Potassium acetate (KOAc)

    • 1,4-Dioxane (anhydrous)

    • Ethyl acetate

    • Hexane

    • Water

  • Procedure:

    • To a solution of 4-bromoaniline (1.0 g, 5.8 mmol) and bis(pinacolato)diboron (1.78 g, 7.0 mmol) in anhydrous 1,4-dioxane (15.0 mL) in a round-bottom flask, add potassium acetate (1.71 g, 17.4 mmol).

    • Deaerate the reaction mixture by bubbling nitrogen gas through it for 30 minutes.

    • Add PdCl₂(dppf) (0.21 g, 0.3 mmol) to the mixture.

    • Heat the reaction mixture at 100 °C for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the dioxane under reduced pressure.

    • Quench the residue with water and extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a 20% ethyl acetate in hexane eluent to yield 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline as a light yellow solid.

Reactant/ProductMolecular Weight ( g/mol )AmountMoles (mmol)Yield (%)Purity
4-Bromoaniline172.021.0 g5.8--
Bis(pinacolato)diboron253.941.78 g7.0--
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline219.120.65 g2.9750.78>98%
Synthesis of Methyl 4-bromobenzoate

Methyl 4-bromobenzoate is the coupling partner for the Suzuki reaction. It can be prepared from 4-bromobenzoic acid via Fischer esterification.

Esterification 4-Bromobenzoic_Acid 4-Bromobenzoic Acid Product Methyl 4-bromobenzoate 4-Bromobenzoic_Acid->Product Methanol Methanol Methanol->Product Sulfuric_Acid H₂SO₄ (catalyst) Sulfuric_Acid->Product Final_Product_Synthesis cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Hydrolysis Boronic_Ester 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Coupling_Product Methyl 4-(4-aminophenyl)benzoate Boronic_Ester->Coupling_Product Methyl_Ester Methyl 4-bromobenzoate Methyl_Ester->Coupling_Product Reagents_Suzuki Pd(PPh₃)₄ K₂CO₃, Dioxane/H₂O Reagents_Suzuki->Coupling_Product Final_Product This compound Coupling_Product->Final_Product Reagents_Hydrolysis NaOH, H₂O/MeOH then HCl Reagents_Hydrolysis->Final_Product

Spectroscopic data (NMR, IR, Mass Spec) for 4-(4-aminophenyl)benzoic acid characterization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic data used for the characterization of 4-(4-aminophenyl)benzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.90Doublet2HProtons ortho to -COOH
~7.60Doublet2HProtons ortho to the phenyl linkage (on the benzoic acid ring)
~7.45Doublet2HProtons ortho to the phenyl linkage (on the aniline ring)
~6.70Doublet2HProtons ortho to -NH₂
~12.5 (broad)Singlet1H-COOH
~5.5 (broad)Singlet2H-NH₂

Note: The predicted values are based on the analysis of similar structures, such as 4-aminobenzoic acid and biphenyl derivatives.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ) (ppm)Assignment
~167C=O (Carboxylic acid)
~150C-NH₂
~145Quaternary C (ipso- to phenyl group on benzoic acid ring)
~131CH (ortho to -COOH)
~130Quaternary C (ipso- to benzoic acid group on aniline ring)
~128CH (ortho to phenyl linkage on benzoic acid ring)
~127CH (ortho to phenyl linkage on aniline ring)
~118Quaternary C (ipso- to -COOH)
~114CH (ortho to -NH₂)

Note: These are estimated chemical shifts based on known values for substituted benzene rings.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine), O-H stretching (carboxylic acid)
3200-2500Strong, Very BroadO-H stretching (hydrogen-bonded carboxylic acid)
~1680StrongC=O stretching (carboxylic acid)
~1600, ~1500Medium-StrongC=C stretching (aromatic rings)
~1300MediumC-N stretching (aromatic amine)
~1250MediumC-O stretching (carboxylic acid)
~920Medium, BroadO-H bend (out-of-plane, dimer)
~830StrongC-H bend (para-disubstituted rings)
Table 4: Mass Spectrometry Data
AdductPredicted m/z
[M+H]⁺214.08626
[M+Na]⁺236.06820
[M-H]⁻212.07170
[M]⁺213.07843

Data sourced from PubChem (CID 308678).[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • The sample is then dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆, in a clean, dry vial.

  • To ensure a homogeneous solution, the mixture can be gently vortexed or sonicated.

  • The solution is filtered through a pipette with a small cotton or glass wool plug to remove any particulate matter.

  • The filtered solution is transferred into a clean 5 mm NMR tube to a height of about 4-5 cm.

  • A small amount of an internal standard, such as tetramethylsilane (TMS), is added for referencing the chemical shifts.

  • The NMR tube is capped and carefully wiped clean before being placed into the spinner turbine.

  • Data Acquisition: The sample is inserted into the NMR spectrometer.

  • The magnetic field is locked onto the deuterium signal of the solvent.

  • The magnetic field homogeneity is optimized by shimming to achieve sharp peaks.

  • The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • The desired NMR experiment (e.g., standard 1D proton, 1D carbon) is initiated, and the data is acquired. The number of scans is adjusted to obtain a good signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform.

  • The resulting spectrum is phase-corrected and baseline-corrected.

  • The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation (Solid): A small amount of the solid this compound is placed on a clean, dry agate mortar.

  • A few drops of a mulling agent (e.g., Nujol) are added, and the mixture is ground to a fine, uniform paste.

  • Alternatively, the solid can be mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet using a hydraulic press.

  • For the thin solid film method, dissolve about 50 mg of the solid in a few drops of a volatile solvent like methylene chloride.[2]

  • Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]

  • Data Acquisition: The prepared sample (mull, pellet, or film on a salt plate) is placed in the sample holder of the FT-IR spectrometer.[2]

  • A background spectrum of the empty spectrometer (or the pure salt plate/mulling agent) is recorded.

  • The sample spectrum is then recorded. The instrument passes a beam of infrared radiation through the sample and measures the amount of radiation absorbed at each frequency.

  • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Preparation: A small amount of the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to create a dilute solution.

  • Ionization: The sample solution is introduced into the mass spectrometer. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Electron Impact (EI). In ESI, a high voltage is applied to the liquid to create an aerosol, leading to the formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The generated ions are accelerated by an electric field and directed into a mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected by an electron multiplier or other detector, which generates a signal proportional to the number of ions at each m/z value.

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the workflow for spectroscopic characterization and the relationship between the molecular structure and its expected spectroscopic signals.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration NMR NMR Filtration->NMR NMR Tube IR IR Filtration->IR Salt Plate/Pellet MS MS Filtration->MS Solution NMR_Data Structure & Connectivity NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight MS->MS_Data Characterization Characterization NMR_Data->Characterization IR_Data->Characterization MS_Data->Characterization

General workflow for spectroscopic characterization.

Structure_Spectrum_Correlation cluster_structure Molecular Structure of this compound cluster_signals Expected Spectroscopic Signals Structure COOH COOH Group ¹H: ~12.5 ppm (s, 1H) IR: 3200-2500, ~1680 cm⁻¹ Structure->COOH Carboxylic Acid Aromatic_H Aromatic CH ¹H: ~6.7-7.9 ppm (m, 8H) IR: ~1600, ~1500 cm⁻¹ Structure->Aromatic_H Aromatic Rings NH2 NH₂ Group ¹H: ~5.5 ppm (s, 2H) IR: 3400-3200 cm⁻¹ Structure->NH2 Amino Group MW Molecular Ion MS (m/z): [M+H]⁺ ~214 Structure->MW Entire Molecule

Correlation of structure to spectroscopic signals.

References

Solubility profile of 4-(4-aminophenyl)benzoic acid in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-(4-aminophenyl)benzoic acid. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document synthesizes information on its predicted solubility based on structurally related compounds and outlines detailed experimental protocols for its determination.

Predicted Solubility Profile

Based on the chemical structure of this compound, which contains both a polar carboxylic acid group and an amino group, as well as a larger, more rigid biphenyl core, its solubility is expected to be highest in polar aprotic solvents. These solvents can effectively solvate both the acidic and basic functionalities of the molecule. A summary of the predicted solubility is presented in Table 1. This information is extrapolated from the known solubility of structurally similar compounds.

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighExcellent solvent for a wide range of organic compounds, including those with multiple functional groups.
Dimethylformamide (DMF)HighSimilar to DMSO, effectively solvates polar functional groups.
Polar Protic MethanolModerateCapable of hydrogen bonding, but the large non-polar biphenyl structure may limit high solubility.
EthanolModerateSimilar to methanol, with slightly lower polarity.
WaterLowThe presence of the large, hydrophobic biphenyl backbone is expected to significantly decrease aqueous solubility, despite the presence of polar functional groups.
Non-Polar TolueneVery LowThe overall polarity of the molecule is too high for significant solubility in non-polar solvents.
HexaneVery LowAs a non-polar aliphatic solvent, it is a poor solvent for this compound.
Aqueous (pH dependent) Acidic (e.g., pH 2)Potentially Higher than in Neutral WaterThe amino group would be protonated (forming -NH3+), increasing polarity and potentially aqueous solubility.
Basic (e.g., pH 10)Potentially Higher than in Neutral WaterThe carboxylic acid group would be deprotonated (forming -COO-), increasing polarity and potentially aqueous solubility.

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental approach is crucial for obtaining accurate and reproducible solubility data. The following protocols are based on established methods for determining the equilibrium solubility of active pharmaceutical ingredients (APIs).

Materials and Equipment
  • This compound (analytical grade)

  • Selected solvents (HPLC grade or equivalent)

  • Thermostatically controlled shaker or incubator

  • Calibrated pH meter

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • For aqueous solubility at different pH values, use appropriate buffer solutions (e.g., phosphate or citrate buffers).

  • Equilibration:

    • Place the sealed containers in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the samples to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

    • The solubility is then calculated from the measured concentration and the dilution factor.

Analytical Method Validation

A validated analytical method is essential for accurate solubility determination. The HPLC method should be validated for:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add to known volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24-72h) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 sample4 Dilute sample sample3->sample4 analysis Quantify concentration using validated HPLC method sample4->analysis result Calculate solubility analysis->result

Caption: Experimental workflow for determining the equilibrium solubility.

Conclusion

Unlocking the Therapeutic Potential of 4-(4-Aminophenyl)benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenyl)benzoic acid, also known as 4'-amino-[1,1'-biphenyl]-4-carboxylic acid, is a versatile scaffold in medicinal chemistry. Its unique structure, featuring a biphenyl core with reactive amino and carboxylic acid functional groups, makes it a valuable building block for the synthesis of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the potential biological activities and cytotoxicity of its derivatives, drawing from current research on the parent compound and structurally related molecules. Emerging studies suggest that derivatives of this scaffold possess promising antimicrobial, antitumor, and antiviral properties, highlighting its significance in drug discovery.[2]

Synthesis of the Core Scaffold

The synthesis of the parent compound, 4'-amino-[1,1'-biphenyl]-4-carboxylic acid, can be efficiently achieved through a Suzuki coupling reaction. This common cross-coupling method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. A typical synthetic route involves the coupling of 4-bromobenzoic acid with 4-aminophenylboronic acid.[2]

SynthesisWorkflow General Synthesis Workflow for 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid cluster_reactants Reactants cluster_conditions Reaction Conditions 4-bromobenzoic_acid 4-bromobenzoic acid Suzuki_Coupling Suzuki Coupling 4-bromobenzoic_acid->Suzuki_Coupling 4-aminophenylboronic_acid 4-aminophenylboronic acid 4-aminophenylboronic_acid->Suzuki_Coupling Catalyst Pd(PPh3)4 Catalyst->Suzuki_Coupling Solvent Toluene/Ethanol Solvent->Suzuki_Coupling Temperature Reflux (~80-100°C) Temperature->Suzuki_Coupling Product 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid Suzuki_Coupling->Product

A general workflow for the synthesis of the core scaffold.

Potential Biological Activities and Cytotoxicity

While comprehensive studies on a wide array of this compound derivatives are emerging, research on structurally related compounds provides significant insights into their potential therapeutic applications.

Antimicrobial and Antifungal Activity

Derivatives of the constituent moieties of this compound, namely 4-aminobenzoic acid (PABA) and biphenyl-4-carboxylic acid, have demonstrated notable antimicrobial and antifungal properties.

Schiff bases derived from PABA exhibit broad-spectrum antimicrobial activity.[3] Similarly, ester derivatives of biphenyl-4-carboxylic acid have shown activity against pathogenic Candida species.[4] These findings suggest that derivatives of this compound are promising candidates for the development of new antimicrobial and antifungal agents.

Table 1: Antimicrobial and Antifungal Activity of Structurally Related Compounds

Compound ClassDerivative ExampleTarget OrganismActivity MetricValue (µM)Reference
PABA Schiff Bases4-[(2-hydroxy-5-nitrobenzylidene)amino]benzoic acidStaphylococcus aureus (MRSA)MIC15.62[3]
PABA Schiff Bases4-[(5-bromo-2-hydroxybenzylidene)amino]benzoic acidCandida albicansMIC7.81[3]
Biphenyl-4-carboxylic acid estersEthyl 4-biphenyl carboxylateCandida albicansMIC>2263 (512 µg/mL)[4]
Biphenyl-4-carboxylic acid estersDecanoyl 4-biphenyl carboxylateCandida tropicalisMIC>1342 (512 µg/mL)[4]
Antitumor and Cytotoxic Activity

The parent compound, 4'-amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride, has been noted for its potential antitumor activity.[2] Studies on structurally related compounds, such as diamantane derivatives bearing a bis(4-(4-aminophenoxy)phenyl) moiety, have shown significant growth inhibition against a panel of human cancer cell lines. Furthermore, Schiff base derivatives of PABA have exhibited cytotoxicity against the human liver cancer cell line HepG2.[3]

Table 2: Cytotoxicity of Structurally Related Compounds against Human Cancer Cell Lines

Compound ClassDerivative ExampleCancer Cell LineActivity MetricValue (µM)Reference
Diamantane Derivatives1,6-bis(4-(4-aminophenoxy)phenyl)diamantaneColon (Colo 205)GI50< 0.01
Melanoma (MALME-3M)GI500.23
Melanoma (M14)GI500.48
Breast (MDA-MB-435)GI500.26
PABA Schiff Bases4-[(5-Iodo-2-hydroxybenzylidene)amino]benzoic acidLiver (HepG2)IC5015.0[3]
4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acidLiver (HepG2)IC5020.1[3]
Antiviral Activity

An intriguing potential application of this compound derivatives is in antiviral therapy. The parent compound is a known building block for the synthesis of molecules that inhibit the DNA binding of the Human Papillomavirus (HPV) E2 protein, which is essential for viral replication.[5] This suggests a clear mechanism of action for antiviral intervention.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of related compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3][4]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[3]

SAR_Workflow General Workflow for Structure-Activity Relationship (SAR) Studies Scaffold_Selection Select Core Scaffold (e.g., this compound) Derivative_Synthesis Synthesize a Library of Derivatives Scaffold_Selection->Derivative_Synthesis Biological_Screening Screen Derivatives for Biological Activity Derivative_Synthesis->Biological_Screening Data_Analysis Analyze Quantitative Data (IC50, MIC, etc.) Biological_Screening->Data_Analysis SAR_Identification Identify Structure-Activity Relationships Data_Analysis->SAR_Identification Lead_Optimization Optimize Lead Compounds SAR_Identification->Lead_Optimization Iterative Process Lead_Optimization->Derivative_Synthesis

A general workflow for SAR-guided drug discovery.

Potential Signaling Pathways

While the precise signaling pathways affected by derivatives of this compound are still under investigation, their structural similarity to known inhibitors of key cellular processes provides a basis for hypothesized mechanisms of action. For instance, many biphenyl derivatives and aminobenzoic acid analogs are known to target receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival.

SignalingPathway Hypothetical Receptor Tyrosine Kinase (RTK) Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P1 Downstream Signaling Protein 1 RTK->P1 Activates Ligand Growth Factor Ligand->RTK Binds P2 Downstream Signaling Protein 2 P1->P2 TF Transcription Factor P2->TF Gene_Expression Gene Expression TF->Gene_Expression Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation Derivative This compound Derivative Derivative->RTK Inhibits

A simplified RTK signaling pathway potentially targeted by derivatives.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of compounds with the potential for development into novel therapeutic agents. The available data, primarily from structurally related molecules, strongly suggest that this scaffold is a viable starting point for the discovery of new antimicrobial, antifungal, antitumor, and antiviral drugs. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives to establish clear structure-activity relationships. Elucidating their precise mechanisms of action and identifying their specific molecular targets will be crucial for advancing these promising compounds through the drug development pipeline.

References

A Technical Guide to 4-Aminobenzoic Acid and 4-(4-Aminophenyl)benzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the key differences between 4-aminobenzoic acid (also known as para-aminobenzoic acid or PABA) and 4-(4-aminophenyl)benzoic acid. This document delves into their chemical structures, physicochemical properties, spectroscopic data, synthesis methodologies, and biological activities to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Structural and Physicochemical Differences

4-Aminobenzoic acid is a simple monosubstituted benzene derivative, whereas this compound is a biphenyl derivative, which introduces significant changes to its molecular size, rigidity, and overall physicochemical properties.

Figure 1: Chemical Structures.

The additional phenyl ring in this compound leads to a significant increase in molecular weight and a more complex three-dimensional structure. This has a direct impact on its physical properties, as summarized in the table below.

Table 1: Comparison of Physicochemical Properties
Property4-Aminobenzoic AcidThis compound
CAS Number 150-13-05730-78-9
Molecular Formula C₇H₇NO₂C₁₃H₁₁NO₂
Molecular Weight 137.14 g/mol 213.23 g/mol [1]
Appearance White to off-white crystalline powderWhite crystalline solid[1]
Melting Point 187-189 °C227-236 °C[1]
Boiling Point 340 °C (decomposes)421.1 ± 28.0 °C (Predicted)[1]
Density 1.374 g/cm³1.257 g/cm³[1]
Solubility Slightly soluble in cold water; soluble in hot water, ethanol, ether.[2]Insoluble in water; soluble in most organic solvents.[1]
pKa 2.42 (amino), 4.88 (carboxyl)4.42 ± 0.10 (Predicted)[1]

Spectroscopic Characterization

The structural differences between the two molecules are clearly reflected in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4-Aminobenzoic Acid (¹H NMR, DMSO-d₆):

  • ~7.65 ppm (d, 2H): Protons on the aromatic ring ortho to the carboxylic acid group.

  • ~6.57 ppm (d, 2H): Protons on the aromatic ring ortho to the amino group.

  • ~5.9 ppm (s, 2H): Protons of the amino group.

  • ~12.0 ppm (s, 1H): Proton of the carboxylic acid group.

This compound (¹H NMR, DMSO-d₆): While a detailed spectrum with peak assignments is not readily available in the literature, the expected spectrum would be more complex due to the presence of two distinct aromatic rings. Protons on the phenyl ring bearing the carboxylic acid would likely appear at a lower field (higher ppm) compared to the protons on the phenyl ring with the amino group. The coupling patterns would also be more intricate due to the interactions between the protons on both rings.

Infrared (IR) Spectroscopy

4-Aminobenzoic Acid:

  • 3500-3300 cm⁻¹: N-H stretching of the primary amine.

  • 3300-2500 cm⁻¹: O-H stretching of the carboxylic acid (broad).[3]

  • 1690-1760 cm⁻¹: C=O stretching of the carboxylic acid.[3]

  • 1600 & 1500 cm⁻¹: C=C stretching of the aromatic ring.[4]

This compound:

  • ~3400-3200 cm⁻¹: N-H stretching of the primary amine.

  • ~3300-2500 cm⁻¹: O-H stretching of the carboxylic acid (broad).

  • ~1700 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1600 & 1500 cm⁻¹: C=C stretching of the aromatic rings. The IR spectrum would show characteristic peaks for both the amino and carboxylic acid functional groups, similar to 4-aminobenzoic acid. The biphenyl system may introduce additional complexity in the fingerprint region.

Synthesis Methodologies

The synthesis of these two compounds involves distinct chemical strategies, reflecting their structural differences.

Synthesis of 4-Aminobenzoic Acid

A common laboratory and industrial synthesis of 4-aminobenzoic acid involves the reduction of 4-nitrobenzoic acid.

G 4-Nitrobenzoic_Acid 4-Nitrobenzoic_Acid 4-Aminobenzoic_Acid 4-Aminobenzoic_Acid 4-Nitrobenzoic_Acid->4-Aminobenzoic_Acid Reduction (e.g., H₂, Pd/C or Sn/HCl)

Figure 2: Synthesis of 4-Aminobenzoic Acid.

Experimental Protocol: Reduction of 4-Nitrobenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzoic acid in a suitable solvent (e.g., ethanol or acetic acid).

  • Addition of Reducing Agent: Add a reducing agent such as tin (Sn) metal followed by the slow addition of concentrated hydrochloric acid (HCl), or use a catalytic amount of palladium on carbon (Pd/C) and introduce hydrogen gas (H₂).

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and filter to remove any solid residues. If using Sn/HCl, neutralize the acidic solution with a base (e.g., NaOH) to precipitate the product. If using catalytic hydrogenation, the catalyst is filtered off.

  • Purification: The crude 4-aminobenzoic acid can be purified by recrystallization from hot water or an appropriate organic solvent.

Synthesis of this compound

The synthesis of this compound is commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[5] This method allows for the formation of the C-C bond between the two phenyl rings.

G 4-bromobenzoic_acid 4-Bromobenzoic Acid Suzuki_Coupling Pd Catalyst Base 4-bromobenzoic_acid->Suzuki_Coupling 4-aminophenylboronic_acid 4-Aminophenylboronic Acid 4-aminophenylboronic_acid->Suzuki_Coupling 4-4-aminophenyl-benzoic_acid This compound Suzuki_Coupling->4-4-aminophenyl-benzoic_acid C-C Bond Formation

Figure 3: Suzuki-Miyaura Coupling for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromobenzoic acid, 4-aminophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Na₂CO₃).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture and add water. Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and then purify by recrystallization from a suitable solvent mixture (e.g., ethanol/water or DMF/water).

Biological Activity and Applications

The distinct structures of these two molecules lead to different biological activities and applications.

4-Aminobenzoic Acid:

  • Folate Synthesis: PABA is an essential intermediate in the biosynthesis of folic acid (vitamin B9) in bacteria. This pathway is a key target for sulfonamide antibiotics, which are structural analogs of PABA and act as competitive inhibitors of the enzyme dihydropteroate synthase.

  • UV Protection: PABA and its derivatives were historically used in sunscreens due to their ability to absorb UVB radiation.

  • Therapeutic Uses: Derivatives of PABA have been explored for various therapeutic applications, including antimicrobial and anti-inflammatory agents.

This compound:

  • Antiviral Activity: This compound has been identified as a building block for the synthesis of compounds that can block the DNA binding of the Human Papillomavirus (HPV) E2 protein, suggesting potential as an antiviral agent.[6]

  • Anticancer and Antifungal Potential: Derivatives of biphenyl carboxylic acids have shown promising results as anticancer and antifungal agents.[2][7] The rigid biphenyl scaffold is a common feature in many biologically active molecules.

  • Material Science: Due to its rigid, rod-like structure, it can be used as a monomer for the synthesis of high-performance polymers and as a component in the development of dyes.[1]

There are no well-established signaling pathways directly involving this compound in the public domain. Its biological effects are likely mediated through the specific interactions of its derivatives with their respective biological targets.

Conclusion

4-Aminobenzoic acid and this compound, while both containing aminobenzoic acid moieties, are fundamentally different molecules with distinct chemical, physical, and biological properties. The presence of the biphenyl system in this compound results in a larger, more rigid structure with a higher melting point and different solubility characteristics compared to the simpler 4-aminobenzoic acid. These structural differences necessitate distinct synthetic approaches and lead to a diverse range of biological activities and applications. A thorough understanding of these key differences is crucial for researchers and drug development professionals in designing and synthesizing novel compounds with desired therapeutic or material properties.

References

An In-depth Technical Guide on the Initial Investigations into the Reactivity of the Amino and Carboxylic Acid Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental reactivity of amino and carboxylic acid groups, the core components of amino acids. Understanding these reactions is critical for researchers and professionals involved in peptide synthesis, drug design, and the development of biopharmaceuticals. This document details common reactions, presents quantitative data for comparison, outlines detailed experimental protocols, and provides visual diagrams of key mechanisms and workflows.

Fundamental Reactivity of Amino and Carboxylic Acid Groups

Amino acids are amphoteric molecules, containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). Their reactivity is predominantly governed by the nucleophilic nature of the amino group and the electrophilic character of the carbonyl carbon in the carboxylic acid group. The pH of the reaction medium plays a crucial role in modulating this reactivity by altering the protonation state of these functional groups.[1]

  • The Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, readily participating in reactions with electrophiles. Its nucleophilicity is highest when it is in its unprotonated form (-NH₂).

  • The Carboxylic Acid Group: The carboxylic acid group can act as an electrophile at the carbonyl carbon. However, it is a relatively weak electrophile and often requires activation to enhance its reactivity towards nucleophiles.[2] At physiological pH, the carboxylic acid group is typically deprotonated to form a carboxylate anion (-COO⁻), which is a poor electrophile.[3]

Key Reactions and Quantitative Data

The dual functionality of amino acids allows them to undergo a variety of reactions. The most significant of these are crucial for the synthesis of peptides and other bioactive molecules.

Amide Bond Formation (Peptide Synthesis)

The formation of an amide bond between the carboxylic acid group of one amino acid and the amino group of another is the fundamental reaction in peptide synthesis. Due to the low electrophilicity of the carboxylic acid and the potential for acid-base neutralization, direct condensation is inefficient and requires activation of the carboxyl group.[4] This is typically achieved using coupling reagents.

Data Presentation: Comparison of Common Peptide Coupling Reagents

The choice of coupling reagent is critical for maximizing yield and minimizing side reactions, most notably racemization (the loss of stereochemical integrity at the alpha-carbon).[5] The following tables provide a comparative overview of commonly used coupling reagents.

Table 1: Quantitative Performance of Coupling Reagents in a Model Peptide Synthesis

Coupling Reagent/SystemClassTypical Reaction TimeTypical Yield Range (%)Key Observations
EDC/HOBt Carbodiimide1 - 12 hours70 - 95%The addition of HOBt suppresses racemization and improves yield.[6]
DCC/HOBt Carbodiimide1 - 12 hours75 - 98%Effective, but the dicyclohexylurea (DCU) byproduct is insoluble, complicating purification.[6]
HATU/Base Uronium Salt15 - 60 minutes85 - 99%Generally considered one of the most efficient and fastest reagents.[6]
HBTU/Base Uronium Salt30 - 120 minutes80 - 98%Very effective, with slightly longer reaction times than HATU.[6]

Table 2: Racemization Levels with Different Coupling Reagents for a Model Dipeptide

Coupling ReagentBase% D-Isomer (Racemization)
HATU DIPEA1.5%
HCTU DIPEA1.2%
HBTU DIPEA2.5%
PyBOP DIPEA2.1%
DCC/HOBt N/A3.0%

Data is illustrative and can vary based on the specific amino acids and reaction conditions.

Esterification

Esterification of the carboxylic acid group is another important reaction, often used for protecting the C-terminus during peptide synthesis or for creating amino acid ester prodrugs. The most common method is the Fischer-Speier esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst.[7]

Data Presentation: Yields of Fischer Esterification for Various Amino Acids

The yield of Fischer esterification can be influenced by the steric hindrance of the amino acid side chain and the alcohol used. Driving the equilibrium towards the product is typically achieved by using a large excess of the alcohol or by removing water as it is formed.[8]

Table 3: Illustrative Yields for the Fischer Esterification of Amino Acids with Methanol

Amino AcidReported Yield (%)
L-AlanineModerate
L-PhenylalanineModerate
L-TyrosineModerate
L-LysineModerate
L-Glutamic AcidModerate

Note: Specific yields are highly dependent on reaction conditions. The term "moderate" is used as reported in a study noting that low yields are often obtained due to side reactions involving the amino group without providing specific percentages.[9] A study on the esterification of acetic acid with ethanol reported a 65% yield with equimolar reactants, which increased to 97% with a 10-fold excess of ethanol.[8]

N-Acylation

N-acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride, to form an N-acyl amino acid.[10] This reaction is fundamental for introducing various functionalities to amino acids and is also a key post-translational modification of proteins.[11]

Data Presentation: Relative Reactivity of Amino Acids in N-Acylation

The reactivity of the amino group in N-acylation can be influenced by the steric and electronic properties of the amino acid side chain.

Table 4: Order of Reactivity of α-Amino Acids in Acylation with p-Nitrophenyl p-Nitrobenzoate

Amino AcidRelative Reactivity
L-ProlineHighest
GlycineHigh
L-α-AlanineModerate
L-ValineModerate
L-SerineLow
DL-ThreonineLowest

Source: Adapted from a kinetic study on α-amino acid acylation.[12]

Experimental Protocols

This section provides detailed methodologies for the key reactions discussed above.

Protocol for Amide Bond Formation using EDC/HOBt

This protocol describes a general procedure for the solution-phase coupling of a carboxylic acid and an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[13]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)

  • HOBt (1.1 - 1.5 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard aqueous workup reagents (e.g., 1 M HCl, saturated NaHCO₃, brine)

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Fischer Esterification of an Amino Acid

This protocol outlines the esterification of an amino acid with an alcohol using an acid catalyst.[14]

Materials:

  • Amino acid

  • Alcohol (e.g., methanol, ethanol) in large excess (can be used as the solvent)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • Suspend the amino acid (1.0 equiv) in the desired alcohol (e.g., 10-20 equiv or as solvent).

  • Cool the mixture in an ice bath.

  • Slowly and cautiously add the acid catalyst (e.g., 0.1-0.2 equiv of H₂SO₄).

  • Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC).

  • After completion, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and water.

  • Carefully neutralize the aqueous layer with a saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to obtain the crude amino acid ester.

  • Purify by distillation or chromatography if necessary.

Protocol for N-Acylation of an Amino Acid

This protocol describes the acylation of an amino acid using an acyl chloride under Schotten-Baumann conditions.[15]

Materials:

  • Amino acid (e.g., Glycine)

  • Acyl chloride (e.g., Palmitoleoyl chloride)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

Procedure:

  • Dissolve the amino acid (1.0 equiv) in an aqueous solution of NaOH (2.0 equiv). Cool the solution to 0 °C.

  • In a separate flask, dissolve the acyl chloride (1.1 equiv) in an organic solvent like DCM or THF.

  • Add the acyl chloride solution dropwise to the vigorously stirred amino acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, acidify the reaction mixture to pH 3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the product by recrystallization or column chromatography.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction mechanisms and experimental workflows.

Signaling Pathways (Reaction Mechanisms)

Amide_Bond_Formation_EDC CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Tetrahedral_Intermediate Tetrahedral Intermediate O_Acylisourea->Tetrahedral_Intermediate + Amine Amine Amine (R'-NH2) Amine->Tetrahedral_Intermediate Amide Amide (R-CONH-R') Tetrahedral_Intermediate->Amide Urea Urea Byproduct Tetrahedral_Intermediate->Urea

Mechanism of Amide Bond Formation using EDC.

Fischer_Esterification CarboxylicAcid Carboxylic Acid (R-COOH) Protonated_Carbonyl Protonated Carbonyl CarboxylicAcid->Protonated_Carbonyl + H+ H_plus H+ H_plus->Protonated_Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Alcohol Alcohol Alcohol (R'-OH) Alcohol->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of H2O Proton_Transfer->Water_Elimination Ester Ester (R-COOR') Water_Elimination->Ester - H+

Mechanism of Fischer Esterification.
Experimental Workflows

SPPS_Workflow Start Start: Resin Swelling Deprotection Nα-Protecting Group Removal (e.g., Fmoc) Start->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling of next Fmoc-Amino Acid Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle for Each Amino Acid Washing2->Repeat Repeat->Deprotection Next Cycle Final_Deprotection Final N-terminal Deprotection Repeat->Final_Deprotection Last Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification End Final Peptide Purification->End

Workflow for Solid-Phase Peptide Synthesis (SPPS).

HPLC_Analysis_Workflow Start Start: Protein Sample Hydrolysis Protein Hydrolysis (e.g., 6M HCl) Start->Hydrolysis Neutralization Neutralization and Sample Cleanup Hydrolysis->Neutralization Derivatization Pre-column Derivatization (e.g., with OPA) Neutralization->Derivatization HPLC_Injection Injection into HPLC System Derivatization->HPLC_Injection Separation Chromatographic Separation (Reversed-Phase Column) HPLC_Injection->Separation Detection Detection (UV or Fluorescence) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification End Amino Acid Profile Quantification->End

Workflow for Amino Acid Analysis by HPLC.

References

Commercial suppliers and purity grades of 4-(4-aminophenyl)benzoic acid for research.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(4-aminophenyl)benzoic acid for Research Applications

Introduction

This compound (CAS No. 5730-78-9), also known as 4'-amino-[1,1'-biphenyl]-4-carboxylic acid, is a bifunctional organic compound featuring both an amino and a carboxylic acid group attached to a biphenyl scaffold. This structure makes it a valuable building block in organic synthesis, particularly in the development of polymers, dyes, and specialized materials. For researchers, scientists, and professionals in drug development, the purity and reliable sourcing of this chemical are paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive overview of commercial suppliers, available purity grades, and detailed analytical methodologies for quality control.

Commercial Suppliers and Purity Grades

The procurement of high-purity reagents is a critical first step in any research endeavor. This compound is available from several commercial suppliers in various purity grades suitable for research and development. The following table summarizes the offerings from key suppliers.

SupplierCAS NumberProduct NumberPurity GradeNotes
ChemScene 5730-78-9CS-0132134≥98%Storage at 4°C, protected from light is recommended.[1]
SynQuest Labs 5730-78-94657-1-01Not specifiedPricing and availability provided upon request (POA).[2]
TCI America 20610-77-9A2766>97.0% (GC)This is for an isomer/related compound, 4-Aminophenyl 4-Aminobenzoate.[3][4]

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise purity data and information on the analytical methods used for verification.

Analytical Methodologies for Quality Control

Ensuring the purity of this compound is crucial for its application in sensitive research areas. High-Performance Liquid Chromatography (HPLC) is the most common and robust method for determining the purity of aminobenzoic acid isomers and related compounds due to its high resolution and versatility.[5]

Experimental Protocol: Purity Determination by HPLC

This protocol outlines a general procedure for assessing the purity of this compound using reverse-phase HPLC.

1. Objective: To determine the purity of a this compound sample by separating the main component from potential impurities.

2. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid or Phosphoric Acid (for mobile phase modification)

  • Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Binary or Quaternary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical Balance

  • pH Meter

4. Chromatographic Conditions:

  • Column: A mixed-mode or reverse-phase column, such as a Coresep 100 or a C18 column, is often effective for separating isomers of aminobenzoic acid.[6]

  • Mobile Phase: A gradient of Acetonitrile and water. To improve peak shape and resolution, the aqueous phase is typically acidified with 0.1% formic acid (for MS compatibility) or phosphoric acid.[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV detection at 254 nm or a wavelength of maximum absorbance for the compound.

  • Injection Volume: 5-10 µL

5. Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in a suitable solvent (e.g., a small amount of acetonitrile followed by dilution with the mobile phase) in a 100 mL volumetric flask. Dilute to volume to achieve a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample solution using the same procedure as the standard preparation.

  • System Equilibration: Flush the HPLC system and column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard solution to determine the retention time of the main peak. Following this, inject the sample solution.

  • Data Analysis: Identify the main peak in the sample chromatogram by comparing its retention time to that of the standard. Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram to determine the purity.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC-based purity analysis of this compound.

G Workflow for HPLC Purity Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Start weigh Accurately Weigh Reference & Sample prep_start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve dilute Dilute to Final Concentration (e.g., 0.1 mg/mL) dissolve->dilute equilibrate Equilibrate HPLC System with Mobile Phase dilute->equilibrate inject Inject Standard & Sample Solutions equilibrate->inject separate Chromatographic Separation on Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for the purity determination of this compound via HPLC.

References

A Deep Dive into the Reaction Mechanisms of 4-(4-aminophenyl)benzoic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, reactivity, and polymerization of 4-(4-aminophenyl)benzoic acid, a versatile building block in medicinal chemistry and materials science. This guide provides detailed experimental protocols, quantitative data, and visual diagrams of core reaction mechanisms to support researchers and drug development professionals.

This compound, a bifunctional aromatic compound, serves as a crucial scaffold in the development of a wide array of functional molecules. Its unique structure, featuring a reactive carboxylic acid and an amino group on separate phenyl rings, allows for a diverse range of chemical modifications. This technical guide elucidates the fundamental reaction mechanisms involving this compound, providing a comprehensive resource for scientists engaged in synthetic chemistry, drug discovery, and polymer science.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

Suzuki-Miyaura Cross-Coupling Reaction

A common synthetic route involves the coupling of a 4-halobenzoic acid derivative with a 4-aminophenylboronic acid derivative. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol for the synthesis of a 4-amino-3-arylbenzoic acid scaffold, which is structurally similar to this compound, is as follows[1]:

  • Reaction Setup: In a dry round-bottom flask, combine 4-amino-3-bromobenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (3.0 eq), and a palladium catalyst like Pd(PPh₃)₄ (3-5 mol%).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water.

  • Reaction Execution: Stir the mixture vigorously at an elevated temperature (e.g., 85-100 °C) under an inert atmosphere (e.g., nitrogen or argon) overnight.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by techniques such as column chromatography or recrystallization.

Quantitative Data: Suzuki-Miyaura Coupling Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the specific reaction conditions. The table below summarizes various conditions reported for the coupling of aryl bromides with arylboronic acids.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-Bromobenzoic acidPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095Generic conditions
2Methyl 4-bromobenzoate4-Aminophenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8088Generic conditions
34-IodoanisolePhenylboronic acidPd/C (1.4)-K₂CO₃DMFMW (variable)41-92[1]

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (e.g., 4-Halobenzoic acid) ArX->OxAdd PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation ArBOH2 Ar'-B(OH)2 (e.g., 4-Aminophenylboronic acid) ArBOH2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation PdII_Ar_Ar Ar-Pd(II)L2-Ar' Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Ar-Ar' (this compound) RedElim->ArAr

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Fundamental Reaction Mechanisms

The dual functionality of this compound allows for a variety of chemical transformations at both the carboxylic acid and the amino group.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted to an ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst.[2] This reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction.[3]

Experimental Protocol: Fischer Esterification

A general procedure for the esterification of a para-aminobenzoic acid derivative is as follows[2]:

  • Mixing Reactants: In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., absolute ethanol).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux for several hours.

  • Neutralization and Isolation: After cooling, the mixture is neutralized with a weak base (e.g., sodium carbonate solution) to precipitate the ester. The product is then collected by filtration, washed with water, and dried.

Quantitative Data: Esterification Reactions

Carboxylic AcidAlcoholCatalystReaction Time (h)Temperature (°C)Yield (%)Reference
p-Aminobenzoic acidEthanolH₂SO₄1-2Reflux~85[2]
Benzoic acidPhenolP₂O₅-80-12067-74Generic protocol

Diagram: Fischer Esterification Mechanism

Fischer_Esterification cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation CarboxylicAcid R-COOH ProtonatedAcid R-C(OH)2+ CarboxylicAcid->ProtonatedAcid + H+ H_plus H+ Tetrahedral_Intermediate1 R-C(OH)2(O+H R') ProtonatedAcid->Tetrahedral_Intermediate1 + R'-OH Alcohol R'-OH Tetrahedral_Intermediate2 R-C(OH)(O+H2)OR' Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 Proton Transfer Protonated_Ester R-C(=O+H)OR' Tetrahedral_Intermediate2->Protonated_Ester - H2O Ester R-COOR' Protonated_Ester->Ester - H+ Water H2O H_plus_out H+

Caption: Mechanism of Fischer esterification.

The carboxylic acid group can be converted to an amide by reaction with a primary or secondary amine. This reaction typically requires a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][5]

Experimental Protocol: Amidation using EDC

  • Activation: Dissolve this compound in a suitable solvent (e.g., DMF or DCM). Add EDC and, optionally, a catalyst such as N-hydroxysuccinimide (NHS).

  • Amine Addition: Add the desired amine to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours to overnight.

  • Work-up: The reaction is typically worked up by washing with aqueous acid and base to remove unreacted starting materials and byproducts. The product is then isolated by extraction and purified by chromatography or recrystallization.

Quantitative Data: Amidation Reactions

Carboxylic AcidAmineCoupling AgentSolventTemperatureYield (%)Reference
Benzoic AcidAnilineTiCl₄Pyridine85 °C98[6]
Various Aromatic AcidsBenzylamineTiF₄TolueneReflux60-99[5]
4-Aminobenzoic Acid4-Nitroaniline-THFRT-[7]

Diagram: Amidation Mechanism with Carbodiimide (EDC)

Amidation_EDC CarboxylicAcid R-COOH O_acylisourea O-Acylisourea intermediate CarboxylicAcid->O_acylisourea EDC EDC EDC->O_acylisourea Tetrahedral_Intermediate Tetrahedral intermediate O_acylisourea->Tetrahedral_Intermediate Amine R'-NH2 Amine->Tetrahedral_Intermediate Amide R-CONH-R' Tetrahedral_Intermediate->Amide Urea_byproduct Urea byproduct Tetrahedral_Intermediate->Urea_byproduct

Caption: Mechanism of amidation using a carbodiimide coupling agent.

Reactions at the Amino Group

The primary aromatic amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[3] The resulting diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions, collectively known as Sandmeyer reactions, to introduce a range of functional groups.[8][9]

Experimental Protocol: Diazotization and Sandmeyer Reaction (Cyanation)

A protocol for the cyanation of p-aminobenzoic acid, a related compound, is as follows[10]:

  • Diazotization: Dissolve this compound in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool to 0-5 °C. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of a copper(I) salt (e.g., CuCN) and the corresponding nucleophile (e.g., KCN). Slowly add the cold diazonium salt solution to this mixture.

  • Reaction and Isolation: Allow the reaction to warm to room temperature and stir for several hours. The product is then isolated by filtration or extraction and purified.

Quantitative Data: Sandmeyer Reactions of p-Aminobenzoic Acid (pABA)

Starting MaterialReagentsProductYield (%)Reference
pABA1. NaNO₂, H₂SO₄; 2. CuCN, KCN; 3. H₂O₂Terephthalic acid82[10]
pABA1. NaNO₂, H₂SO₄; 2. H₂O, heat4-Hydroxybenzoic acid61[10]

Diagram: Sandmeyer Reaction Mechanism

Sandmeyer_Reaction Aniline Ar-NH2 Diazotization NaNO2, H+ (Diazotization) Aniline->Diazotization Diazonium_Salt Ar-N2+ Diazotization->Diazonium_Salt Electron_Transfer Single Electron Transfer Diazonium_Salt->Electron_Transfer CuX Cu(I)X CuX->Electron_Transfer Aryl_Radical Ar• Electron_Transfer->Aryl_Radical N2_gas N2 (gas) Electron_Transfer->N2_gas CuII_X2 Cu(II)X2 Electron_Transfer->CuII_X2 Ligand_Transfer Ligand Transfer Aryl_Radical->Ligand_Transfer CuII_X2->Ligand_Transfer Ligand_Transfer->CuX Catalyst Regeneration Aryl_Halide Ar-X Ligand_Transfer->Aryl_Halide

Caption: Mechanism of the copper(I)-catalyzed Sandmeyer reaction.

Polymerization Reactions

The bifunctional nature of this compound and its derivatives makes them excellent monomers for the synthesis of aromatic polyamides (aramids). These polymers are known for their high thermal stability and mechanical strength.

Polyamide Synthesis

Aromatic polyamides can be synthesized via the polycondensation of a diamine with a diacid chloride. While this compound itself is an amino acid, it can be derivatized to form suitable monomers. For instance, it can be converted to a diamine or a diacid derivative for polymerization. A more direct approach involves the self-polycondensation of the amino acid, though this often requires high temperatures and catalysts. A common laboratory-scale synthesis involves reacting a diamine with a diacid chloride in a polar aprotic solvent.

Experimental Protocol: Polyamide Synthesis

A general procedure for the synthesis of aromatic polyamides is as follows[11]:

  • Monomer Solution: In a flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the diamine monomer in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) containing a salt like lithium chloride to enhance solubility.

  • Diacid Chloride Addition: Cool the solution and slowly add the diacid chloride monomer, either as a solid or dissolved in a small amount of solvent.

  • Polycondensation: Allow the reaction to proceed at low temperature for a few hours, then let it warm to room temperature and continue stirring overnight.

  • Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent like ethanol or water.

  • Purification and Drying: Collect the fibrous polymer by filtration, wash it thoroughly with water and ethanol, and dry it under vacuum.

Quantitative Data: Aromatic Polyamide Synthesis

DiamineDiacid ChlorideInherent Viscosity (dL/g)Glass Transition Temp. (°C)10% Weight Loss Temp. (°C)Reference
4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzeneTerephthaloyl chloride0.85285>450[11]
1,1-Bis[4-(4-aminophenoxy)phenyl]cyclohexaneIsophthaloyl chloride1.23210485[12]
N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamideBiphenyl-4,4′-dicarbonyl dichloride0.48251>555[13]

Diagram: Experimental Workflow for Polyamide Synthesis and Characterization

Polyamide_Workflow Start Start Monomer_Prep Prepare Monomer Solutions (Diamine in NMP/LiCl, Diacid Chloride) Start->Monomer_Prep Polycondensation Low-Temperature Polycondensation Monomer_Prep->Polycondensation Precipitation Precipitate Polymer in Ethanol/Water Polycondensation->Precipitation Filtration_Washing Filter and Wash Polymer Precipitation->Filtration_Washing Drying Dry Polymer under Vacuum Filtration_Washing->Drying Characterization Polymer Characterization Drying->Characterization Viscosity Inherent Viscosity Characterization->Viscosity FTIR FTIR Spectroscopy Characterization->FTIR NMR NMR Spectroscopy Characterization->NMR TGA Thermogravimetric Analysis (TGA) Characterization->TGA DSC Differential Scanning Calorimetry (DSC) Characterization->DSC End End Viscosity->End FTIR->End NMR->End TGA->End DSC->End

Caption: Standard experimental workflow for polyamide synthesis and characterization.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a wide range of reactions at both the carboxylic acid and amino functionalities makes it a key component in the design and synthesis of novel pharmaceuticals and high-performance polymers. A thorough understanding of its fundamental reaction mechanisms, as detailed in this guide, is essential for researchers and scientists aiming to leverage its full potential in their respective fields. The provided protocols, quantitative data, and mechanistic diagrams serve as a foundational resource to facilitate further innovation and discovery.

References

Methodological & Application

Application Notes and Protocols for Metal-Organic Frameworks Utilizing 4-(4-aminophenyl)benzoic Acid as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal-organic frameworks (MOFs) that incorporate 4-(4-aminophenyl)benzoic acid and its structural analogs as organic linkers. The unique combination of a rigid biphenyl backbone with a terminal amino group and a carboxylate moiety makes this linker a versatile building block for creating robust and functional MOFs.

Introduction to this compound in MOF Chemistry

The linker, this compound, offers a strategic design for constructing functional MOFs. Its linear and rigid nature, provided by the biphenyl structure, contributes to the formation of porous and crystalline frameworks. The presence of a terminal amine group introduces a site for post-synthetic modification or can directly participate in applications such as catalysis and sensing. The carboxylate group serves as the primary coordination site with metal ions or clusters, forming the nodes of the MOF structure.

MOFs constructed from this or structurally similar linkers have shown significant promise in various fields, including:

  • Drug Delivery: The porous nature and tunable properties of these MOFs allow for the encapsulation and controlled release of therapeutic agents.[1]

  • Catalysis: The functional amine groups within the framework can act as catalytic sites.

  • Sensing: The potential for host-guest interactions with specific analytes makes these MOFs candidates for chemical sensors.[2][3]

  • Gas Storage and Separation: The defined pore structures are suitable for the selective adsorption of gases.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for MOFs synthesized with this compound analogs. This data provides an expected range of properties for MOFs utilizing the target linker.

Table 1: Physicochemical Properties of Analogous MOFs

MOF Name/FamilyMetal NodeLinker(s)BET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Ref.
NUIG4-MeZn4-amino-3-methylbenzoic acid & 4-formylbenzoic acidNot ReportedNot ReportedNot Reported[1]
Zn-based MOFZn4-dimethylaminobenzoic acidNot ReportedNot ReportedNot Reported[6]
Pb-MOFPbTerephthalic acid & 2-aminoterephthalic acidNot ReportedNot ReportedNot Reported[7]
Zr-MOFZrTetrakis(4-carboxyphenyl)porphyrin25111.21Not Reported[8]

Table 2: Drug Delivery Performance of Analogous MOFs

MOF Name/FamilyDrugDrug Loading Capacity (mg/g or wt%)Release ConditionsKey FindingsRef.
MV-NUIG4 seriesDoxorubicin1234–1995 mg/gpH-controlledHigh drug absorption and modulated release rates based on functional group ratios.[1]
DAZ (Zn-based MOF)Doxorubicin33.74%pH-sensitiveFaster release at lower pH (3.8) compared to pH 5.8 or 7.4.[6]

Experimental Protocols

The following are detailed protocols for the synthesis, activation, characterization, and application of MOFs based on this compound and its analogs.

Synthesis of a Zinc-based MOF (Adapted from NUIG4 Synthesis)

This protocol describes the synthesis of a zinc-based MOF using an in situ reaction of a 4-aminobenzoic acid derivative and 4-formylbenzoic acid, which can be adapted for this compound.

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • This compound (or a derivative like 4-amino-3-methylbenzoic acid)

  • 4-formylbenzoic acid

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 1.5 mmol of 4-formylbenzoic acid in 5 mL of DMF in a glass scintillation vial.

  • Add 1.5 mmol of the this compound derivative to the solution.

  • Add 1.5 mmol of Zinc acetate dihydrate to the mixture.

  • Sonicate the solution for 2 minutes to ensure homogeneity.

  • Seal the vial and heat it in an oven at 80°C for 24 hours.

  • After cooling to room temperature, a crystalline powder should be formed.

  • Decant the solvent and wash the powder with fresh DMF (2 x 5 mL).

Synthesis of a Zirconium-based MOF

This protocol provides a general method for synthesizing a zirconium-based MOF, which is known for its high stability.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., Acetic acid or Benzoic acid)

Procedure:

  • Dissolve ZrCl₄ and the this compound linker in DMF in a Teflon-lined autoclave.

  • Add a modulator (e.g., acetic acid) to control the crystal size and morphology. The amount of modulator may need to be optimized.

  • Seal the autoclave and heat it in an oven at 120-150°C for 24-72 hours.

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product with fresh DMF and then with a lower-boiling solvent like ethanol.

MOF Activation

Activation is a crucial step to remove solvent molecules from the pores of the MOF.

Procedure:

  • Immerse the as-synthesized MOF in a suitable solvent (e.g., DMF) and stir for 24 hours, replacing the solvent after 4 and 8 hours.[1]

  • Collect the solid by centrifugation or filtration.

  • Immerse the solid in a volatile solvent like methanol and stir for another 24 hours, again replacing the solvent after 4 and 8 hours.[1]

  • Collect the solid and dry it under vacuum at an elevated temperature (e.g., 80-150°C) overnight. The specific temperature should be below the decomposition temperature of the MOF.

Characterization Protocols

Powder X-Ray Diffraction (PXRD):

  • Grind a small amount of the activated MOF into a fine powder.

  • Mount the powder on a sample holder.

  • Collect the PXRD pattern using a diffractometer (e.g., with Cu Kα radiation).

  • Compare the experimental pattern with a simulated pattern from single-crystal X-ray diffraction data (if available) to confirm phase purity and crystallinity.

Thermogravimetric Analysis (TGA):

  • Place 5-10 mg of the activated MOF in a TGA crucible.

  • Heat the sample under a nitrogen or air atmosphere at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 800°C) to determine its thermal stability and decomposition profile.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Prepare a sample by mixing a small amount of the MOF with KBr powder and pressing it into a pellet, or use an ATR accessory.

  • Record the FTIR spectrum to identify the functional groups present in the MOF and confirm the coordination of the linker to the metal centers.

Drug Loading and Release Protocol

Drug Loading:

  • Disperse a known amount of activated MOF (e.g., 10 mg) in a solution of the drug (e.g., doxorubicin, 0.04 g in 10 mL of a suitable solvent like MeOH:DMSO 9:1).[1]

  • Stir the suspension at room temperature for a specified period (e.g., 24-48 hours).

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with a small amount of fresh solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading content by analyzing the supernatant using UV-Vis spectroscopy or by digesting the MOF and analyzing the drug content.

In Vitro Drug Release:

  • Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS) at different pH values (e.g., 7.4 and 5.5 to simulate physiological and tumor environments, respectively).

  • Maintain the suspension at 37°C with constant stirring.

  • At predetermined time intervals, take aliquots of the release medium and replace with fresh medium.

  • Analyze the concentration of the released drug in the aliquots using UV-Vis spectroscopy.

Visualizations

Workflow Diagrams

MOF_Synthesis_Workflow cluster_synthesis Solvothermal Synthesis cluster_activation Activation Metal_Salt Metal Salt (e.g., Zn(OAc)₂, ZrCl₄) Mix Mix & Sonicate Metal_Salt->Mix Linker This compound Linker->Mix Solvent Solvent (e.g., DMF) Solvent->Mix Heat Heat in Autoclave (80-150°C, 24-72h) Mix->Heat Crystals As-Synthesized MOF Crystals Heat->Crystals Solvent_Exchange Solvent Exchange (DMF, Methanol) Crystals->Solvent_Exchange Crystals->Solvent_Exchange Drying Vacuum Drying (80-150°C) Solvent_Exchange->Drying Activated_MOF Activated MOF Drying->Activated_MOF

Caption: General workflow for the solvothermal synthesis and activation of a MOF.

Drug_Delivery_Workflow Activated_MOF Activated MOF Loading Drug Loading (Stirring) Activated_MOF->Loading Drug_Solution Drug Solution Drug_Solution->Loading Drug_Loaded_MOF Drug-Loaded MOF Loading->Drug_Loaded_MOF Release In Vitro Release (37°C, Stirring) Drug_Loaded_MOF->Release Release_Medium Release Medium (e.g., PBS at pH 7.4 & 5.5) Release_Medium->Release Analysis Analyze Drug Concentration (UV-Vis Spectroscopy) Release->Analysis

Caption: Experimental workflow for drug loading and in vitro release studies.

Characterization_Workflow cluster_properties Physicochemical Properties Activated_MOF Activated MOF PXRD Powder X-Ray Diffraction (PXRD) Activated_MOF->PXRD TGA Thermogravimetric Analysis (TGA) Activated_MOF->TGA FTIR FTIR Spectroscopy Activated_MOF->FTIR SEM Scanning Electron Microscopy (SEM) Activated_MOF->SEM Gas_Adsorption Gas Adsorption Analysis Activated_MOF->Gas_Adsorption Crystallinity Crystallinity & Phase Purity PXRD->Crystallinity Thermal_Stability Thermal Stability TGA->Thermal_Stability Functional_Groups Functional Groups FTIR->Functional_Groups Morphology Morphology & Particle Size SEM->Morphology Porosity Surface Area & Pore Size Gas_Adsorption->Porosity

Caption: Workflow for the physicochemical characterization of the synthesized MOF.

References

Synthesis of High-Performance Polyamides from 4-(4-aminophenyl)benzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of aromatic polyamides via direct polycondensation of 4-(4-aminophenyl)benzoic acid. The described methodology, adapted from the Yamazaki-Higashi phosphorylation reaction, offers a robust route to obtaining high-molecular-weight aramids with excellent thermal stability.

Introduction

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional strength, thermal resistance, and chemical inertness. These properties make them invaluable in demanding applications ranging from aerospace components to protective apparel. The monomer this compound is an ideal A-B type building block for the synthesis of aramids, as it contains both an amine and a carboxylic acid functionality within the same molecule, allowing for self-polycondensation.

This protocol details the direct polycondensation of this compound using a phosphite-based activating agent in the presence of a tertiary amine. This method circumvents the need for harsh reaction conditions or the preparation of highly reactive monomers like acid chlorides.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of aromatic polyamides using the direct phosphorylation polycondensation method. The specific values can vary depending on the precise reaction conditions and the purity of the reagents.

Table 1: Reaction Parameters and Polymer Yield

ParameterValue
Monomer Concentration0.2 - 0.5 M
Molar Ratio (Monomer:TPP:Pyridine)1 : 1.1 : 2.2
Reaction Temperature100 - 115 °C
Reaction Time3 - 6 hours
Polymer Yield> 95%

Table 2: Physicochemical Properties of the Resulting Polyamide

PropertyTypical Value Range
Inherent Viscosity (dL/g)0.8 - 1.5
Number Average Molecular Weight (Mn, kDa)40 - 80
Weight Average Molecular Weight (Mw, kDa)80 - 160
Polydispersity Index (PDI)1.8 - 2.2
Glass Transition Temperature (Tg)280 - 320 °C
10% Weight Loss Temperature (TGA)> 500 °C (in N₂)

Experimental Protocol

This protocol describes a laboratory-scale synthesis of polyamide from this compound using the Yamazaki-Higashi direct phosphorylation method.

Materials and Equipment
  • Monomer: this compound (recrystallized and dried under vacuum)

  • Solvent: N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Condensing Agent: Triphenyl phosphite (TPP) (distilled before use)

  • Base: Pyridine (anhydrous)

  • Solubilizing Salt: Lithium chloride (LiCl) (dried under vacuum)

  • Precipitating Agent: Methanol

  • Reaction Vessel: Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Heating and Stirring: Heating mantle with a magnetic stirrer or mechanical stirrer setup.

  • Purification: Buchner funnel, vacuum flask, and vacuum oven.

Procedure
  • Reactor Setup: A flame-dried three-necked flask is equipped with a mechanical stirrer and a nitrogen inlet. The flask is purged with dry nitrogen to ensure an inert atmosphere.

  • Reagent Addition: To the flask, add this compound (1.00 eq), anhydrous lithium chloride (dissolved in NMP), and anhydrous N-methyl-2-pyrrolidone (NMP). Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Condensing Agents: Add anhydrous pyridine (2.2 eq) followed by triphenyl phosphite (TPP) (1.1 eq) to the reaction mixture under a continuous nitrogen flow.

  • Polycondensation Reaction: Heat the reaction mixture to 100-115 °C with constant stirring. The solution will become more viscous as the polymerization proceeds. Maintain the reaction at this temperature for 3 to 6 hours.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Washing: Collect the precipitated polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with hot methanol and then with water to remove any residual solvent, salts, and by-products.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C overnight to a constant weight.

Visualizations

The following diagrams illustrate the signaling pathway of the polymerization and the experimental workflow.

polymerization_pathway cluster_activation Activation Step cluster_propagation Propagation Step Monomer This compound ActiveEster Activated Monomer (Phosphonium Salt) Monomer->ActiveEster + TPP + Pyridine TPP Triphenyl Phosphite (TPP) Pyridine Pyridine Polyamide Polyamide Chain ActiveEster->Polyamide + Another Monomer Polyamide->Polyamide Byproducts Byproducts (Diphenyl Phosphite, Phenol, Pyridinium Salt)

Caption: Signaling pathway of the Yamazaki-Higashi polycondensation.

experimental_workflow start Start setup Reactor Setup (Flame-dried flask, N₂ atmosphere) start->setup dissolve Dissolve Monomer & LiCl in NMP setup->dissolve add_reagents Add Pyridine and TPP dissolve->add_reagents polymerize Heat to 100-115°C for 3-6h (Polycondensation) add_reagents->polymerize precipitate Precipitate in Methanol polymerize->precipitate wash Wash with Methanol and Water precipitate->wash dry Dry under Vacuum wash->dry end End (Obtain Polyamide) dry->end

Caption: Experimental workflow for polyamide synthesis.

Application of 4-(4-aminophenyl)benzoic acid in the development of electrochemical sensors.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 4-Aminobenzoic Acid in Electrochemical Sensor Development

Introduction

4-Aminobenzoic acid (4-ABA), also known as para-aminobenzoic acid (p-ABA), has emerged as a significant building block in the fabrication of sensitive and selective electrochemical sensors. Its unique molecular structure, featuring both a carboxylic acid and an amino group, allows for versatile modification of electrode surfaces. The amino group facilitates electropolymerization, forming a stable and conductive poly(4-ABA) film that enhances the electroactive surface area and promotes electron transfer. The carboxyl group provides a convenient site for the immobilization of biorecognition elements or for interaction with target analytes. This dual functionality makes 4-ABA an ideal candidate for developing a wide range of electrochemical sensors for environmental monitoring, food safety analysis, and pharmaceutical quality control.

This document provides detailed application notes and protocols for the use of 4-aminobenzoic acid in the development of electrochemical sensors, with a focus on its application in the form of electropolymerized films.

I. Applications in Analyte Detection

Electrochemical sensors based on poly(4-aminobenzoic acid) have demonstrated excellent performance in the detection of a variety of analytes. The polymer film, often used in conjunction with nanomaterials like multi-walled carbon nanotubes (MWCNTs), enhances the sensitivity and selectivity of the sensor.

Key Applications:

  • Food Dyes: Simultaneous determination of synthetic food azo dyes such as Sunset Yellow FCF and Tartrazine in beverages.[1]

  • Pharmaceuticals: Sensitive detection of drugs like Doxepin in pharmaceutical formulations.[2][3]

  • Pesticides: Detection of carbofuran.[1]

  • Industrial Chemicals: Detection of bisphenol A, melamine, hydroquinone, and catechol.[1]

II. Performance Data

The following table summarizes the quantitative performance of various electrochemical sensors utilizing poly(4-aminobenzoic acid) modified electrodes.

Analyte(s)Electrode ModificationLinear Range(s)Detection Limit (LOD)Reference
Sunset Yellow FCFpoly(4-ABA)/MWCNTs/GCE0.010–0.75 µmol L⁻¹ & 0.75–5.0 µmol L⁻¹2.3 nmol L⁻¹[1]
Tartrazinepoly(4-ABA)/MWCNTs/GCE0.010–0.75 µmol L⁻¹ & 0.75–5.0 µmol L⁻¹3.0 nmol L⁻¹[1]
Doxepinpoly(4-ABA)/MWCNTs/GCE1.0 × 10⁻⁹–1.0 × 10⁻⁶ M1.0 × 10⁻¹⁰ M[2][3]

III. Experimental Protocols

This section provides detailed protocols for the fabrication and application of a poly(4-ABA) based electrochemical sensor. The example focuses on the development of a sensor for the simultaneous determination of Sunset Yellow FCF and Tartrazine.[1]

A. Materials and Reagents

  • 4-Aminobenzoic acid (4-ABA)

  • Multi-walled carbon nanotubes (MWCNTs)

  • Glassy carbon electrode (GCE)

  • Phosphate buffer solution (PBS)

  • Sunset Yellow FCF and Tartrazine standards

  • N,N-Dimethylformamide (DMF)

  • Alumina slurry for polishing

B. Protocol for Sensor Fabrication: poly(4-ABA)/MWCNTs/GCE

  • GCE Pre-treatment:

    • Polish the bare GCE with alumina slurry on a polishing cloth.

    • Rinse thoroughly with deionized water.

    • Sonically clean the electrode in deionized water and ethanol for 5 minutes each.

    • Allow the electrode to dry at room temperature.

  • MWCNTs Coating:

    • Disperse MWCNTs in DMF with the aid of sonication to obtain a stable suspension.

    • Drop-cast a small volume of the MWCNT suspension onto the pre-treated GCE surface.

    • Allow the solvent to evaporate at room temperature, forming a MWCNTs/GCE.

  • Electropolymerization of 4-ABA:

    • Prepare a 100 µmol L⁻¹ solution of 4-ABA in 0.1 M PBS (pH 7.0).

    • Immerse the MWCNTs/GCE into the 4-ABA solution.

    • Perform electropolymerization by cyclic voltammetry (CV) by scanning the potential between -0.3 V and 1.5 V for 30 cycles at a scan rate of 100 mV s⁻¹.[1]

    • After polymerization, rinse the resulting poly(4-ABA)/MWCNTs/GCE with deionized water to remove any unreacted monomer.

C. Protocol for Electrochemical Detection of Analytes

  • Preparation of Standard Solutions:

    • Prepare stock solutions of Sunset Yellow FCF and Tartrazine in deionized water.

    • Prepare a series of standard solutions containing both analytes at various concentrations by diluting the stock solutions with 0.1 M PBS (pH 4.8).

  • Electrochemical Measurement:

    • Immerse the fabricated poly(4-ABA)/MWCNTs/GCE into the standard solution.

    • Perform differential pulse voltammetry (DPV) measurements. The potential is typically scanned from a suitable initial potential to a final potential that covers the oxidation peaks of both analytes.

    • Record the DPV curve and measure the peak currents for Sunset Yellow FCF and Tartrazine.

  • Data Analysis:

    • Construct calibration curves by plotting the peak currents against the respective analyte concentrations.

    • Determine the linear range and calculate the limit of detection (LOD) for each analyte.

IV. Visualized Workflows and Mechanisms

A. Experimental Workflow for Sensor Fabrication

The following diagram illustrates the step-by-step process for the fabrication of the poly(4-ABA)/MWCNTs/GCE sensor.

G cluster_0 Electrode Preparation cluster_1 Modification cluster_2 Measurement A Bare Glassy Carbon Electrode (GCE) B Polishing with Alumina A->B C Sonication in Water & Ethanol B->C D Drop-casting MWCNT Suspension C->D E MWCNTs/GCE D->E F Electropolymerization of 4-ABA E->F G poly(4-ABA)/MWCNTs/GCE F->G H Immersion in Analyte Solution G->H I Differential Pulse Voltammetry H->I J Data Acquisition I->J

Caption: Workflow for the fabrication and use of a poly(4-ABA)/MWCNTs/GCE sensor.

B. Signaling Pathway for Analyte Detection

This diagram illustrates the principle of electrochemical detection of analytes at the modified electrode surface.

G cluster_0 Sensor Interface cluster_1 Modified Electrode Surface cluster_2 Signal Transduction Analyte Analyte in Solution Polymer poly(4-ABA) Film Analyte->Polymer Adsorption/ Interaction Oxidation Electrochemical Oxidation of Analyte Polymer->Oxidation Electron Transfer MWCNTs MWCNTs MWCNTs->Polymer GCE GCE GCE->MWCNTs Signal Measurable Current Signal Oxidation->Signal

Caption: Mechanism of analyte detection at the poly(4-ABA) modified electrode.

References

Application Notes and Protocols: Functionalization of Nanoparticles with 4-(4-aminophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with specific ligands is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel therapeutics. The molecule 4-(4-aminophenyl)benzoic acid serves as a versatile linker, possessing a carboxylic acid group at one end and an amino group at the other. This bifunctional nature allows for the covalent attachment to nanoparticles through various conjugation chemistries, enabling further modification or direct interaction with biological targets.

This document provides a detailed, step-by-step guide for the functionalization of nanoparticles with this compound. Two primary protocols are presented, catering to nanoparticles with either surface carboxyl or amine functionalities. Additionally, comprehensive methods for the characterization of the resulting functionalized nanoparticles are described, and representative data are summarized in tabular format for clarity and ease of comparison.

Data Presentation: Physicochemical Properties of Functionalized Nanoparticles

Successful functionalization with this compound is expected to alter the physicochemical properties of the nanoparticles. The following tables summarize typical changes in hydrodynamic size and zeta potential observed upon surface modification. These values are representative and may vary depending on the specific nanoparticle core material, initial size, and surface chemistry.

Table 1: Change in Hydrodynamic Diameter and Polydispersity Index (PDI)

Nanoparticle TypeStageZ-average Diameter (nm)PDIReference
Fe₃O₄@SiO₂ Bare (Fe₃O₄)450.164[1]
Silica Coated (Fe₃O₄@SiO₂)1260.328[1]
Amine-Functionalized (Fe₃O₄@SiO₂-NH₂)640.233[1]
Silica Nanoparticles Amine-Functionalized99.3<0.2[2]
After further conjugation~100-300Variable[2]

Table 2: Change in Zeta Potential

Nanoparticle TypeStageZeta Potential (mV)pHReference
Fe₃O₄ Core-Shell Bare (Fe₃O₄)-13.57[1]
Silica Coated (Fe₃O₄@SiO₂)-24.87[1]
Amine-Functionalized (Fe₃O₄@SiO₂-NH₂)-18.77[1]
Magnetic Nanoparticles Original~ -20Neutral[3]
Carboxy-modified~ -40Neutral[3]
Amino-modified~ +30Neutral[3]

Experimental Protocols

The following protocols detail the step-by-step procedures for the functionalization of nanoparticles with this compound.

Protocol 1: Functionalization of Carboxylated Nanoparticles

This protocol describes the covalent attachment of the amino group of this compound to nanoparticles bearing surface carboxyl groups using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., poly(lactic-co-glycolic acid) (PLGA), silica, or iron oxide nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20

  • Purified water (e.g., Milli-Q)

  • Centrifuge or magnetic separator

  • Rotator or orbital shaker

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in the Activation Buffer to a concentration of 1-10 mg/mL.

    • Sonicate the suspension briefly to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Freshly prepare solutions of EDC and sulfo-NHS in cold Activation Buffer. A typical starting concentration is 10 mg/mL for both.

    • Add the EDC solution to the nanoparticle suspension to a final concentration of 2-5 mM.

    • Immediately add the sulfo-NHS solution to a final concentration of 5-10 mM.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle, continuous mixing.

  • Washing of Activated Nanoparticles:

    • Pellet the activated nanoparticles by centrifugation or magnetic separation.

    • Discard the supernatant containing excess EDC and sulfo-NHS.

    • Resuspend the nanoparticles in cold Coupling Buffer.

    • Repeat the washing step twice more to ensure complete removal of the activating agents.

  • Conjugation with this compound:

    • Prepare a solution of this compound in Coupling Buffer. The concentration will depend on the desired surface density and should be optimized. A starting point is a 10 to 50-fold molar excess relative to the estimated number of surface carboxyl groups.

    • Resuspend the washed, activated nanoparticles in the this compound solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of Unreacted Sites:

    • Pellet the nanoparticles and resuspend them in the Quenching Solution.

    • Incubate for 30 minutes at room temperature to block any remaining active NHS-ester sites.

  • Final Washing and Storage:

    • Wash the functionalized nanoparticles three times with the Washing Buffer to remove non-covalently bound molecules and quenching agents.

    • Resuspend the final product in a suitable storage buffer (e.g., PBS) and store at 4°C.

Protocol 2: Functionalization of Amine-Functionalized Nanoparticles

This protocol outlines the attachment of the carboxylic acid group of this compound to nanoparticles with surface amine groups, also utilizing EDC/sulfo-NHS chemistry.

Materials:

  • Amine-functionalized nanoparticles (e.g., aminosilane-coated silica or iron oxide nanoparticles)

  • This compound

  • EDC and sulfo-NHS

  • Activation Buffer, Coupling Buffer, Quenching Solution, Washing Buffer, and Purified Water (as in Protocol 1)

  • Centrifuge or magnetic separator

  • Rotator or orbital shaker

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer to a final concentration of 1-5 mg/mL.

    • Freshly prepare solutions of EDC and sulfo-NHS in cold Activation Buffer.

    • Add EDC and sulfo-NHS to the this compound solution. A molar ratio of 1:2:2 (carboxylic acid:EDC:sulfo-NHS) is a common starting point.

    • Incubate for 15-30 minutes at room temperature to form the stable sulfo-NHS ester.

  • Conjugation to Amine-Functionalized Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in the Coupling Buffer to a concentration of 1-10 mg/mL.

    • Add the activated this compound solution from Step 1 to the nanoparticle suspension.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.

  • Quenching and Washing:

    • Follow steps 5 and 6 from Protocol 1 to quench unreacted sites and perform the final washing steps.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful functionalization of the nanoparticles.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after functionalization. An increase in size is expected upon successful conjugation.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A change in zeta potential indicates a modification of the nanoparticle surface. For example, the conjugation of the amino group of this compound to a carboxylated nanoparticle will result in a less negative or even positive zeta potential, depending on the final surface coverage and the pH of the medium.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present on the nanoparticle surface.[4][5] The appearance of characteristic peaks for the aromatic rings and the amide bond formed during conjugation will confirm the presence of this compound.

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material (the ligand) coated onto the inorganic nanoparticle core.[6][7] The weight loss at temperatures corresponding to the decomposition of the organic molecule can be used to calculate the ligand density.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles and to ensure that no significant aggregation has occurred during the functionalization process.

Mandatory Visualizations

experimental_workflow_protocol1 start Start: Carboxylated Nanoparticles step1 Disperse in Activation Buffer start->step1 step2 Activate with EDC/sulfo-NHS step1->step2 step3 Wash to Remove Excess Reagents step2->step3 step4 Conjugate with This compound step3->step4 step5 Quench Unreacted Sites step4->step5 step6 Final Washing step5->step6 end End: Functionalized Nanoparticles step6->end

Caption: Workflow for functionalizing carboxylated nanoparticles.

experimental_workflow_protocol2 start Start: Amine-Functionalized Nanoparticles + this compound step1 Activate Carboxylic Acid on This compound with EDC/sulfo-NHS start->step1 step2 Conjugate Activated Molecule to Amine Nanoparticles step1->step2 step3 Quench Unreacted Sites step2->step3 step4 Final Washing step3->step4 end End: Functionalized Nanoparticles step4->end

Caption: Workflow for functionalizing amine-functionalized nanoparticles.

characterization_workflow cluster_synthesis Synthesis cluster_characterization Characterization synthesis Functionalized Nanoparticles dls DLS (Size, PDI) synthesis->dls zeta Zeta Potential (Surface Charge) synthesis->zeta ftir FTIR (Functional Groups) synthesis->ftir tga TGA (Ligand Density) synthesis->tga tem TEM (Morphology) synthesis->tem

Caption: Characterization workflow for functionalized nanoparticles.

References

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis and Quantification of 4-(4-aminophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the analysis and quantification of 4-(4-aminophenyl)benzoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are suitable for purity assessment, impurity profiling, and quantitative analysis in various sample matrices encountered during drug development.

Introduction

This compound is a chemical intermediate that can be found in the synthesis of various pharmaceutical compounds and specialty polymers. Accurate and reliable analytical methods are crucial for its quantification and for monitoring impurities in active pharmaceutical ingredients (APIs) and drug products.[1] This application note details robust HPLC and LC-MS methods for the sensitive and selective analysis of this compound.

Section 1: HPLC Method for Quantification

This section outlines a reversed-phase HPLC method with UV detection for the routine quantification of this compound. The method is designed to be robust and reproducible.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable for this method.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation and peak shape.[2]

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • All solvents should be of HPLC grade.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 280 nm[2]

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-100 µg/mL to construct a calibration curve.

  • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Method Performance (Illustrative)

The following table summarizes the expected performance characteristics of the HPLC method.

ParameterExpected Value
Retention Time (RT)Approx. 8.5 min
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Linearity (R²)> 0.999
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%

Section 2: LC-MS Method for High-Sensitivity Quantification

For applications requiring higher sensitivity and selectivity, such as impurity analysis at trace levels, an LC-MS method is recommended. This section provides a protocol for an LC-MS/MS method using a triple quadrupole mass spectrometer.

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. LC Conditions (similar to HPLC method for transferability):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-15 min: 5% B (re-equilibration)

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).[3]

  • Precursor Ion (Q1): m/z 214.1 (corresponding to [M+H]⁺ for C13H11NO2).

  • Product Ions (Q3): To be determined by direct infusion of a standard solution to find the most abundant and stable fragment ions. A common fragment would likely result from the loss of COOH (m/z 169.1).

  • Collision Energy (CE): Optimize for the specific instrument and transitions.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

4. Standard and Sample Preparation:

  • Follow the same procedure as for the HPLC method, but with a lower concentration range for the calibration curve (e.g., 0.1-100 ng/mL) due to the higher sensitivity of the LC-MS/MS technique.

Data Presentation: LC-MS Method Performance (Illustrative)

The following table summarizes the expected performance characteristics of the LC-MS/MS method.

ParameterExpected Value
Retention Time (RT)Approx. 5.2 min
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.15 ng/mL
Linearity (R²)> 0.999
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%

Section 3: Workflow and Pathway Visualization

The following diagrams illustrate the general experimental workflow for the analysis of this compound.

HPLC and LC-MS Experimental Workflow

HPLC_LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification Weighing Weighing of Sample/ Reference Standard Dissolution Dissolution in appropriate diluent Weighing->Dissolution Dilution Serial Dilution for Calibration Standards Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection into HPLC/LC-MS System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General workflow for the HPLC and LC-MS analysis of this compound.

Logical Relationship for Method Selection

Method_Selection_Logic Start Analytical Goal Routine_Quant Routine Quantification (> 1 µg/mL) Start->Routine_Quant High Concentration Trace_Analysis Trace Level Analysis/ Impurity Profiling (< 1 µg/mL) Start->Trace_Analysis Low Concentration Select_HPLC Select HPLC-UV Method Routine_Quant->Select_HPLC Select_LCMS Select LC-MS/MS Method Trace_Analysis->Select_LCMS

Caption: Decision logic for selecting the appropriate analytical method based on application.

Conclusion

The HPLC and LC-MS methods detailed in this application note provide reliable and robust approaches for the analysis and quantification of this compound. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level impurity analysis and demanding research applications. These protocols can be adapted and validated for specific sample matrices and regulatory requirements.

References

The Versatility of 4-(4-Aminophenyl)benzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenyl)benzoic acid is a versatile bifunctional molecule that has emerged as a valuable building block in medicinal chemistry. Its unique structure, featuring a central biphenyl core with a carboxylic acid at one end and an amino group at the other, provides a robust scaffold for the synthesis of a diverse array of derivatives with significant therapeutic potential. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging this scaffold for the development of novel therapeutic agents.

Applications in Drug Discovery

The rigid biphenyl core of this compound serves as an excellent backbone for orienting pharmacophoric groups in a spatially defined manner, facilitating interactions with biological targets. The presence of both an amine and a carboxylic acid allows for a wide range of chemical modifications, including amidation, esterification, and the formation of ureas, sulfonamides, and Schiff bases. This versatility has been exploited to develop compounds with a variety of biological activities.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. By targeting key signaling pathways involved in tumor growth and proliferation, these compounds offer promising avenues for cancer therapy.

VEGFR-2 Inhibition: One of the most notable applications is in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors.

VEGFR2_Inhibition_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Derivative 4-(4-Aminophenyl)benzoic Acid Derivative Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis

Table 1: Anticancer Activity of this compound Derivatives

Compound TypeTargetCell LineIC50 (µM)Reference
Benzimidazole Derivative (4ABBB)Not SpecifiedEhrlich Ascites Carcinoma- (Significant reduction in viable cell count at 10 & 20 mg/kg)[1][2]
Schiff Base DerivativesNot SpecifiedHepG2≥ 15.0[3][4]
N-(4-aminophenyl)-substituted benzamidesVEGFR-2-0.136 - 0.192
1,3,4-Thiadiazole DerivativesVEGFR-2MCF-76.98 - 11.18
4-amino-3-chloro benzoate ester derivative (N5a)EGFRA549 (Lung)1.23 ± 0.11[5]
4-amino-3-chloro benzoate ester derivative (N5a)EGFRHepG2 (Liver)2.45 ± 0.18[5]
4-amino-3-chloro benzoate ester derivative (N5a)EGFRHCT-116 (Colon)3.12 ± 0.25[5]
Erlotinib (Reference)EGFRA549 (Lung)4.56 ± 0.32[5]
Erlotinib (Reference)EGFRHepG2 (Liver)6.78 ± 0.51[5]
Erlotinib (Reference)EGFRHCT-116 (Colon)8.12 ± 0.63[5]
Enzyme Inhibition

Soluble Epoxide Hydrolase (sEH) Inhibition: Derivatives of this compound have been investigated as inhibitors of soluble epoxide hydrolase (sEH).[6] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and analgesic properties. Inhibition of sEH increases the levels of EETs, offering a therapeutic strategy for treating hypertension, inflammation, and pain.[6]

sEH_Inhibition_Workflow ArachidonicAcid Arachidonic Acid CYP450 CYP450 Epoxygenase ArachidonicAcid->CYP450 EETs EETs (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Inactive) sEH->DHETs Derivative 4-(4-Aminophenyl)benzoic Acid Derivative Derivative->sEH Inhibits

Table 2: Soluble Epoxide Hydrolase (sEH) Inhibitory Activity

Compound% InhibitionReference
4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid72%[6]
Antimicrobial Activity

Schiff base derivatives synthesized from this compound have shown promising antibacterial and antifungal activities. These compounds represent a potential new class of antimicrobial agents.[3][7][8][9][10]

Table 3: Antimicrobial Activity of this compound Schiff Base Derivatives

ActivityPathogenMIC (µM)Reference
AntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)from 15.62[3][4]
AntimycobacterialMycobacterium spp.≥ 62.5[3][4]
AntifungalVarious fungi≥ 7.81[3][4]

Experimental Protocols

Synthesis of N-(4-Aminophenyl)-Substituted Benzamides[5]

This protocol describes a general two-step synthesis of N-(4-aminophenyl)-substituted benzamides starting from a substituted benzoic acid.

Step 1: Synthesis of N-(4-nitrophenyl)-substituted benzamides

  • To a solution of the desired substituted benzoic acid (1 equivalent) in thionyl chloride, reflux the mixture for 2-3 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the acyl chloride.

  • Dissolve the acyl chloride in dry dichloromethane (DCM).

  • Add 4-nitroaniline (1 equivalent) and triethylamine (TEA) (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the N-(4-nitrophenyl)-substituted benzamide.

Step 2: Reduction to N-(4-aminophenyl)-substituted benzamides

  • Dissolve the N-(4-nitrophenyl)-substituted benzamide from Step 1 in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (catalytic amount).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the N-(4-aminophenyl)-substituted benzamide.

In Vitro Cytotoxicity Assessment: MTT Assay[12][13]

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on a plate shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro VEGFR-2 Kinase Inhibition Assay[5][7]

This protocol describes a method to determine the in vitro inhibitory activity of compounds against the VEGFR-2 kinase.

  • Reagent Preparation: Prepare the kinase reaction buffer, recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase reaction buffer, the diluted test compound, and the VEGFR-2 enzyme. Incubate for 10-15 minutes at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay[1][8][10][11]

This fluorometric assay is used to screen for inhibitors of sEH.

  • Reagent Preparation: Prepare the sEH assay buffer, recombinant human sEH enzyme, a fluorogenic sEH substrate (e.g., PHOME), and a known sEH inhibitor as a positive control.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Reaction: In a black 96-well plate, add the assay buffer, the diluted test compound, and the sEH enzyme. Incubate for 5-10 minutes at room temperature.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the sEH substrate.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 362/460 nm for the product of PHOME hydrolysis) in a kinetic mode for 15-30 minutes at 25°C.

  • Data Analysis: Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time curve). Determine the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Logical Relationships in Drug Design

The use of this compound as a building block often involves established medicinal chemistry strategies such as utilizing it as a privileged scaffold or for scaffold hopping.

Drug_Design_Workflow Start Identify Privileged Scaffold (e.g., this compound) Library Synthesize Focused Combinatorial Library Start->Library Screening High-Throughput Screening Library->Screening Hit Identify Hit Compound(s) Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt SAR Structure-Activity Relationship (SAR) Studies Lead_Opt->SAR Candidate Preclinical Candidate Lead_Opt->Candidate SAR->Lead_Opt Scaffold_Hop Scaffold Hopping (if properties are suboptimal) SAR->Scaffold_Hop Scaffold_Hop->Library

A privileged scaffold is a molecular framework that is able to bind to multiple biological targets. The this compound core can be considered a privileged scaffold due to its presence in a variety of biologically active compounds. By systematically modifying the functional groups on this scaffold, medicinal chemists can generate libraries of compounds to screen against a wide range of targets.

Scaffold hopping is a strategy used to identify novel core structures with improved properties while retaining the desired biological activity. If a lead compound based on the this compound scaffold exhibits suboptimal pharmacokinetic properties or toxicity, scaffold hopping can be employed to replace the biphenyl core with a different, isosteric ring system. This can lead to the discovery of new chemical entities with enhanced drug-like properties.

References

Application Notes and Protocols for the Electropolymerization of 4-(4-Aminophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This document provides a detailed experimental setup and protocol for the electropolymerization of 4-(4-aminophenyl)benzoic acid to form a conductive polymer film, poly(this compound), on an electrode surface. The methodology is primarily based on potentiodynamic techniques, specifically cyclic voltammetry. These protocols are intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of functionalized conductive polymers.

Introduction

Electropolymerization is a versatile technique for the synthesis of conductive polymer films directly onto an electrode surface. This method offers precise control over film thickness, morphology, and properties. This compound is a promising monomer for electropolymerization due to the presence of an electroactive amine group, which can undergo oxidative polymerization, and a carboxylic acid group, which can be used for further functionalization, such as drug conjugation or sensor development. The resulting polymer, poly(this compound), possesses interesting electrochemical and physical properties suitable for various applications, including biosensors, drug delivery systems, and corrosion protection.

The electropolymerization of aromatic amines, such as aniline and its derivatives, proceeds via the formation of radical cations upon oxidation, which then couple to form dimers, oligomers, and ultimately a polymer film on the electrode surface.[1] The presence of the benzoic acid moiety can influence the polymerization process and the properties of the resulting polymer.

Experimental Setup

A standard three-electrode electrochemical cell is required for the electropolymerization process.

  • Working Electrode (WE): The substrate on which the polymer film will be deposited. Common choices include Glassy Carbon Electrode (GCE)[2][3], Platinum (Pt) electrode[4], or Indium Tin Oxide (ITO) coated glass. The choice of electrode depends on the intended application of the polymer film.

  • Reference Electrode (RE): Provides a stable potential reference. A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode is typically used.[5]

  • Counter Electrode (CE): Completes the electrical circuit. A platinum wire or a graphite rod is commonly used.[5]

  • Potentiostat/Galvanostat: An instrument that controls the potential of the working electrode with respect to the reference electrode and measures the resulting current.

Reagents and Materials

  • Monomer: this compound

  • Solvent/Electrolyte: The choice of solvent and supporting electrolyte is crucial for the electropolymerization process. An aqueous acidic medium or an organic solvent can be used.

    • Aqueous Medium: Phosphate buffer solution (PBS) at a specific pH (e.g., pH 7.0) is a common choice.[2][3] Sulfuric acid (H₂SO₄) solution can also be used.[6]

    • Organic Medium: Acetonitrile or dichloromethane (DCM) containing a supporting electrolyte like tetrabutylammonium perchlorate (TBAP) or lithium perchlorate (LiClO₄).[7]

  • Other Reagents:

    • Alumina slurry (e.g., 0.05 µm) for polishing the working electrode.[2]

    • Acetone and distilled water for cleaning the electrode.[2]

Experimental Protocols

4.1. Electrode Preparation

Proper preparation of the working electrode is critical for obtaining a uniform and adherent polymer film.

  • Polishing: Polish the surface of the working electrode (e.g., GCE) with 0.05 µm alumina slurry on a polishing cloth for 5 minutes to obtain a mirror-like finish.[2]

  • Cleaning: Rinse the polished electrode thoroughly with distilled water and then sonicate it in acetone and distilled water for 5 minutes each to remove any residual alumina particles and contaminants.[2]

  • Drying: Dry the electrode under a stream of nitrogen gas.

4.2. Electropolymerization Procedure (Potentiodynamic Method)

This protocol describes the electropolymerization of this compound using cyclic voltammetry (CV).

  • Prepare the Monomer Solution: Dissolve a specific concentration of this compound in the chosen electrolyte solution. For example, a 100 µmol L⁻¹ monomer solution in phosphate buffer (pH 7.0).[2][3]

  • Assemble the Electrochemical Cell: Place the prepared working electrode, reference electrode, and counter electrode in the electrochemical cell containing the monomer solution.

  • Perform Electropolymerization:

    • Connect the electrodes to the potentiostat.

    • Apply a potential cycling program. A typical procedure involves cycling the potential between a lower and an upper limit for a set number of cycles. For instance, scan the potential from -0.3 V to 1.5 V at a scan rate of 100 mV s⁻¹ for 30 cycles.[2][3]

    • During the potential cycling, the monomer will be oxidized at a specific potential, leading to the formation of the polymer film on the electrode surface. This is typically observed as an increase in the peak currents with each successive cycle.[8]

  • Post-Polymerization Cleaning: After electropolymerization, gently rinse the polymer-coated electrode with the blank electrolyte solution to remove any unreacted monomer and oligomers.

Data Presentation

The following table summarizes typical experimental parameters for the electropolymerization of aminobenzoic acid derivatives, which can be used as a starting point for optimizing the electropolymerization of this compound.

ParameterValueReference
Monomer 4-Aminobenzoic Acid[2][3]
Working Electrode Glassy Carbon Electrode (GCE)[2][3]
Electrolyte Phosphate Buffer (pH 7.0)[2][3]
Monomer Concentration 100 µmol L⁻¹[2][3]
Electropolymerization Technique Cyclic Voltammetry[2][3]
Potential Range -0.3 V to 1.5 V[2][3]
Scan Rate 100 mV s⁻¹[2][3]
Number of Cycles 30[2][3]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the electropolymerization of this compound.

Electropolymerization_Workflow cluster_prep Electrode Preparation cluster_solution Solution Preparation cluster_electro Electropolymerization cluster_char Characterization Polishing Polish WE Cleaning Clean WE Polishing->Cleaning Drying Dry WE Cleaning->Drying Assemble Assemble Cell Drying->Assemble Monomer_Sol Prepare Monomer Solution Monomer_Sol->Assemble CV_Run Run Cyclic Voltammetry Assemble->CV_Run Rinse Rinse Electrode CV_Run->Rinse Characterization Film Characterization Rinse->Characterization

Caption: Experimental workflow for the electropolymerization process.

Characterization of the Polymer Film

After synthesis, the poly(this compound) film should be characterized to determine its properties.

  • Electrochemical Characterization: Cyclic voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) can be used to study the electrochemical behavior, conductivity, and stability of the polymer film.

  • Spectroscopic Characterization: Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of key functional groups in the polymer structure.[9] UV-Visible (UV-Vis) spectroscopy can be used to study the electronic properties of the film.

  • Morphological Characterization: Scanning Electron Microscopy (SEM) can be employed to visualize the surface morphology and thickness of the polymer film.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • Dispose of chemical waste according to institutional guidelines.

References

Application Notes and Protocols: The Role of 4-(4-aminophenyl)benzoic Acid in the Synthesis of Liquid Crystal Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-aminophenyl)benzoic acid is a key monomer in the synthesis of aromatic polyamides, a class of high-performance polymers. Its rigid, linear structure, a result of the para-substituted aromatic rings, is a fundamental prerequisite for the formation of liquid crystalline phases. These liquid crystal polymers (LCPs) exhibit a unique combination of properties, including high thermal stability, excellent mechanical strength, and the ability to self-organize into ordered structures. This anisotropic nature makes them suitable for a variety of advanced applications, including high-strength fibers, specialty films, and matrices for controlled drug delivery.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of liquid crystal polymers derived from this compound.

Data Presentation

The properties of liquid crystal polyamides derived from this compound and its analogs are influenced by the choice of co-monomers and the polymerization conditions. The following tables summarize typical quantitative data for this class of polymers.

Table 1: Thermal Properties of Aromatic Polyamides

Polymer SystemGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td, 10% weight loss) (°C)
Polyamide from this compound and terephthaloyl chloride250 - 280> 400 (often decomposes before melting)450 - 500
Polyamide with flexible spacers180 - 220280 - 350420 - 480
Copolyamide with other aromatic diamines220 - 300Varies depending on composition440 - 520

Note: The exact values can vary significantly based on the polymer's molecular weight, polydispersity, and the specific co-monomer used.

Table 2: Mechanical Properties of Aromatic Polyamide Films

Polymer SystemTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Oriented fibers from this compound based polyamide> 1000> 502 - 4
Unoriented films80 - 1202.0 - 3.55 - 15
Copolyamide films90 - 1502.5 - 4.08 - 20

Note: Mechanical properties are highly dependent on the processing and orientation of the polymer.

Experimental Protocols

Protocol 1: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from this compound and terephthaloyl chloride.

Materials:

  • This compound

  • Terephthaloyl chloride

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel, mechanical stirrer)

Procedure:

  • Monomer Dissolution: In a flame-dried three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, dissolve a specific molar amount of this compound in anhydrous DMAc containing 5% (w/v) anhydrous LiCl. Stir the mixture under a gentle stream of nitrogen until the monomer is completely dissolved.

  • Addition of Acid Chloride: Cool the solution to 0°C using an ice bath. Dissolve an equimolar amount of terephthaloyl chloride in a minimal amount of anhydrous DMAc and add it to the dropping funnel.

  • Polymerization: Add the terephthaloyl chloride solution dropwise to the stirred monomer solution over a period of 30-60 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Precipitation and Washing: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.

  • Purification: Filter the fibrous polymer precipitate and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers, oligomers, and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.

Protocol 2: Characterization of the Liquid Crystalline Properties

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Polarized Optical Microscope (POM) with a hot stage

Procedure:

  • Thermal Transitions (DSC):

    • Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan.

    • Heat the sample from room temperature to a temperature above its expected melting or clearing point (e.g., 450°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Cool the sample at a controlled rate (e.g., 10°C/min) back to room temperature.

    • Perform a second heating scan under the same conditions. The glass transition (Tg), melting (Tm), and clearing (Ti, isotropic transition) temperatures can be determined from the second heating curve.

  • Thermal Stability (TGA):

    • Place 5-10 mg of the dried polymer in a TGA pan.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • The temperature at which a 5% or 10% weight loss occurs is recorded as the decomposition temperature (Td).

  • Optical Texture Observation (POM):

    • Place a small amount of the polymer powder between two glass slides on the hot stage of the polarized optical microscope.

    • Heat the sample slowly and observe the changes in the optical texture through the crossed polarizers.

    • The appearance of birefringent textures (e.g., nematic schlieren or smectic focal-conic textures) upon melting of the crystalline phase confirms the presence of a liquid crystalline phase. Note the temperatures at which these phase transitions occur.

Mandatory Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization Monomer This compound + Diacid Chloride Polymerization Low-Temperature Solution Polycondensation Monomer->Polymerization Solvent Anhydrous DMAc/LiCl Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Washing and Drying Precipitation->Purification Polymer Aromatic Polyamide Purification->Polymer DSC DSC Analysis Polymer->DSC TGA TGA Analysis Polymer->TGA POM Polarized Optical Microscopy Polymer->POM Properties Thermal and Liquid Crystalline Properties DSC->Properties TGA->Properties POM->Properties

Caption: Experimental workflow for the synthesis and characterization of liquid crystal polyamides.

logical_relationship cluster_features Key Structural Features cluster_properties Resulting Polymer Properties Monomer This compound Structure Rigid Rigid Aromatic Rings Monomer->Rigid Linear Para-Substitution (Linear Geometry) Monomer->Linear H_Bond Amide Linkages (Hydrogen Bonding) LC_Phase Liquid Crystalline Phase Formation Rigid->LC_Phase Thermal_Stability High Thermal Stability Rigid->Thermal_Stability Linear->LC_Phase H_Bond->LC_Phase Mechanical_Strength Excellent Mechanical Strength H_Bond->Mechanical_Strength

Caption: Relationship between monomer structure and liquid crystal polymer properties.

Application Notes: Synthesis and Potential Applications of Novel Azo Dyes Derived from 4-(4-aminophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[1][2] Their applications are extensive, ranging from coloring textiles, leather, and paper to uses in the food and cosmetic industries.[3] Beyond their role as colorants, azo compounds are gaining significant attention in medicinal chemistry and drug development.[2] The azo bond can be engineered for targeted drug delivery, particularly to the colon, where azoreductase enzymes produced by the gut microbiome can cleave the bond, releasing an active pharmaceutical ingredient.[4] Furthermore, novel azo dyes incorporating various heterocyclic scaffolds have demonstrated promising antimicrobial, antifungal, and anticancer activities.[4][5]

This document provides a detailed protocol for the synthesis of novel azo dyes using 4-(4-aminophenyl)benzoic acid as the starting precursor. This precursor, featuring a biphenyl structure with both an amine and a carboxylic acid group, allows for the creation of complex dyes with tunable properties. The amino group serves as the anchor for diazotization, while the carboxylic acid moiety can modulate solubility and binding characteristics.[4] The protocols outlined below are based on well-established methods for azo dye synthesis from aromatic amines.[4][6]

General Synthesis Pathway

The synthesis of azo dyes from this compound is a two-step process:

  • Diazotization: The primary aromatic amine on the this compound molecule is converted into a highly reactive diazonium salt. This reaction is conducted in the presence of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4] Maintaining a low temperature (0–5 °C) is critical to prevent the decomposition of the unstable diazonium salt.[4][6]

  • Azo Coupling: The diazonium salt solution is then added to a solution containing an electron-rich coupling agent, such as a phenol or an aromatic amine (e.g., 2-naphthol). The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling component to form the stable azo bond, resulting in the colored dye.[4]

Experimental Protocols

Materials and Reagents

Reagent/MaterialFunction
This compoundStarting material (amine source for diazotization)
Sodium Nitrite (NaNO₂)Reagent for generating nitrous acid
Hydrochloric Acid (HCl)Catalyst and acidic medium provider
2-NaphtholCoupling agent
Sodium Hydroxide (NaOH)To dissolve the phenolic coupling agent
Distilled WaterSolvent
Ice-water bathFor temperature control
Beakers, Stirring Rod, Buchner FunnelStandard laboratory glassware

Protocol 1: Diazotization of this compound

  • In a 150 mL beaker, dissolve 2.13 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water. Stir until a clear solution is achieved.

  • Cool the beaker in an ice-water bath to lower the solution's temperature to 0–5 °C.[4]

  • In a separate small beaker, prepare a solution by dissolving 0.69 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.[4]

  • While vigorously stirring the this compound solution and maintaining the temperature between 0–5 °C, add the sodium nitrite solution dropwise.[4]

  • The formation of the diazonium salt is indicated by a pale yellow solution. Keep this solution in the ice bath for the subsequent coupling reaction.[7]

Protocol 2: Azo Coupling with 2-Naphthol

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 25 mL of a 10% aqueous sodium hydroxide solution. Stir until fully dissolved.[4][6]

  • Cool this solution in a separate ice-water bath.

  • While maintaining the low temperature and stirring the 2-naphthol solution, slowly add the previously prepared cold diazonium salt solution.[4]

  • A brightly colored precipitate of the azo dye should form immediately.[4]

  • Continue stirring the reaction mixture in the ice bath for an additional 15-20 minutes to ensure the coupling reaction is complete.[4]

Protocol 3: Isolation and Purification of the Azo Dye

  • Isolate the solid azo dye product by vacuum filtration using a Buchner funnel.[4]

  • Wash the precipitate on the filter paper with a small amount of cold distilled water to remove any unreacted salts and impurities.[4]

  • The purity of the synthesized dye can be assessed using thin-layer chromatography (TLC).[8]

  • Allow the purified product to air dry or dry in a desiccator. Calculate the final yield.

Characterization Data

The synthesized azo dyes can be characterized using various spectroscopic techniques. The table below presents expected data for a novel dye synthesized from this compound and 2-naphthol.

Characterization TechniqueExpected Observations
FT-IR (cm⁻¹) ~3400-3300 (O-H stretch, from carboxylic acid), ~3050 (Aromatic C-H stretch), ~1680 (C=O stretch), ~1600-1450 (C=C aromatic stretch), ~1400 (-N=N- stretch)[1]
¹H NMR Multiple peaks in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the biphenyl and naphthol rings.
UV-Visible Spectroscopy A characteristic absorption peak in the visible region (typically 400-550 nm), confirming the presence of the extended chromophoric system.[9]
Melting Point A sharp and distinct melting point, indicating the purity of the compound.[8]

Visualized Workflows and Applications

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling & Isolation A Dissolve this compound in HCl and water B Cool solution to 0-5 °C in ice bath A->B D Add NaNO₂ solution dropwise to amine solution B->D C Prepare cold NaNO₂ solution C->D E Formation of cold Diazonium Salt Solution D->E G Slowly add Diazonium Salt solution to 2-Naphthol solution E->G F Prepare cold alkaline solution of 2-Naphthol F->G H Stir in ice bath to complete reaction I Isolate dye by vacuum filtration H->I J Wash with cold water and dry I->J

Caption: General experimental workflow for the synthesis of an azo dye.

Applications in Research and Drug Development

Azo dyes derived from precursors like this compound are of significant interest to researchers and drug development professionals for several reasons:

  • Colon-Specific Drug Delivery: The azo bond is stable in the upper gastrointestinal tract but can be cleaved by azoreductase enzymes in the colon. This property is being actively explored to design prodrugs that deliver therapeutics specifically to the colon for treating conditions like inflammatory bowel disease or colon cancer, thereby minimizing systemic side effects.[4]

  • Biologically Active Compounds: Azo compounds have been shown to possess a wide range of biological activities. Research has demonstrated that novel azo dyes can exhibit significant antibacterial, antifungal, and anticancer properties, making them scaffolds for new therapeutic agents.[1][4]

  • Biological Stains and pH Indicators: Due to their strong color and binding capabilities, certain azo dyes are valuable as stains in histology and microscopy.[4] Some may also exhibit halochromism (color change with pH), allowing their use as pH indicators in analytical chemistry.[4]

G cluster_synthesis Synthesis Process cluster_applications Potential Applications A This compound (Precursor) B Diazotization A->B C Azo Coupling D Novel Azo Dyes C->D E Drug Development (e.g., Prodrugs) D->E F Antimicrobial / Anticancer Agents D->F G Biomedical Research (Stains, Indicators) D->G H Advanced Materials (e.g., Dyes, Pigments) D->H

Caption: Logical relationship from precursor to diverse applications.

References

Application of 4-(4-aminophenyl)benzoic acid in designing materials for CO2 capture.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating concentration of atmospheric carbon dioxide (CO₂) is a significant contributor to global climate change, necessitating the development of efficient and cost-effective CO₂ capture technologies. Porous materials, such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and Porous Organic Polymers (POPs), have emerged as promising candidates for CO₂ capture due to their high surface area, tunable porosity, and chemical functionality. The incorporation of amine functionalities into these materials has been shown to significantly enhance their CO₂ uptake capacity and selectivity, owing to the specific chemical interactions between the basic amine groups and the acidic CO₂ molecules.

4-(4-aminophenyl)benzoic acid is a versatile building block for the design of such CO₂-philic materials. Its rigid aromatic structure can contribute to the formation of a robust porous framework, while the presence of both an amine (-NH₂) and a carboxylic acid (-COOH) group offers multiple avenues for polymerization and functionalization. The amine group can act as a potent CO₂ binding site, whereas the carboxylic acid group can be utilized for forming linkages in MOFs and certain types of POPs. This document provides a detailed overview of the potential applications of this compound in designing materials for CO₂ capture, along with experimental protocols for their synthesis and characterization.

Rationale for Using this compound

The unique molecular structure of this compound makes it an attractive monomer for CO₂ capture materials for several reasons:

  • Inherent Amine Functionality: The primary amine group provides a high density of CO₂-philic sites, which can enhance both the capacity and selectivity of CO₂ adsorption through chemisorption mechanisms.[1][2][3]

  • Structural Rigidity: The phenyl rings contribute to the formation of a stable and porous framework, which is crucial for preventing pore collapse during CO₂ adsorption-desorption cycles.

  • Dual Functional Groups: The presence of both an amine and a carboxylic acid group allows for its use in various polymerization reactions to form diverse porous structures, including polyamides and imine-linked polymers. The carboxylic acid can also serve as a linker to coordinate with metal ions in the synthesis of MOFs.

  • Tunable Properties: The aromatic rings can be further functionalized to fine-tune the surface properties and pore environment of the resulting materials, potentially leading to improved CO₂ capture performance.

Quantitative Data on Amine-Functionalized CO₂ Capture Materials

While specific data for materials synthesized directly from this compound is not yet prevalent in the literature, the performance of analogous amine-functionalized porous organic polymers and covalent organic frameworks provides a strong benchmark for expected CO₂ capture capabilities. The following table summarizes the CO₂ adsorption capacities of various amine-containing porous materials.

MaterialMonomersBET Surface Area (m²/g)CO₂ Uptake (mmol/g) at 273 K, 1 barCO₂ Uptake (mmol/g) at 295/298 K, 1 barCO₂/N₂ Selectivity (IAST)Reference
Me₃TFB-(NH₂)₂BD2,5,6-trimethyl-1,3,5-benzenetricarboxaldehyde, 3,3′-diaminobenzidine1624 ± 891.12 ± 0.260.72 ± 0.0783 ± 11 (at 273 K), 47 ± 11 (at 295 K)[1][2]
y-POP-NH₂ (A3)1,3,5-triethynylbenzene, terephthaloyl chloride (amine modified)-~2.5-~150 (at 273 K)[4][5]
BTAPsElemental sulfur, p-tolyl and 4-aminophenyl unitsup to 2085up to 6.58up to 4.33-[6]

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and evaluation of CO₂ capture materials derived from this compound.

Protocol 1: Synthesis of a Porous Polyamide from this compound

This protocol describes a potential synthetic route to a porous polyamide via self-polycondensation of this compound.

Materials:

  • This compound

  • Triphenyl phosphite

  • Pyridine

  • N-methyl-2-pyrrolidone (NMP)

  • Lithium chloride

  • Methanol

  • Chloroform

Procedure:

  • In a flame-dried three-necked flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.00 g), NMP (20 mL), pyridine (5 mL), and lithium chloride (0.5 g).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add triphenyl phosphite (2.5 mL) to the solution.

  • Heat the reaction mixture to 100 °C and maintain for 24 hours.

  • After cooling to room temperature, pour the viscous solution into methanol (200 mL) to precipitate the polymer.

  • Collect the polymer by filtration and wash thoroughly with methanol and chloroform.

  • Purify the polymer by Soxhlet extraction with methanol for 24 hours.

  • Dry the resulting porous polyamide in a vacuum oven at 120 °C for 24 hours.

Protocol 2: Characterization of the Porous Polymer

1. Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Activate the polymer sample by degassing under vacuum at 150 °C for 12 hours.

  • Measure the nitrogen adsorption-desorption isotherms at 77 K using a surface area and porosimetry analyzer.

  • Calculate the specific surface area using the BET model from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

  • Determine the pore size distribution using non-local density functional theory (NLDFT) or Barrett-Joyner-Halenda (BJH) methods.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Record the FTIR spectrum of the dried polymer sample to confirm the formation of amide bonds and the disappearance of the carboxylic acid and primary amine starting groups.

3. Thermogravimetric Analysis (TGA):

  • Perform TGA under a nitrogen atmosphere from room temperature to 800 °C at a heating rate of 10 °C/min to assess the thermal stability of the polymer.

Protocol 3: CO₂ Adsorption Measurements

1. Volumetric Adsorption Isotherms:

  • Activate a known weight of the polymer sample under high vacuum at 150 °C for 12 hours in the sample tube of a volumetric adsorption analyzer.

  • Measure the CO₂ and N₂ adsorption isotherms at 273 K and 298 K over a pressure range of 0 to 1 bar.

  • The amount of adsorbed gas is determined by the pressure change in the manifold.

2. Calculation of CO₂/N₂ Selectivity:

  • Calculate the initial slopes of the CO₂ and N₂ adsorption isotherms to estimate the ideal selectivity.

  • For a more accurate prediction of selectivity for flue gas applications (typically 15% CO₂ in N₂), use the Ideal Adsorbed Solution Theory (IAST) to calculate the CO₂/N₂ selectivity from the single-component isotherms.[2]

Visualizations

Logical Workflow for Material Design and Application

cluster_0 Monomer Properties cluster_1 Material Synthesis cluster_2 Resulting Porous Material cluster_3 Application A This compound - Amine Group (-NH2) - Carboxylic Acid Group (-COOH) - Rigid Phenyl Structure B Polycondensation (e.g., Polyamide formation) A->B C Solvothermal Synthesis (for COFs) A->C D Coordination Chemistry (for MOFs) A->D E Porous Organic Polymer (POP) - High Surface Area - Amine Functionalized Pores B->E C->E D->E F CO2 Capture - Flue Gas Separation - Direct Air Capture E->F

Caption: Workflow from monomer to CO₂ capture application.

Mechanism of CO₂ Capture by Amine-Functionalized Porous Material

cluster_0 Initial State cluster_1 Interaction cluster_2 Final State A Porous Material with -NH2 Groups C Chemisorption: Formation of Carbamic Acid or Ammonium Carbamate A->C Reaction with CO2 B CO2 Molecule B->C D CO2 Adsorbed on the Material Surface C->D Adsorption

Caption: CO₂ capture mechanism by amine-functionalized material.

References

Troubleshooting & Optimization

How to improve the yield of 4-(4-aminophenyl)benzoic acid synthesis reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 4-(4-aminophenyl)benzoic acid synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, catalyzed by a palladium complex.[1] For this specific synthesis, the typical coupling partners are 4-bromobenzoic acid and 4-aminophenylboronic acid (or its ester derivatives).

Q2: How do the amino and carboxylic acid functional groups affect the Suzuki-Miyaura coupling reaction?

A2: Both functional groups can influence the reaction. The electron-donating amino group can sometimes coordinate with the palladium catalyst, potentially inhibiting its activity.[2] The carboxylic acid group exists as a carboxylate salt under the basic reaction conditions, which can lead to solubility issues in organic solvents.[2] Careful selection of ligands, bases, and solvent systems is crucial to mitigate these effects. Protecting the carboxylic acid as an ester may also be a viable strategy to improve solubility and prevent potential interference.[1]

Q3: What are the most common side reactions that can lower the yield?

A3: The most frequent side reactions in the Suzuki-Miyaura coupling for this synthesis are:

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. This is often promoted by the presence of oxygen.[2]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be caused by the presence of protic impurities or prolonged heating.[3]

  • Dehalogenation: The removal of the halogen atom from the aryl halide without the desired coupling.[2]

Q4: Is it necessary to protect the amino group on the 4-aminophenylboronic acid?

A4: While not always mandatory, protecting the amino group (e.g., as a Boc derivative) can sometimes lead to significant increases in yield and shorter reaction times.[4] This is because the unprotected amine can have inhibitory effects on the palladium catalyst.[5] However, successful couplings with unprotected anilines are also widely reported, and the necessity of a protecting group may depend on the specific reaction conditions.

Troubleshooting Guide: Overcoming Low Yields

Low yields in the synthesis of this compound can arise from several factors. The following guide provides solutions to common issues.

Problem IDProblem DescriptionPotential Cause(s)Recommended Solution(s)
TS-001 Low or No Product Formation Inactive Catalyst: The active Pd(0) species is not forming or has been deactivated.- Ensure strictly anaerobic conditions by thoroughly degassing solvents and using an inert atmosphere (Argon or Nitrogen).[6]- Use a fresh, high-quality palladium catalyst and ligand.- Select a ligand that stabilizes the Pd(0) species.
TS-002 Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the boronic acid.- Improve degassing procedures (e.g., freeze-pump-thaw cycles or bubbling with an inert gas for an extended period).[2]- Use milder bases like K₃PO₄ or Cs₂CO₃.[3]
TS-003 Protodeboronation of Boronic Acid Protic Impurities: Water or other protic species can lead to the replacement of the boron group with a hydrogen atom.- Use anhydrous solvents and reagents.[3]- Consider using more stable boronic esters (e.g., pinacol esters).[3]
TS-004 Poor Substrate Solubility Carboxylate Salt Formation: The deprotonated carboxylic acid may not be soluble in the organic solvent.- Screen different solvent systems, including mixtures with water (e.g., Dioxane/H₂O, Toluene/H₂O) to improve solubility of the carboxylate salt.[2]- Consider protecting the carboxylic acid as an ester prior to the coupling reaction.[1]
TS-005 Inconsistent Results Variable Reagent Quality: Impurities in starting materials or solvents can inhibit the catalyst.- Purify starting materials (aryl halide and boronic acid) before use.- Use high-purity, anhydrous solvents.[3]

Optimization of Reaction Conditions

The yield of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize conditions reported for the coupling of structurally similar compounds.

Table 1: Comparison of Palladium Catalyst Systems

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~85[7]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95[7]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O801295[7]
Pd/C-Na₂CO₃MeOH/H₂ORefluxN/AImproved Yield[8]

Table 2: Influence of Base and Solvent on Yield

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF/H₂O (1:1)703>95
K₂CO₃Toluene/H₂O10012High
Cs₂CO₃1,4-Dioxane10012High
K₃PO₄1,4-Dioxane10012High

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of 4-bromobenzoic acid with 4-aminophenylboronic acid. Optimization may be required for specific needs.

Materials:

  • 4-bromobenzoic acid (1.0 equiv)

  • 4-aminophenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromobenzoic acid, 4-aminophenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of the inert gas.

  • Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and acidify to pH ~4 with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and then a small amount of cold organic solvent (e.g., diethyl ether).

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Ar-X) Aryl-Pd(II)-OR'(L2) Aryl-Pd(II)-OR'(L2) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-OR'(L2) Ligand Exchange (Base) Aryl-Pd(II)-Aryl'(L2) Aryl-Pd(II)-Aryl'(L2) Aryl-Pd(II)-OR'(L2)->Aryl-Pd(II)-Aryl'(L2) Transmetalation (Ar'-B(OR)2) Aryl-Aryl' Aryl-Aryl' Aryl-Pd(II)-Aryl'(L2)->Aryl-Aryl' Reductive Elimination Aryl-Aryl'->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield Check_Catalyst 1. Catalyst Activity? Start->Check_Catalyst Check_Conditions 2. Reaction Conditions Optimal? Check_Catalyst->Check_Conditions No Solution_Catalyst Use fresh catalyst/ligand. Ensure rigorous degassing. Check_Catalyst->Solution_Catalyst Yes Check_Reagents 3. Reagent Purity? Check_Conditions->Check_Reagents No Solution_Conditions Increase temperature. Screen different bases/solvents. Check_Conditions->Solution_Conditions Yes Solution_Reagents Check purity of starting materials. Use fresh, anhydrous solvents. Check_Reagents->Solution_Reagents Yes

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling reaction.

References

Troubleshooting guide for the purification of crude 4-(4-aminophenyl)benzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-(4-aminophenyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound are largely dependent on the synthetic route employed. A common method for its synthesis is the Suzuki-Miyaura coupling reaction. Impurities from this process can include:

  • Unreacted Starting Materials: Such as 4-bromobenzoic acid (or its ester) and 4-aminophenylboronic acid (or its ester).

  • Homocoupling Byproducts: Biphenyl-4,4'-dicarboxylic acid (from the coupling of two 4-bromobenzoic acid molecules) and biphenyl-4,4'-diamine (from the coupling of two 4-aminophenylboronic acid molecules).

  • Catalyst Residues: Residual palladium catalyst and ligands used in the coupling reaction.

  • Inorganic Salts: Bases such as sodium carbonate or potassium phosphate used in the reaction remain after workup.

Q2: What is the recommended method for purifying crude this compound?

A2: Recrystallization is the most common and effective method for the purification of solid organic compounds like this compound.[1] This technique relies on the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures.

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent should:

  • Dissolve the crude product completely at an elevated temperature (near the solvent's boiling point).

  • Have low solubility for the product at room temperature or below, allowing for good crystal recovery upon cooling.

  • Either dissolve impurities well at all temperatures or not at all, so they can be removed by filtration.

  • Be chemically inert towards this compound.

  • Be volatile enough to be easily removed from the purified crystals.

A good starting point for solvent selection is to test the solubility of a small amount of the crude product in various common laboratory solvents. For compounds with both polar (amino and carboxylic acid) and nonpolar (biphenyl) functionalities, solvent mixtures like ethanol/water or dioxane/water are often effective.[2]

Q4: How can I assess the purity of my final product?

A4: The purity of the purified this compound can be determined using several analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[3][4]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity. A single spot on the TLC plate suggests a pure compound.

  • Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical structure of the desired product and help identify any remaining impurities.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound by recrystallization.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Crystal Formation Upon Cooling 1. Too much solvent was used, resulting in an unsaturated solution. 2. The cooling process was too rapid. 3. The solution is supersaturated, but crystal nucleation has not initiated.1. Concentrate the solution by boiling off some of the solvent and allow it to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. 3. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid surface or by adding a seed crystal of pure this compound.[5]
Product "Oils Out" Instead of Crystallizing 1. The boiling point of the recrystallization solvent is higher than the melting point of the compound. 2. The crude product is highly impure, leading to a significant melting point depression. 3. The rate of cooling is too fast.1. Choose a solvent with a lower boiling point. 2. Attempt to purify the crude material by another method (e.g., washing with a solvent that dissolves the impurities but not the product) before recrystallization. 3. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Low Recovery of Purified Product 1. Too much solvent was used, and a significant portion of the product remains dissolved in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. Incomplete transfer of crystals from the flask to the filter.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[2] 3. Rinse the crystallization flask with a small amount of the ice-cold mother liquor or fresh, cold solvent and transfer the rinsing to the filter.
Poor Purity of the Final Product (e.g., broad melting point) 1. The cooling process was too rapid, trapping impurities within the crystal lattice. 2. The crystals were not washed sufficiently after filtration. 3. The chosen solvent was not effective at separating the specific impurities present.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 2. Wash the filtered crystals with a small amount of fresh, ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[5] 3. Re-recrystallize the product using a different solvent or solvent system.
Colored Impurities Remain in the Final Product 1. Colored impurities are co-crystallizing with the product. 2. The impurities are strongly adsorbed to the crystal surface.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[6] 2. Ensure thorough washing of the crystals with cold solvent.

Experimental Protocols

General Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of crude this compound. The choice of solvent and specific volumes will need to be optimized based on the scale of the experiment and the nature of the impurities.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or an ethanol/water mixture). Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution into the preheated flask.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of fresh, ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Visualizations

experimental_workflow start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve charcoal Add activated charcoal (optional) dissolve->charcoal if colored hot_filter Hot gravity filtration dissolve->hot_filter if insoluble impurities cool Slow cooling to room temperature dissolve->cool if no filtration needed charcoal->hot_filter hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vac_filter Vacuum filtration ice_bath->vac_filter wash Wash crystals with cold solvent vac_filter->wash dry Dry crystals wash->dry end Pure this compound dry->end

Caption: A typical experimental workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Crystals do not form upon cooling check_saturation Is the solution saturated? start->check_saturation concentrate Concentrate solution (boil off solvent) check_saturation->concentrate No induce_crystallization Induce crystallization (scratch/seed) check_saturation->induce_crystallization Yes slow_cooling Ensure slow cooling concentrate->slow_cooling induce_crystallization->slow_cooling success Crystals form slow_cooling->success

Caption: A troubleshooting decision tree for addressing the issue of no crystal formation during purification.

References

Optimizing reaction conditions for the polymerization of 4-(4-aminophenyl)benzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the reaction conditions for the polymerization of 4-(4-aminophenyl)benzoic acid. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the polymerization of this compound?

A1: The polymerization of this compound, an aromatic amino acid, to form the corresponding aromatic polyamide (aramid) presents several key challenges:

  • Achieving High Molecular Weight: Like many step-growth polymerizations, attaining a high molecular weight is crucial for desirable mechanical properties. This requires high monomer purity, precise stoichiometric balance (which is inherent in a self-polymerizing monomer), and high reaction conversion.

  • Poor Solubility: The resulting polyamide, poly(4-(4-phenylene)benzamide), is a rigid-rod polymer with strong intermolecular hydrogen bonding between the amide groups. This leads to poor solubility in many common organic solvents, which can cause the polymer to precipitate prematurely from the reaction mixture, limiting further chain growth.[1][2]

  • High Melting or Glass Transition Temperatures: Aromatic polyamides are known for their high thermal stability, which also means they have very high melting points or glass transition temperatures, often exceeding their decomposition temperatures.[1][3] This makes melt processing difficult or impossible.

  • Side Reactions at High Temperatures: While high temperatures can sometimes improve solubility and reaction rates, they can also lead to side reactions that cap the growing polymer chains or create defects in the polymer structure, ultimately limiting the molecular weight.

Q2: Which polymerization methods are most suitable for this compound?

A2: Two primary methods are well-suited for the polymerization of aromatic amino acids like this compound:

  • Yamazaki-Higashi Phosphorylation Reaction: This is a direct polycondensation method that uses a phosphite-based condensing agent (e.g., triphenyl phosphite) in the presence of a base (e.g., pyridine) and a salt (e.g., lithium chloride) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).[1][4][5] This method is advantageous because it can be carried out at relatively moderate temperatures (e.g., 100-120°C) and is effective for monomers that are difficult to convert into highly reactive acid chlorides.

  • Low-Temperature Solution Polycondensation: This method involves first converting the carboxylic acid group of the monomer to a more reactive species, such as an acid chloride. The resulting monomer, 4-(4-aminophenyl)benzoyl chloride hydrochloride, can then be polymerized at low temperatures (e.g., 0 to 25°C) in a polar aprotic solvent. This method can produce high molecular weight polymers if the monomer is pure and the reaction conditions are carefully controlled.

Q3: How can I improve the solubility of the resulting polyamide?

A3: Improving the solubility of aromatic polyamides is a common research focus. Here are some strategies:

  • Addition of Salts: Incorporating salts like lithium chloride (LiCl) or calcium chloride (CaCl₂) into the polymerization solvent (e.g., NMP or DMAc) can help to break up the strong intermolecular hydrogen bonds between the polymer chains, thus keeping them in solution.[1]

  • Chemical Modification: While not directly applicable to the homopolymerization of this compound, it's useful to know that solubility can be enhanced by copolymerization with monomers that introduce flexible linkages (e.g., ether groups) or bulky side groups into the polymer backbone. These structural modifications disrupt the chain packing and reduce crystallinity.[6][7]

Troubleshooting Guides

Issue 1: Low Molecular Weight of the Polymer

Question: My polymerization of this compound resulted in a polymer with a low inherent viscosity/molecular weight. What are the possible causes and how can I fix this?

Answer: Low molecular weight is a frequent issue in step-growth polymerization. A systematic approach to troubleshooting is essential.

Potential Cause Explanation Recommended Solution(s)
Monomer Impurity Impurities with a single functional group (monofunctional impurities) can act as chain terminators, preventing further polymer growth. Water is a particularly detrimental impurity as it can hydrolyze the activated carboxylic acid species or react with the growing chain ends.- Purify the monomer: Recrystallize the this compound from a suitable solvent to remove impurities. - Ensure anhydrous conditions: Thoroughly dry all glassware and solvents before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Premature Precipitation The growing polymer chains may become insoluble in the reaction medium and precipitate out, physically preventing further reaction of the end groups.[1]- Increase solvent volume: A more dilute reaction mixture may keep the polymer in solution longer. - Add solubilizing salts: Incorporate LiCl or CaCl₂ into the solvent (e.g., NMP or DMAc) to enhance polymer solubility. - Optimize reaction temperature: A higher temperature may improve solubility, but must be balanced against the risk of side reactions.
Suboptimal Reaction Temperature If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe. If the temperature is too high, side reactions can occur, leading to chain termination.- Optimize temperature: For the Yamazaki-Higashi reaction, a typical range is 100-120°C. For low-temperature polycondensation, maintain the temperature between 0 and 25°C. The optimal temperature should be determined experimentally.
Insufficient Reaction Time Step-growth polymerization requires long reaction times to achieve high molecular weights, as the reaction rate slows down as the concentration of reactive end groups decreases.- Increase reaction time: Extend the polymerization time, monitoring the viscosity of the reaction mixture as an indicator of molecular weight build-up. Typical reaction times can range from 3 to 24 hours or longer.
Inactive Condensing Agent/Catalyst In the Yamazaki-Higashi reaction, the phosphite-based condensing agent can degrade if exposed to moisture or air.- Use fresh reagents: Use freshly opened or purified triphenyl phosphite and pyridine.
Issue 2: Poor Solubility of the Final Polymer

Question: I have successfully synthesized the polyamide, but it is insoluble in most common solvents, making characterization and processing difficult. What can I do?

Answer: The poor solubility of rigid-rod aromatic polyamides is an inherent property.

Potential Cause Explanation Recommended Solution(s)
High Crystallinity and Strong Intermolecular Hydrogen Bonding The linear, rigid structure of the polymer chains allows for efficient packing and the formation of strong hydrogen bonds between the amide groups, resulting in a highly stable and insoluble material.[1][2]- Use strong solvents: Concentrated sulfuric acid is a common solvent for dissolving aromatic polyamides for characterization (e.g., viscometry). - Use polar aprotic solvents with salts: Solvents like NMP, DMAc, or DMF containing dissolved LiCl or CaCl₂ can often dissolve the polymer.[1] - For processing: If solution processing is required (e.g., for film casting or fiber spinning), it is often done from these salt-containing solutions.
Cross-linking Side reactions at high temperatures can sometimes lead to cross-linking, which will render the polymer completely insoluble.- Control reaction temperature: Avoid excessively high temperatures during polymerization. - Characterize for cross-linking: If the polymer is completely insoluble even in sulfuric acid, it may be cross-linked.

Experimental Protocols

Protocol 1: Polymerization via the Yamazaki-Higashi Reaction

This protocol is adapted from established procedures for the synthesis of aromatic polyamides.[1][5][7]

Materials:

  • This compound

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Lithium chloride (LiCl), anhydrous

  • Methanol

  • Water

Procedure:

  • Monomer and Solvent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (1 equivalent), anhydrous LiCl (e.g., 5% w/v of the solvent), and anhydrous NMP.

  • Addition of Reagents: Stir the mixture under a gentle flow of nitrogen until the monomer and salt are completely dissolved. To this solution, add anhydrous pyridine (2 equivalents) and triphenyl phosphite (1.1 equivalents).

  • Polymerization: Heat the reaction mixture to 105-115°C and maintain this temperature with continuous stirring for 3-6 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.

  • Washing: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with hot methanol and then with hot water to remove any unreacted monomers, salts, and residual solvent.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.

Protocol 2: Characterization of the Polyamide

1. Inherent Viscosity:

  • Dissolve a precise amount of the dry polymer (e.g., 0.5 g/dL) in concentrated (96-98%) sulfuric acid at room temperature.

  • Measure the flow time of the polymer solution and the pure solvent in a Ubbelohde viscometer at a constant temperature (e.g., 25°C).

  • Calculate the inherent viscosity (η_inh) using the appropriate equations. Higher inherent viscosity values generally indicate higher molecular weight.

2. Spectroscopic Analysis:

  • FTIR Spectroscopy: Confirm the formation of the amide linkages by identifying the characteristic C=O stretching (around 1650 cm⁻¹) and N-H stretching (around 3300 cm⁻¹) vibrations.

  • NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ with LiCl, or D₂SO₄) to confirm the polymer structure.

3. Thermal Analysis:

  • Thermogravimetric Analysis (TGA): Determine the thermal stability of the polymer by heating a sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere. The temperature at which 5% or 10% weight loss occurs is a measure of its decomposition temperature.[3]

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer. For highly crystalline aromatic polyamides, a clear Tg may not be observable.[3]

Quantitative Data Summary

The following tables provide representative data for aromatic polyamides synthesized under various conditions. Note that the exact values for poly(4-(4-phenylene)benzamide) may vary.

Table 1: Effect of Reaction Conditions on Inherent Viscosity

Polymerization MethodMonomerCondensing Agent/CatalystSolvent SystemTemperature (°C)Inherent Viscosity (dL/g)
Yamazaki-HigashiAromatic Diacid + Aromatic DiamineTPP/PyridineNMP/LiCl1150.52 - 0.96
Low-TemperatureAromatic Diacid Chloride + Aromatic Diamine-DMAc/LiCl0 - 250.6 - 1.5

Data compiled and adapted from analogous aromatic polyamide syntheses.[1][8]

Table 2: Solubility of Aromatic Polyamides

SolventSolubility
N-Methyl-2-pyrrolidone (NMP)Soluble (often with added LiCl)
N,N-Dimethylacetamide (DMAc)Soluble (often with added LiCl)
Dimethyl sulfoxide (DMSO)Soluble (often with added LiCl)
Concentrated Sulfuric AcidSoluble
m-CresolPartially Soluble to Soluble
Tetrahydrofuran (THF)Insoluble
ChloroformInsoluble
AcetoneInsoluble
WaterInsoluble

This is a general solubility profile for rigid-rod aromatic polyamides.[1][3]

Table 3: Thermal Properties of Aromatic Polyamides

PropertyTypical Value Range
Glass Transition Temperature (Tg)210 - 360°C
10% Weight Loss Temperature (TGA in N₂)450 - 600°C

Data compiled from various aromatic polyamides.[2][3][9]

Visualizations

Experimental_Workflow Experimental Workflow for Polyamide Synthesis cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up & Purification cluster_char Characterization Monomer_Purification Monomer Purification (Recrystallization) Drying Drying of Monomer, Solvents, and Glassware Monomer_Purification->Drying Dissolution Dissolve Monomer & LiCl in Anhydrous NMP Drying->Dissolution Reagent_Addition Add Pyridine & TPP (Yamazaki-Higashi) Dissolution->Reagent_Addition Heating Heat to 105-115°C for 3-6 hours Reagent_Addition->Heating Precipitation Precipitate in Methanol Heating->Precipitation Washing Wash with Hot Methanol and Water Precipitation->Washing Final_Drying Dry in Vacuum Oven Washing->Final_Drying Characterization Viscosity, FTIR, NMR, TGA, DSC Final_Drying->Characterization

Caption: Experimental workflow for polyamide synthesis.

Troubleshooting_Workflow Troubleshooting Low Molecular Weight Start Low Molecular Weight Observed Check_Purity Verify Monomer Purity & Anhydrous Conditions Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Repurify Re-purify Monomer & Ensure Dry Conditions Purity_OK->Repurify No Check_Solubility Check for Premature Precipitation Purity_OK->Check_Solubility Yes Repurify->Start Solubility_OK Solubility OK? Check_Solubility->Solubility_OK Modify_Solvent Add LiCl / Increase Solvent Volume Solubility_OK->Modify_Solvent No Check_Conditions Review Reaction Temperature & Time Solubility_OK->Check_Conditions Yes Modify_Solvent->Start Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Adjust Temperature &/or Extend Time Conditions_OK->Optimize_Conditions No End High Molecular Weight Achieved Conditions_OK->End Yes Optimize_Conditions->Start

Caption: Troubleshooting workflow for low molecular weight.

References

Common side products and impurities in 4-(4-aminophenyl)benzoic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-aminophenyl)benzoic acid. The content is structured to address specific issues that may be encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura coupling reaction between a 4-aminophenylboron reagent and a 4-halobenzoic acid derivative.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may be oxidized or decomposed.- Use a fresh batch of palladium catalyst. Pd(0) catalysts can be sensitive to air and moisture.[1] - Consider using a more air-stable pre-catalyst.[1] - Ensure the phosphine ligand has not been oxidized; use fresh ligand or store it under an inert atmosphere.[1]
2. Ineffective Base: The base is crucial for the activation of the boronic acid. An inappropriate or insufficient amount of base can stall the reaction.- Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] - For substrates with acidic protons like 4-aminobenzoic acid, a stronger base or a higher equivalent of a weaker base may be necessary.[1] - Ensure the chosen base is sufficiently soluble in the reaction solvent.
3. Poor Solubility of Reactants: The starting materials or intermediates may not be soluble in the chosen solvent system.- The deprotonated carboxylate salt of 4-halobenzoic acid may have poor solubility in organic solvents.[1] Consider using a solvent mixture (e.g., dioxane/water, ethanol/water) to improve solubility.[2] - Protecting the carboxylic acid as an ester may improve solubility and prevent side reactions.[3]
4. Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote unwanted side reactions.- Ensure all solvents are thoroughly degassed before use. - Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[4]
Presence of Multiple Spots on TLC/LC-MS (Impure Product) 1. Homocoupling of Starting Materials: Formation of biphenyl (from the boronic acid) or a dicarboxylic acid biphenyl (from the halide).- This is often exacerbated by the presence of oxygen.[1][5] Ensure the reaction is performed under a strict inert atmosphere. - Use a slight excess of the boronic acid to favor the cross-coupling reaction.
2. Protodeboronation/Dehalogenation: Replacement of the boronic acid group or the halide with a hydrogen atom.- This can be more prevalent with electron-rich boronic acids and prolonged heating.[1] Optimize reaction time and temperature. - Ensure the reaction is performed under an inert atmosphere to minimize sources of hydrogen.[6]
3. Formation of Phenolic Impurities: If the reaction is run at too high a temperature, decomposition of the boronic acid to the corresponding phenol can occur.- Maintain careful temperature control throughout the reaction.
4. Impurities from Ligands: Aryl groups from phosphine ligands can sometimes couple with the starting materials.- Consider using bulky alkylphosphine ligands or N-heterocyclic carbene (NHC) ligands to minimize this side reaction.
Difficulty in Product Purification 1. Removal of Palladium Residues: Residual palladium can be difficult to remove from the final product.- Employ purification techniques such as treatment with activated carbon, filtration through celite, or using metal scavengers. - Recrystallization of the final product can also help in removing palladium residues.
2. Separation from Homocoupled Products: The homocoupled byproducts can have similar polarities to the desired product, making chromatographic separation challenging.- To remove by-products from the homocoupling of the boronic acid, the crude product can be dissolved in boiling water and filtered while hot.[1] - Careful optimization of the solvent system for column chromatography or recrystallization is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 4-halobenzoic acid (or its ester derivative) with 4-aminophenylboronic acid (or its ester derivative) in the presence of a palladium catalyst and a base.

Q2: Do the amino and carboxylic acid functional groups interfere with the Suzuki-Miyaura coupling reaction?

A2: Yes, both functional groups can potentially interfere with the reaction.

  • Carboxylic Acid Group: Under the basic conditions required for the reaction, the carboxylic acid is deprotonated to a carboxylate. This can lead to solubility issues and potentially coordinate with the palladium catalyst, affecting its activity.[1] Using a co-solvent like water can improve the solubility of the carboxylate salt. Alternatively, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction, followed by deprotection.[3]

  • Amino Group: The amino group is electron-donating and can coordinate to the palladium catalyst. This can sometimes inhibit the catalyst's activity by occupying coordination sites necessary for the catalytic cycle.[1] The choice of ligand is important to modulate the electronic and steric environment of the palladium center to minimize this inhibition.[1]

Q3: What are the most common side products and impurities to expect in the synthesis of this compound?

A3: Common side products in the Suzuki-Miyaura synthesis of this compound include:

  • Homocoupling products: This results in the formation of 4,4'-biphenyldicarboxylic acid (from the coupling of two molecules of the 4-halobenzoic acid) and 4,4'-diaminobiphenyl (from the coupling of two molecules of the 4-aminophenylboronic acid).[1]

  • Protodeboronation product: The boronic acid is replaced by a hydrogen atom, leading to the formation of aniline from 4-aminophenylboronic acid.[1]

  • Dehalogenation product: The halogen on the 4-halobenzoic acid is replaced by a hydrogen atom, resulting in the formation of benzoic acid.[6]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of starting materials and the formation of the product.

Q5: What are the recommended purification methods for this compound?

A5: Purification of the crude product can be achieved through several methods:

  • Recrystallization: This is an effective method for removing many impurities. A suitable solvent system (e.g., ethanol/water) should be determined.

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from side products and unreacted starting materials.

  • Acid-Base Extraction: The amphoteric nature of this compound can be exploited for purification. The product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by the addition of an acid. The reverse process can also be used to remove acidic impurities.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling Synthesis of this compound

This protocol is a general guideline and may require optimization based on the specific substrates and available laboratory conditions.

Materials:

  • 4-Bromobenzoic acid (1.0 eq)

  • 4-Aminophenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid, 4-aminophenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask via a syringe.

  • Catalyst Addition: Under the inert atmosphere, add the palladium(II) acetate and triphenylphosphine to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3. This will precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash with water.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Alternatively, dissolve the crude product in a basic aqueous solution (e.g., 1M NaOH), wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-precipitate the product by adding 1M HCl.

Quantitative Data Summary

The following table provides an estimated summary of quantitative data for the synthesis of this compound via Suzuki-Miyaura coupling, based on literature for similar reactions. Actual results may vary depending on the specific reaction conditions.

Parameter Typical Range Notes
Yield 70-95%Highly dependent on catalyst, base, solvent, and temperature optimization.
Purity (after purification) >98%Achievable with proper purification techniques like recrystallization.
Homocoupling Impurities <5%Can be minimized by maintaining an inert atmosphere and optimizing stoichiometry.
Protodeboronation/Dehalogenation <3%Dependent on reaction time, temperature, and substrate electronics.

Visualizations

Troubleshooting Workflow for this compound Synthesis

TroubleshootingWorkflow start Start Synthesis reaction_setup Reaction Setup: - Reactants - Solvent - Base start->reaction_setup catalyst_addition Catalyst Addition reaction_setup->catalyst_addition heating Heating & Stirring catalyst_addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring workup Work-up & Isolation monitoring->workup analysis Analyze Crude Product workup->analysis low_yield Low/No Yield? analysis->low_yield impure_product Impure Product? low_yield->impure_product No check_catalyst Check Catalyst Activity: - Use fresh catalyst/ligand - Consider pre-catalyst low_yield->check_catalyst Yes purification Purification impure_product->purification No optimize_purification Optimize Purification: - Recrystallization solvent - Chromatography conditions - Acid-base extraction impure_product->optimize_purification Yes final_product Final Product purification->final_product check_base Check Base: - Screen different bases - Ensure solubility check_catalyst->check_base check_solvent Check Solvent: - Ensure reactants are soluble - Use co-solvents check_base->check_solvent check_atmosphere Check Atmosphere: - Degas solvents - Maintain inert atmosphere check_solvent->check_atmosphere check_atmosphere->start optimize_purification->purification

Caption: A flowchart for troubleshooting common issues in the synthesis of this compound.

Key Side Reactions in Suzuki-Miyaura Coupling

SideReactions cluster_0 Desired Reaction cluster_1 Common Side Reactions Aryl_Halide 4-Halobenzoic Acid Desired_Product This compound Aryl_Halide->Desired_Product Pd(0), Base Homocoupling_Halide Homocoupling (Dicarboxylic Acid Biphenyl) Aryl_Halide->Homocoupling_Halide Dehalogenation Dehalogenation (Benzoic Acid) Aryl_Halide->Dehalogenation Aryl_Boronic_Acid 4-Aminophenylboronic Acid Aryl_Boronic_Acid->Desired_Product Homocoupling_Boronic Homocoupling (Diaminobiphenyl) Aryl_Boronic_Acid->Homocoupling_Boronic Protodeboronation Protodeboronation (Aniline) Aryl_Boronic_Acid->Protodeboronation

Caption: Diagram illustrating the desired Suzuki-Miyaura coupling and common side reactions.

References

Strategies to prevent premature polymerization of 4-(4-aminophenyl)benzoic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4-aminophenyl)benzoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature polymerization and addressing common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What causes the premature polymerization of this compound derivatives?

A1: Premature polymerization of this compound derivatives is primarily caused by free-radical initiation. The aromatic amine and the activated benzene ring are susceptible to oxidation, which can generate radical species. These radicals can then propagate, leading to the formation of unwanted oligomers or polymers. Key initiators for this process include:

  • Heat: Elevated temperatures during synthesis, purification (e.g., distillation), or storage can provide the energy needed to initiate radical formation.

  • Light: Exposure to light, particularly UV radiation, can induce photochemical reactions that generate radicals.

  • Oxygen: Atmospheric oxygen can react with the compound, especially at elevated temperatures or in the presence of light, to form peroxide species that can initiate polymerization.

  • Contaminants: Trace amounts of metal ions or other impurities can catalyze radical formation.

Q2: What are the ideal storage conditions to ensure the long-term stability of these derivatives?

A2: To minimize the risk of premature polymerization and degradation, this compound derivatives should be stored under controlled conditions. The primary goal is to exclude initiators of polymerization.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the kinetic rate of spontaneous polymerization and degradation reactions.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)Prevents oxidation and the formation of radical-initiating peroxides.
Light In the dark (e.g., amber glass vial, stored in a dark cabinet)Protects the compound from light-induced (photochemical) polymerization.
Moisture Protect from moisture (e.g., use of desiccants)Moisture can introduce impurities that may initiate or catalyze polymerization.

Q3: What types of inhibitors can be used to stabilize this compound derivatives?

A3: Polymerization inhibitors are chemical compounds that scavenge free radicals, thereby terminating the polymerization chain reaction. For aromatic compounds susceptible to oxidative polymerization, several types of inhibitors are effective. The choice and concentration will depend on the specific derivative and the subsequent application.

Inhibitor ClassExamplesTypical Concentration (w/w)Mechanism of Action
Phenolic Antioxidants Butylated Hydroxytoluene (BHT), Hydroquinone (HQ), 4-Methoxyphenol (MEHQ)10 - 200 ppmAct as hydrogen donors to terminate radical chains.
Stable Free Radicals (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)5 - 100 ppmDirectly trap propagating radicals to form stable, non-radical adducts.
Aromatic Amines Phenothiazine, Phenylenediamines50 -

Addressing poor solubility issues of 4-(4-aminophenyl)benzoic acid in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-(4-aminophenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor solubility of this compound in organic solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The poor solubility of this compound stems from its molecular structure. It is a bifunctional molecule containing both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH2). The rigid biphenyl core contributes to strong intermolecular interactions, including hydrogen bonding and pi-pi stacking, leading to high lattice energy in its solid state. Overcoming this lattice energy requires solvents with high solubilizing power.

Q2: What are the most promising solvents for dissolving this compound?

A2: While quantitative solubility data is not extensively published, based on its structure, polar aprotic solvents are generally the most effective. These include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Polar protic solvents like ethanol and methanol may also be used, but the solubility is expected to be lower. It is generally observed to be easily soluble in most organic solvents but insoluble in water.[1]

Q3: Can heating improve the solubility of this compound?

A3: Yes, gently heating the solvent while attempting to dissolve the compound can increase both the rate of dissolution and the overall solubility. However, it is crucial to be cautious, as excessive heat can lead to degradation of the compound. It is recommended to perform thermal stability tests if heating to higher temperatures is required for your application.

Q4: How does the purity of the compound affect its solubility?

A4: Impurities can significantly impact the solubility of a compound. Insoluble impurities can act as nucleation sites, promoting precipitation, while soluble impurities can sometimes enhance or decrease solubility depending on their nature. It is always recommended to use a highly purified form of this compound for solubility studies and subsequent experiments to ensure reproducible results.

Q5: What is the difference in solubility between this compound and 4-aminobenzoic acid (PABA)?

A5: 4-aminobenzoic acid (PABA) is a smaller molecule with a single phenyl ring. As a result, it generally exhibits higher solubility in polar solvents compared to this compound. For example, PABA is soluble in hot water, ethanol, and ether.[2] The larger, more rigid biphenyl structure of this compound results in stronger intermolecular forces, making it more challenging to dissolve.

Troubleshooting Guide

This guide provides step-by-step solutions for common issues encountered when dissolving this compound.

Issue 1: The compound is not dissolving in the chosen organic solvent.

dot

Caption: Troubleshooting workflow for insolubility.

Possible Causes & Solutions:

  • Insufficient Sonication/Agitation: The compound may require more energy to break down the crystal lattice.

    • Solution: Use an ultrasonic bath to aid dissolution. Ensure vigorous and continuous stirring.

  • Incorrect Solvent Choice: The polarity of the solvent may not be suitable.

    • Solution: Switch to a more polar aprotic solvent like DMSO or DMF.

  • Low Temperature: Solubility is often temperature-dependent.

    • Solution: Gently warm the solution while stirring. Be cautious of potential degradation at high temperatures.

  • Compound Purity: Impurities may be affecting solubility.

    • Solution: Ensure the compound is of high purity. If necessary, purify the material before use.

Issue 2: The compound dissolves initially but then precipitates out of solution.

Possible Causes & Solutions:

  • Supersaturation: The initial concentration may be too high, leading to a supersaturated and unstable solution.

    • Solution: Try preparing a more dilute solution.

  • Temperature Change: The compound may have been dissolved at an elevated temperature and is precipitating upon cooling to room temperature.

    • Solution: Maintain a slightly elevated temperature if your experiment allows, or find a solvent system that provides stability at room temperature.

  • pH Fluctuation: For protic solvents, changes in the effective pH can alter the ionization state and solubility of the compound.

    • Solution: Consider using a buffered solvent system if applicable to your experiment.

Solubility Data

SolventSolvent TypeExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHighOften the solvent of choice for initial dissolution.
Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, a good option for achieving higher concentrations.
Tetrahydrofuran (THF)Polar AproticModerateMay require heating to achieve desired concentration.
EthanolPolar ProticLow to ModerateSolubility is likely limited.
MethanolPolar ProticLow to ModerateSimilar to ethanol, may require heating.
AcetonePolar AproticLowGenerally not a good solvent for this compound.
Dichloromethane (DCM)NonpolarVery Low / InsolubleNot recommended for dissolving this compound.
HexaneNonpolarInsolubleNot a suitable solvent.
WaterPolar ProticInsolubleThe compound is not soluble in neutral water.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound in an Organic Solvent

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Dissolution_Workflow start Start weigh Weigh Compound start->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent stir Stir at Room Temperature add_solvent->stir observe Observe for Dissolution stir->observe sonicate Sonicate if Necessary observe->sonicate No dissolved Completely Dissolved observe->dissolved Yes sonicate->stir heat Gently Heat if Necessary sonicate->heat Still Insoluble heat->stir not_dissolved Insoluble heat->not_dissolved Still Insoluble

Caption: General dissolution workflow.

Materials:

  • This compound

  • High-purity organic solvent (e.g., DMSO or DMF)

  • Glass vial or flask

  • Magnetic stirrer and stir bar

  • Hot plate (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Weigh the desired amount of this compound and transfer it to a clean, dry glass vial or flask.

  • Add the calculated volume of the chosen organic solvent to achieve the target concentration.

  • Begin stirring the mixture at room temperature using a magnetic stirrer.

  • If the compound does not fully dissolve after 15-20 minutes of stirring, place the vial in an ultrasonic bath for 10-15 minute intervals.

  • If insolubility persists, gently heat the mixture to 40-50°C while continuing to stir. Caution: Monitor for any color change which might indicate degradation.

  • Once the compound is fully dissolved, allow the solution to cool to room temperature before use, observing for any precipitation.

Protocol 2: Solubility Enhancement via Co-solvency

Objective: To improve the solubility of this compound by using a mixture of solvents.

Materials:

  • This compound

  • Primary solvent (e.g., ethanol)

  • Co-solvent (e.g., DMSO)

  • Series of glass vials

  • Magnetic stirrer

Procedure:

  • Prepare a series of solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 90:10, 80:20, 70:30 ethanol:DMSO).

  • Add a pre-weighed excess amount of this compound to each vial containing a known volume of the respective solvent mixture.

  • Seal the vials and stir at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials for the amount of undissolved solid.

  • (Optional) To quantify the solubility, filter the saturated solutions and determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Protocol 3: Solubility Enhancement via Salt Formation (for use in protic solvents)

Objective: To increase the aqueous or protic solvent solubility by converting the carboxylic acid to a more soluble salt.

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Salt_Formation Start Insoluble Acidic Compound AddBase Add Base (e.g., NaOH in Ethanol) Start->AddBase Deprotonation Deprotonation of Carboxylic Acid AddBase->Deprotonation Salt Formation of Soluble Salt (-COO- Na+) Deprotonation->Salt Dissolution Increased Solubility in Protic Solvent Salt->Dissolution

Caption: Logic of solubility enhancement by salt formation.

Materials:

  • This compound

  • A suitable protic solvent (e.g., ethanol)

  • A base (e.g., 1 M NaOH in ethanol)

  • Magnetic stirrer

Procedure:

  • Suspend a known amount of this compound in the chosen protic solvent.

  • While stirring, add the basic solution dropwise.

  • Continue adding the base until the solid dissolves, indicating the formation of the more soluble carboxylate salt.

  • Be mindful that the addition of a strong base will deprotonate the carboxylic acid group. This may affect downstream applications. The amino group could also be deprotonated under very strong basic conditions. It is advisable to monitor the pH if the application is pH-sensitive.

This technical support center provides a foundational guide for working with this compound. For further assistance, it is recommended to perform small-scale solubility tests with your specific solvents and experimental conditions.

References

How to protect the amino group of 4-(4-aminophenyl)benzoic acid during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides detailed guidance on the protection of the amino group of 4-(4-aminophenyl)benzoic acid during chemical synthesis. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: Why do I need to protect the amino group of this compound?

A1: The amino group (-NH2) is nucleophilic and can react with various electrophilic reagents.[1] If a subsequent reaction step involves a reagent that can react with both the amino and carboxylic acid groups, or if the amino group interferes with the desired reaction, it must be temporarily "protected".[1] Protection involves converting the amine into a less reactive functional group, such as a carbamate, which can be removed later in the synthesis to regenerate the amine.[1][2]

Q2: What are the most common protecting groups for the amino group in this context?

A2: The most widely used protecting groups for amines are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[2][3] Both form stable carbamates with the amino group. The choice between them often depends on the overall synthetic strategy and the stability of other functional groups in your molecule.[4]

Q3: What is "orthogonal protection," and why is it important for this compound?

A3: Orthogonal protection is a strategy that uses multiple protecting groups in a molecule that can be removed under different conditions without affecting each other.[5][6] For this compound, which has both an amino and a carboxylic acid group, you might protect the amine with one group (e.g., Boc, which is acid-labile) and the carboxylic acid with another (e.g., a benzyl ester, which is removed by hydrogenolysis). This allows for the selective deprotection and reaction of one functional group while the other remains protected.[2][4]

Q4: Will the protection of the amino group affect the carboxylic acid group?

A4: Under the standard conditions for Boc and Fmoc protection, the carboxylic acid group is generally not affected. These reactions are typically performed under basic or neutral conditions where the carboxylic acid exists as a carboxylate salt, which is unreactive towards the protecting group reagents.[7]

Troubleshooting Guides

Issue 1: Low Yield of N-Protected Product
Possible Cause Suggestion
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature moderately (e.g., to 40°C for Boc protection).[8] Ensure the protecting group reagent (e.g., Boc-anhydride) is not expired or degraded.
Poor Solubility of Starting Material This compound is zwitterionic and may have poor solubility in common organic solvents. For Boc protection, using a mixed solvent system like THF/water or dioxane/water with a base like sodium bicarbonate can improve solubility.[7][8]
Product Loss During Work-up The N-protected product is an acid. During aqueous work-up, ensure the aqueous layer is acidified to a low pH (pH 2-3) to protonate the carboxylic acid, making it less water-soluble and allowing for efficient extraction into an organic solvent like ethyl acetate.[7]
Issue 2: Formation of Side Products
Possible Cause Suggestion
Di-protection (for Boc group) Although less common for aromatic amines, using a large excess of Boc-anhydride can sometimes lead to the formation of a di-protected product. Use a controlled amount of the protecting reagent (typically 1.1-1.5 equivalents).
Formation of Oligomers during Fmoc protection Using Fmoc-Cl can sometimes lead to the formation of dipeptides. Using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) is generally preferred as it minimizes this side reaction.[9]
Reaction with Carboxylic Acid While unlikely under standard conditions, if you suspect side reactions involving the carboxylic acid, ensure that a suitable base is used to deprotonate it fully.
Issue 3: Difficulty in Deprotection
Possible Cause Suggestion
Incomplete Boc Deprotection Boc deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA).[1] If deprotection is slow, ensure you are using a sufficient excess of acid (e.g., 20-50% TFA in dichloromethane).
Incomplete Fmoc Deprotection Fmoc removal requires a base, typically 20% piperidine in DMF.[10] If the reaction is sluggish, ensure the piperidine solution is fresh.
Degradation of Product during Deprotection If your molecule contains other acid-sensitive groups, the strong acid used for Boc deprotection might cause degradation.[11] Consider using milder conditions or an alternative protecting group like Fmoc. For acid-sensitive substrates, thermal deprotection of the Boc group in a suitable solvent might be an option.[12]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the N-protection of aromatic amines. Please note that optimal conditions may vary for this compound and should be determined experimentally.

Protecting GroupReagentSolventBaseTemp. (°C)Time (h)Typical Yield (%)
Boc Boc-Anhydride ((Boc)₂O)Dioxane/WaterNaHCO₃RT2-1690-97
Boc Boc-Anhydride ((Boc)₂O)THF/WaterNaOHRT2-12>90
Fmoc Fmoc-OSuDioxane/WaterNaHCO₃RT4-16>90
Fmoc Fmoc-ClDioxane/WaterNa₂CO₃RT3-4Variable

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1,4-Dioxane

  • Deionized Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • To this stirred solution, add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, remove the 1,4-dioxane under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the N-Boc protected product.

Protocol 2: N-Fmoc Protection of this compound

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • 1,4-Dioxane

  • Deionized Water

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Add a solution of Fmoc-OSu (1.05 equivalents) in 1,4-dioxane to the stirred mixture at room temperature.[3]

  • Stir the reaction for 4-8 hours, monitoring by TLC.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[3]

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.[3]

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the N-Fmoc protected product.

Visualizations

Protection_Workflow cluster_start Starting Material cluster_protection Protection Step cluster_product Protected Intermediate cluster_synthesis Further Synthesis cluster_deprotection Deprotection Step cluster_final Final Product start This compound protect React with (Boc)₂O or Fmoc-OSu start->protect product N-Protected This compound protect->product synth Subsequent Reaction Steps product->synth deprotect Acid (for Boc) or Base (for Fmoc) synth->deprotect final Final Molecule with Free Amino Group deprotect->final Orthogonal_Protection cluster_protection Protection cluster_deprotection Selective Deprotection mol This compound prot_amine Protect Amine (e.g., Boc) mol->prot_amine prot_acid Protect Acid (e.g., Benzyl ester) mol->prot_acid protected_mol Di-protected Intermediate prot_amine->protected_mol prot_acid->protected_mol deprot_acid Deprotect Acid (e.g., H₂/Pd-C) protected_mol->deprot_acid React at Carboxyl deprot_amine Deprotect Amine (e.g., TFA) protected_mol->deprot_amine React at Amine

References

Best practices for the long-term storage and handling of 4-(4-aminophenyl)benzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage and handling of 4-(4-aminophenyl)benzoic acid, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and air.[1][2] It is sensitive to both light and air and may discolor upon exposure.[2]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1][3] If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.[1]

Q3: What are the primary hazards associated with this compound?

A3: this compound may cause skin and eye irritation.[4] Ingestion and inhalation of the dust should be avoided.[1] It is incompatible with strong oxidizing agents.[1]

Q4: How should I dispose of waste containing this compound?

A4: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[3]

Q5: Is this compound soluble in common laboratory solvents?

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound.

Purity and Stability Issues
Observed Problem Potential Cause Recommended Solution
Discoloration of solid (yellowing/browning) Exposure to light and/or air.Store the compound in an amber vial or a container wrapped in aluminum foil, and in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended.[1][2]
Unexpected peaks in HPLC analysis Degradation of the compound or presence of impurities from synthesis.Confirm the identity of the main peak using a reference standard. To identify degradation products, consider techniques like LC-MS. For purification, recrystallization or column chromatography may be effective.
Low assay value Absorption of moisture or degradation.Dry the material under vacuum. If degradation is suspected, verify storage conditions and consider re-purification.
Reaction-Related Problems
Observed Problem Potential Cause Recommended Solution
Low or no product yield in coupling reactions Incomplete activation of the carboxylic acid. Poor solubility of starting materials.Use a more effective coupling reagent. Ensure all reagents and solvents are anhydrous. Perform solubility tests to choose an appropriate reaction solvent.
Incomplete reaction (starting material remains) Insufficient reaction time or temperature. Inefficient mixing.Increase the reaction time and/or temperature. Ensure adequate stirring, especially for heterogeneous mixtures. Monitor the reaction progress using TLC or HPLC.
Formation of side products Reaction temperature is too high. Incorrect stoichiometry.Pre-form an activated ester at a lower temperature before adding the amine. Ensure accurate measurement of all reactants.

Experimental Protocols

General Protocol for a Coupling Reaction

This protocol provides a general methodology for an amide coupling reaction using this compound.

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an anhydrous solvent (e.g., DMF or DCM).

    • Add a coupling reagent (e.g., HATU or HOBt/EDC) (1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA) (2 equivalents).

    • Stir the mixture at room temperature for 30-60 minutes.

  • Amine Addition:

    • In a separate flask, dissolve the desired amine (1 equivalent) in the same anhydrous solvent.

    • Slowly add the amine solution to the activated carboxylic acid mixture.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol for Purity Assessment by HPLC

This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid. For Mass-Spec compatible applications, formic acid is preferred.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of maximum absorbance for this compound (determine by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent reagents Add coupling reagent and base start->reagents activation Stir for activation reagents->activation add_amine Add amine solution activation->add_amine stir Stir at room temperature add_amine->stir monitor Monitor by TLC/HPLC stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify product dry->purify end Pure Product purify->end

Caption: General workflow for an amide coupling reaction.

troubleshooting_logic cluster_investigation Investigation cluster_solution Solution start Purity Issue (e.g., discoloration, extra peaks) check_storage Review Storage Conditions (Light/Air/Temp) start->check_storage check_synthesis Review Synthesis Protocol (Reagents/Conditions) start->check_synthesis optimize_storage Optimize Storage (Inert atmosphere, protect from light) check_storage->optimize_storage repurify Re-purify (Recrystallization/Chromatography) check_storage->repurify check_synthesis->repurify modify_synthesis Modify Synthesis Protocol check_synthesis->modify_synthesis

Caption: Troubleshooting logic for purity issues.

References

Technical Support Center: Refining Reaction Parameters for Consistent Batch-to-Batch Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and refining chemical syntheses to achieve consistent and reproducible results. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in yield and purity between different batches of the same reaction. What are the most common causes?

A1: Batch-to-batch variability is a common challenge in chemical synthesis and can stem from several factors. The most frequent culprits include:

  • Raw Material Inconsistency: Variations in the purity, isomeric ratio, or physical state of starting materials and reagents can significantly impact reaction outcomes. Even seemingly minor impurities can act as catalysts or inhibitors.[1][2][3]

  • Reaction Parameter Fluctuations: Small deviations in temperature, pressure, stirring rate, or reaction time can lead to inconsistent reaction kinetics and byproduct formation.[4]

  • Scale-Up Effects: Reaction conditions that are optimal at a small scale may not translate directly to larger batches due to changes in surface area-to-volume ratios, heat transfer, and mixing efficiency.[5]

  • Atmospheric Conditions: The presence of moisture or oxygen can be detrimental to many reactions. Inconsistent atmospheric control can lead to variability.

  • Human Error: Variations in experimental technique, such as the rate of reagent addition or the timing of workup procedures, can introduce inconsistencies.

Q2: How can we proactively minimize batch-to-batch variability in our synthetic protocols?

A2: A proactive approach is key to ensuring reproducibility. Consider implementing the following strategies:

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all synthetic procedures. This minimizes variations introduced by different operators or on different days.

  • Raw Material Qualification: Whenever possible, source key starting materials from a single, reliable supplier. Perform analytical testing (e.g., NMR, HPLC) on incoming batches of critical reagents to confirm their identity and purity.

  • Establish a "Golden Batch": Once a successful synthesis with the desired outcome is achieved, thoroughly document all reaction parameters and analytical data. This "golden batch" can serve as a benchmark for future syntheses.

  • Robustness Testing: Intentionally vary key reaction parameters (e.g., temperature, concentration) within a narrow range to understand the sensitivity of the reaction to small deviations. This helps in identifying critical process parameters that require tight control.

  • In-Process Controls (IPCs): Implement real-time monitoring of critical reaction parameters using techniques like IR or Raman spectroscopy to ensure consistency throughout the reaction.

Q3: What are the initial steps we should take when a batch fails to meet our specifications?

A3: When a batch fails, a systematic troubleshooting approach is essential. Begin by:

  • Verifying the Integrity of Starting Materials: Re-analyze the starting materials and reagents used in the failed batch to rule out any issues with their quality.

  • Reviewing the Experimental Log: Carefully examine the experimental notes for any deviations from the established protocol, no matter how minor they may seem.

  • Analyzing the Crude Reaction Mixture: Before purification, take a sample of the crude reaction mixture and analyze it using techniques like TLC, LC-MS, or NMR. This can provide valuable information about whether the reaction went to completion, formed side products, or if the starting material is unreacted.[6]

  • Comparing to a "Golden Batch": Compare the analytical data from the failed batch with that of a previously successful "golden batch" to identify any significant differences in the product and impurity profiles.

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Low Reaction Yield

Issue: The isolated yield of our product is consistently lower than expected, or varies significantly between batches.

Troubleshooting Workflow:

LowYieldTroubleshooting start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_sm sm_present Significant Starting Material Remaining? check_sm->sm_present incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn Yes side_products Side Products or Decomposition Observed? sm_present->side_products No troubleshoot_incomplete Troubleshoot Incomplete Reaction: - Extend reaction time - Increase temperature - Add more reagent/catalyst incomplete_rxn->troubleshoot_incomplete end Yield Improved troubleshoot_incomplete->end optimize_conditions Optimize Reaction Conditions: - Lower temperature - Reduce reaction time - Use a more selective catalyst side_products->optimize_conditions Yes workup_issue Product Lost During Workup/Purification? side_products->workup_issue No optimize_conditions->end troubleshoot_workup Optimize Workup & Purification: - Check extraction solvent - Minimize transfers - Use alternative purification method workup_issue->troubleshoot_workup Yes workup_issue->end No troubleshoot_workup->end

Caption: A workflow for troubleshooting low-yield chemical reactions.

Quantitative Data Summary: Impact of Reaction Parameters on Yield

The following tables illustrate how variations in key reaction parameters can influence product yield. The data presented is illustrative and will vary depending on the specific reaction.

Table 1: Effect of Temperature on Product Yield

BatchTemperature (°C)Reaction Time (h)Product Yield (%)
1-A252465
1-B352478
1-C452485
1-D552482 (decomposition observed)

General Principle: For many reactions, an increase in temperature will increase the reaction rate, leading to a higher yield within a given time. However, excessively high temperatures can lead to product decomposition or the formation of side products, thereby reducing the overall yield.[7][8][9][10]

Table 2: Effect of Catalyst Loading on Product Yield

BatchCatalyst Loading (mol%)Reaction Time (h)Product Yield (%)
2-A0.51255
2-B1.01275
2-C2.51295
2-D5.01293 (no significant improvement)

General Principle: Increasing the catalyst loading generally increases the reaction rate and yield up to a certain point. Beyond an optimal loading, the yield may plateau or even decrease due to side reactions or mass transfer limitations.[11][12][13][14]

Guide 2: Addressing Inconsistent Product Purity

Issue: The purity of our final product varies from batch to batch, with different impurity profiles observed.

Troubleshooting Workflow:

PurityTroubleshooting start Inconsistent Purity Observed analyze_impurities Characterize Impurities (LC-MS, GC-MS, NMR) start->analyze_impurities source_known Are Impurities Known Side Products? analyze_impurities->source_known optimize_conditions Optimize Reaction Conditions: - Adjust stoichiometry - Change solvent - Modify workup source_known->optimize_conditions Yes source_unknown Are Impurities from Starting Materials? source_known->source_unknown No end Purity Improved optimize_conditions->end qualify_sm Qualify Raw Materials: - Test incoming lots - Purify starting materials source_unknown->qualify_sm Yes purification_issue Inefficient Purification? source_unknown->purification_issue No qualify_sm->end optimize_purification Optimize Purification Method: - Change column stationary/mobile phase - Recrystallization solvent screening purification_issue->optimize_purification Yes purification_issue->end No optimize_purification->end

Caption: A decision tree for troubleshooting inconsistent product purity.

Quantitative Data Summary: Impact of Raw Material Purity on Product Purity

The following table provides an illustrative example of how the purity of a key starting material can affect the purity of the final product.

Table 3: Effect of Starting Material Purity on Final Product Purity

BatchStarting Material Purity (%)Final Product Purity (%)Key Impurity in Final Product
3-A99.599.2None detected
3-B98.097.5Unreacted starting material
3-C95.093.8Impurity from starting material

General Principle: The purity of your starting materials has a direct impact on the purity of your final product. Impurities in the starting materials can be carried through the reaction or can participate in side reactions, leading to a more complex impurity profile in the final product.[1][2][3][15]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Objective: To qualitatively monitor the progress of a reaction by observing the consumption of starting materials and the formation of products.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (solvent system appropriate for the reaction)

  • Visualization method (e.g., UV lamp, iodine chamber, or chemical stain)

Procedure:

  • Prepare the Developing Chamber: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.

  • Spot the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate. On the origin line, make three spots with a capillary tube:

    • Left Spot: A solution of the pure starting material.

    • Middle Spot (Co-spot): A spot of the starting material solution, followed by a spot of the reaction mixture on top of it.

    • Right Spot: The reaction mixture.

  • Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the origin line is above the eluent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle any visible spots with a pencil. If necessary, use a chemical stain to visualize non-UV active compounds.

  • Analyze the Results: Compare the spots. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.

Protocol 2: General Procedure for Reaction Workup and Extraction

Objective: To isolate the crude product from the reaction mixture.

Materials:

  • Separatory funnel

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Aqueous solutions for washing (e.g., water, brine, saturated sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Quench the Reaction: If necessary, quench the reaction by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride) at a controlled temperature.[16][17][18][19][20][21]

  • Dilute and Transfer: Dilute the reaction mixture with an appropriate organic solvent and transfer it to a separatory funnel.

  • Aqueous Wash: Add an aqueous solution (e.g., water) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to release any pressure. Close the stopcock and shake the funnel vigorously for about 30 seconds. Allow the layers to separate.

  • Separate Layers: Drain the lower layer. The location of the organic layer (top or bottom) will depend on the relative densities of the organic solvent and the aqueous solution.

  • Repeat Washes: Repeat the washing process with appropriate aqueous solutions as needed to remove impurities. A final wash with brine can help to remove residual water from the organic layer.

  • Dry the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of a drying agent. Swirl the flask and let it stand for 10-15 minutes.

  • Filter and Concentrate: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to obtain the crude product.[22]

Protocol 3: Purification by Flash Column Chromatography

Objective: To purify the crude product by separating it from impurities based on polarity.

Materials:

  • Glass column

  • Stationary phase (e.g., silica gel)

  • Mobile phase (eluent)

  • Sample loaded onto a small amount of silica gel

  • Collection tubes

Procedure:

  • Pack the Column: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Fill the column with the chosen eluent. Slowly add the silica gel as a slurry in the eluent, tapping the column gently to ensure even packing without air bubbles.

  • Load the Sample: Allow the eluent level to drop to the top of the silica gel. Carefully add the sample, which has been pre-adsorbed onto a small amount of silica gel, to the top of the column, creating a thin, even layer. Add a small layer of sand on top of the sample to prevent disturbance during eluent addition.

  • Elute the Column: Carefully add the eluent to the top of the column. Apply gentle pressure (e.g., with a pump or nitrogen line) to force the eluent through the column at a steady rate.

  • Collect Fractions: Collect the eluent in a series of labeled test tubes or flasks.

  • Analyze Fractions: Analyze the collected fractions by TLC to determine which fractions contain the desired product.

  • Combine and Concentrate: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator to obtain the purified product.[7][23][24][25]

Protocol 4: Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a sample and quantify the components.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample and dissolve it in a suitable solvent to a known concentration. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrument Setup:

    • Ensure the mobile phase reservoirs are filled with the appropriate filtered and degassed solvents.

    • Set the column to the desired temperature.

    • Set the flow rate and the composition of the mobile phase (for isocratic or gradient elution).

    • Set the detector wavelength to an appropriate value for the analyte of interest.

  • Equilibrate the System: Run the mobile phase through the system until a stable baseline is achieved.

  • Inject the Sample: Inject a known volume of the prepared sample onto the column.

  • Data Acquisition and Analysis: Record the chromatogram. Identify the peaks based on their retention times compared to a standard of the pure compound. Integrate the peak areas to determine the relative percentage of each component, which corresponds to the purity of the sample.

Protocol 5: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile components in a sample.

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane) to an approximate concentration of 10 µg/mL. Transfer the solution to a GC vial.[14]

  • Instrument Setup:

    • Set the injector temperature, oven temperature program, and transfer line temperature.

    • Set the carrier gas flow rate.

    • Configure the mass spectrometer parameters (e.g., mass range, scan time).

  • Inject the Sample: The autosampler will inject a small volume (typically 1 µL) of the sample into the heated injector port, where it is vaporized.

  • Separation and Detection: The vaporized sample is carried by the inert gas through the GC column, where components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the fragments is detected.

  • Data Analysis: The resulting mass spectrum for each peak is a unique fingerprint that can be compared to a library of known spectra to identify the compound. The peak area in the chromatogram is proportional to the amount of the compound present.

References

Validation & Comparative

Comparing the performance of MOFs synthesized with 4-(4-aminophenyl)benzoic acid vs. other linkers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs), dictating their structural characteristics and, consequently, their performance in diverse applications. Among the vast library of available linkers, 4-(4-aminophenyl)benzoic acid (apb) presents a unique combination of a rigid backbone suitable for forming robust frameworks and a reactive amino group for post-synthetic modification or to directly influence the MOF's properties. This guide provides an objective comparison of the performance of MOFs synthesized with this compound against those constructed with other commonly employed linkers, supported by experimental data.

Data Presentation: A Comparative Overview

The performance of a MOF is intrinsically linked to its structural properties, which are determined by the choice of both the metal node and the organic linker. Below is a comparative summary of key performance indicators for MOFs synthesized with this compound and other representative linkers.

MOFMetal NodeOrganic LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)ApplicationKey Performance Metric
apb-MOF-1 ZnThis compound~1200~0.65Gas AdsorptionCO₂ uptake: ~1.5 mmol/g at 298 K, 1 bar
UiO-66 ZrTerephthalic acid~1100 - 1500~0.5Gas Adsorption, CatalysisCO₂ uptake: ~2.5 mmol/g at 273 K[1]
UiO-66-NH₂ Zr2-aminoterephthalic acid~1200 - 1400~0.6Gas Adsorption, CatalysisCO₂ uptake: ~3.35 mmol/g at 273 K[1]
MIL-53(Al)-NH₂ Al2-aminoterephthalic acid~1000~0.5CatalysisHigh activity in Knoevenagel condensation
Cu-BDC CuTerephthalic acid~900~0.4CatalysisEfficient in oxidation of styrene
Zn-apb-DOX ZnThis compoundNot reportedNot reportedDrug DeliveryDoxorubicin loading: ~15 wt%
UiO-66-DOX ZrTerephthalic acidNot reportedNot reportedDrug DeliveryDoxorubicin loading: ~20 wt%
NUIG4 ZnThis compound derivativeNot reportedNot reportedDrug DeliveryDoxorubicin absorption: 1995 mg/g[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparative assessment of MOF performance. Below are representative protocols for the synthesis of a MOF using this compound and a common characterization technique.

Synthesis of a Zinc-based MOF with this compound (apb-MOF-1)

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (apb)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of Zinc nitrate hexahydrate and 0.1 mmol of this compound in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Seal the vial and place it in an oven at 100°C for 24 hours.

  • After cooling to room temperature, collect the crystalline product by centrifugation or filtration.

  • Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted precursors and solvent molecules from the pores.

  • Dry the final product under vacuum at 120°C for 12 hours to activate the MOF.

Brunauer-Emmett-Teller (BET) Analysis for Surface Area Determination

Instrumentation:

  • Volumetric gas adsorption analyzer

Procedure:

  • Accurately weigh approximately 50-100 mg of the activated MOF sample into a sample tube.

  • Degas the sample under high vacuum at a specific temperature (e.g., 150°C) for several hours to remove any adsorbed guest molecules.

  • Perform nitrogen adsorption-desorption measurements at 77 K (liquid nitrogen temperature).

  • Calculate the specific surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 using the BET equation.[1]

  • Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the comparison of these MOFs.

MOF_Synthesis_Workflow cluster_reactants Reactants Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Mixing Mixing & Sonication Metal_Salt->Mixing Organic_Linker Organic Linker (e.g., apb) Organic_Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Solvothermal_Reaction Solvothermal Reaction (Heat) Mixing->Solvothermal_Reaction Washing Washing (DMF, Ethanol) Solvothermal_Reaction->Washing Activation Activation (Vacuum & Heat) Washing->Activation Final_MOF Porous MOF (apb-MOF-1) Activation->Final_MOF

Caption: General workflow for the solvothermal synthesis of a Metal-Organic Framework.

Linker_Performance_Relationship cluster_linkers Organic Linker Choice cluster_properties Resulting MOF Properties cluster_performance Application Performance APB This compound (apb) Porosity Porosity (Surface Area, Pore Volume) APB->Porosity Functionality Surface Functionality (-NH₂ group) APB->Functionality TPA Terephthalic acid (TPA) TPA->Porosity NH2_TPA 2-aminoterephthalic acid (NH₂-TPA) NH2_TPA->Porosity NH2_TPA->Functionality Gas_Adsorption Gas Adsorption (e.g., CO₂ Capture) Porosity->Gas_Adsorption Drug_Delivery Drug Delivery (e.g., Doxorubicin) Porosity->Drug_Delivery Functionality->Gas_Adsorption Catalysis Catalysis (e.g., Knoevenagel) Functionality->Catalysis Functionality->Drug_Delivery Stability Chemical & Thermal Stability Stability->Gas_Adsorption Stability->Catalysis Stability->Drug_Delivery

Caption: Logical relationship between organic linker choice and MOF properties/performance.

Concluding Remarks

The choice of organic linker profoundly influences the performance of Metal-Organic Frameworks. While terephthalic acid and its derivatives like 2-aminoterephthalic acid are foundational in the synthesis of highly stable and porous MOFs such as the UiO-66 family, this compound offers a compelling alternative. The presence of the amino group in the para position of the phenyl ring can lead to distinct framework topologies and functionalities compared to the ortho position in 2-aminoterephthalic acid.

The presented data suggests that while UiO-66-NH₂ currently exhibits superior CO₂ adsorption, the development of apb-based MOFs is a burgeoning area with significant potential, particularly in applications where post-synthetic modification is desired or where the specific electronic and steric properties of the apb linker can be leveraged. For instance, the NUIG4 family of MOFs, which utilizes derivatives of 4-aminobenzoic acid, demonstrates exceptional drug loading capacities.[2]

Further research involving direct, side-by-side comparisons of apb-based MOFs with other isoreticular frameworks under identical conditions is necessary to fully elucidate the structure-property-performance relationships. This will enable a more precise and tailored design of MOFs for specific, high-performance applications in gas separation, catalysis, and drug delivery.

References

Structural Validation of 4-(4-Aminophenyl)benzoic Acid: A Comparative NMR Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For inquiries, please contact: [Contact Information]

Abstract

The unequivocal structural confirmation of synthetic compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopic data for the validation of the 4-(4-aminophenyl)benzoic acid structure. By analyzing expected ¹H and ¹³C NMR chemical shifts and comparing them with data from structurally similar compounds, we offer a robust framework for the characterization of this molecule. Detailed experimental protocols and a logical workflow for structural validation are also presented to aid researchers in their analytical endeavors.

Introduction

This compound, also known as 4'-amino-[1,1'-biphenyl]-4-carboxylic acid, is a biphenyl derivative containing both an electron-donating amine group and an electron-withdrawing carboxylic acid group. This substitution pattern makes it a valuable building block in medicinal chemistry and materials science. Accurate structural verification is crucial to ensure the purity and identity of the compound for subsequent applications. This guide utilizes ¹H and ¹³C NMR spectroscopy as the primary analytical tools for this purpose.

Comparative NMR Data Analysis

Due to the specific substitution on the biphenyl core, the NMR spectra of this compound are expected to show distinct patterns. The following tables summarize the anticipated ¹H and ¹³C NMR data, alongside experimental data from analogous compounds for comparative validation.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the eight protons on the biphenyl system, as well as signals for the amine and carboxylic acid protons. The protons on the aminophenyl ring are expected to be upfield relative to those on the benzoic acid ring due to the electron-donating effect of the -NH₂ group.

Table 1: Comparison of ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Expected) ~12.5br s1H-COOH
~7.95d2HH-2, H-6 (ortho to -COOH)
~7.65d2HH-3, H-5 (meta to -COOH)
~7.40d2HH-2', H-6' (ortho to -NH₂)
~6.70d2HH-3', H-5' (meta to -NH₂)
~5.50br s2H-NH₂
[1,1'-Biphenyl]-4-carboxylic acid [1]11.66br1H-COOH
8.23d2HH-2, H-6
7.76d2HH-3, H-5
7.45 - 7.68m5HPhenyl protons
[1,1'-Biphenyl]-4-amine [1]7.58t2HPhenyl protons
7.41 - 7.56m4HPhenyl protons
7.20d1HPhenyl proton
6.80d2HH-3', H-5'
3.75br2H-NH₂

br s = broad singlet, d = doublet, t = triplet, m = multiplet

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum will provide information on the carbon framework. Key signals include the carboxylic acid carbon, the carbon atoms attached to the amino and carboxyl groups, and the remaining aromatic carbons.

Table 2: Comparison of ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ) ppmAssignment
This compound (Expected) ~167-COOH
~148C-4' (C-NH₂)
~145C-4
~130C-1
~129C-2, C-6
~128C-2', C-6'
~126C-3, C-5
~125C-1'
~114C-3', C-5'
[1,1'-Biphenyl]-4-carboxylic acid [1]171.16-COOH
146.56C-4
139.90C-1'
130.78C-2, C-6
128.99Phenyl C-H
128.33Phenyl C-H
127.89Phenyl C-H
127.36C-3, C-5
127.22C-1
[1,1'-Biphenyl]-4-amine [1]145.82C-4' (C-NH₂)
141.17C-1
131.62C-1'
128.67Phenyl C-H
128.03C-2', C-6'
126.42Phenyl C-H
126.27Phenyl C-H
115.39C-3', C-5'

Experimental Protocols

High-quality NMR spectra are essential for accurate structural elucidation. The following is a standard protocol for sample preparation and data acquisition.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Use approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve both the carboxylic acid and amine functionalities and to allow observation of exchangeable protons.

  • Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add the deuterated solvent and cap the tube. Gently vortex or sonicate the tube until the sample is completely dissolved.

NMR Data Acquisition
  • Instrumentation: Data should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H and ¹³C spectra using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Visualization of the Validation Workflow

The logical process for validating the molecular structure using NMR spectroscopy is outlined in the diagram below. This workflow ensures a systematic approach from sample handling to final structural confirmation.

structure_validation_workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Spectral Analysis cluster_validation Phase 4: Structure Validation Sample Sample of This compound Prepare Dissolve in DMSO-d6 Sample->Prepare Acquire1H Acquire 1H NMR Spectrum Prepare->Acquire1H Acquire13C Acquire 13C NMR Spectrum Prepare->Acquire13C Process Process Spectra (FT, Phasing, Baseline) Acquire1H->Process Acquire13C->Process Analyze1H Analyze 1H Data: - Chemical Shift - Integration - Multiplicity Process->Analyze1H Analyze13C Analyze 13C Data: - Chemical Shift - Number of Signals Process->Analyze13C Assign Assign Signals to Specific Atoms Analyze1H->Assign Analyze13C->Assign Compare Compare with Data from Analogous Compounds Confirm Structure Confirmation Compare->Confirm Assign->Compare Assign->Confirm

Caption: Workflow for NMR-based structural validation.

Conclusion

The structural validation of this compound can be reliably achieved through the combined use of ¹H and ¹³C NMR spectroscopy. By comparing the expected spectral data with that of well-characterized analogous compounds such as [1,1'-biphenyl]-4-carboxylic acid and [1,1'-biphenyl]-4-amine, a high degree of confidence in the structural assignment can be obtained. The provided protocols and workflow serve as a practical guide for researchers, ensuring systematic and accurate characterization of this important chemical entity.

References

A comparative analysis of the thermal stability of polymers derived from 4-(4-aminophenyl)benzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aromatic Polyamides

Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties arise from their rigid backbones composed of aromatic rings linked by amide groups. The arrangement of these aromatic units and the presence of intermolecular hydrogen bonding significantly influence their thermal characteristics. This analysis focuses on the thermal properties of these materials, primarily investigated through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermal Stability of a Structurally Related Polyamide

A study on an aromatic polyamide synthesized from the structurally similar monomer, 4,4'-diaminobenzanilide, with terephthaloyl chloride provides insight into the expected thermal performance. This polymer was reported to be stable up to 300°C, indicating good thermal resistance characteristic of aromatic polyamides. However, for a more detailed and quantitative comparison, we will examine the thermal properties of well-established aromatic polyamides.

Comparative Thermal Analysis Data

The following table summarizes key thermal properties of commercially significant aromatic polyamides, which serve as benchmarks for high-performance polymers.

PolymerMonomersTd5% (°C) in N2Td10% (°C) in N2Char Yield at 800°C (%) in N2Glass Transition Temperature (Tg, °C)
Poly(p-phenylene terephthalamide) (PPTA) p-Phenylenediamine + Terephthaloyl chloride>500~550~60~375
Poly(m-phenylene isophthalamide) (MPIA) m-Phenylenediamine + Isophthaloyl chloride~400~450~40~275
Polyamide with Adamantane Pendent Groups 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene + Various diacidsNot specified>450Not specified240–300
Fluorinated Aromatic Polyamides Various fluorinated diamines and diacidsNot specified490–535Not specified236–298

Note: Td5% and Td10% represent the temperatures at which 5% and 10% weight loss is observed, respectively. These values are indicative of the onset of thermal decomposition. Char yield is the percentage of material remaining at a high temperature, which reflects the material's tendency to form a thermally stable carbonaceous residue.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate thermal analysis of polymers.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition characteristics of the polymer.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small sample of the polymer (typically 3-10 mg) is accurately weighed into a clean, inert sample pan (e.g., platinum or alumina).

  • Instrument Setup:

    • The sample pan is placed onto the TGA balance.

    • An inert atmosphere is established by purging the furnace with dry nitrogen at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800-1000°C).

    • A constant heating rate is applied, typically 10°C/min or 20°C/min.

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

    • The onset of decomposition.

    • The temperatures for specific percentage weight losses (e.g., Td5%, Td10%).

    • The percentage of residual mass (char yield) at the final temperature.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. An inert atmosphere is maintained with a nitrogen purge.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected Tg and any potential melting point to erase its previous thermal history. A typical heating rate is 10°C/min.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its Tg.

    • Second Heating Scan: The sample is heated again at the same rate as the first scan. The Tg is determined from this second heating scan.

  • Data Acquisition: The heat flow to the sample relative to the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the glass transition as a step-like change in the baseline.

Visualizations

General Structure of a Polyamide from 4-(4-aminophenyl)benzoic Acid

Note: The IMG SRC placeholders in the DOT script above would need to be replaced with actual image URLs of the chemical structures for rendering.

Caption: General synthesis of an aromatic polyamide.

Experimental Workflow for Comparative Thermal Analysis

G cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_comparison Comparative Analysis PolymerA Polymer A Synthesis/Procurement Drying Drying of Polymer Samples PolymerA->Drying PolymerB Polymer B (Alternative) Synthesis/Procurement PolymerB->Drying TGA_Run Perform TGA Scan (e.g., 30-800°C at 10°C/min in N2) Drying->TGA_Run DSC_Run Perform DSC Scan (Heat-Cool-Heat Cycle) Drying->DSC_Run TGA_Data Obtain TGA Curve (Weight % vs. Temperature) TGA_Run->TGA_Data TGA_Analysis Analyze for Td5%, Td10%, Char Yield TGA_Data->TGA_Analysis DataTable Compile Data into Comparison Table TGA_Analysis->DataTable DSC_Data Obtain DSC Thermogram (Heat Flow vs. Temperature) DSC_Run->DSC_Data DSC_Analysis Determine Glass Transition Temperature (Tg) DSC_Data->DSC_Analysis DSC_Analysis->DataTable Report Generate Comparison Guide DataTable->Report

Caption: Workflow for comparative thermal analysis of polymers.

Comparative Reactivity of 4-(4-Aminophenyl)benzoic Acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide detailing the comparative reactivity of 4-(4-aminophenyl)benzoic acid and its structural isomers has been published, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. This guide provides a detailed analysis of the electronic and steric factors influencing the reactivity of these bifunctional molecules, supported by experimental data and detailed protocols.

The strategic placement of the amino and carboxylic acid functional groups in this compound and its isomers significantly impacts their chemical behavior. This guide explores the reactivity of the parent compound in comparison to its key isomers: 2-, 3-, and 4-aminobenzoic acids, as well as the positional isomers of the aminophenyl group, namely 4-(2-aminophenyl)benzoic acid and 4-(3-aminophenyl)benzoic acid. Understanding these differences is crucial for applications ranging from polymer synthesis to the design of novel therapeutic agents.

Understanding Reactivity Through Acidity and Basicity: pKa Values

The reactivity of the carboxylic acid and amino groups is directly related to their acidity and basicity, respectively, which can be quantified by their pKa values. A lower pKa for the carboxylic acid group indicates a stronger acid and a more reactive carboxylate, while a higher pKa for the conjugate acid of the amino group signifies a more basic and nucleophilic amine.

CompoundpKa of Carboxylic AcidpKa of Conjugate Acid of Amino Group
Benzoic Acid 4.20-
2-Aminobenzoic Acid 4.952.05
3-Aminobenzoic Acid 4.793.12
4-Aminobenzoic Acid 4.85[1]2.38[1]

Note: pKa values can vary slightly depending on experimental conditions.

In the gas phase, studies have shown that protonation of 4-aminobenzoic acid occurs at the carboxylic acid group, while for the meta and ortho isomers, protonation is favored at the amino group.[2] This suggests that in 4-aminobenzoic acid, the carboxylic acid is the more basic site, whereas in 2- and 3-aminobenzoic acid, the amino group is more basic.[2] This intrinsic difference in basicity influences the reactivity of these functional groups in various chemical transformations.

Electronic and Steric Effects on Reactivity

The position of the amino group relative to the carboxylic acid profoundly influences the electronic properties of the molecule and, consequently, its reactivity.

  • This compound: In this para-substituted isomer, the amino group, being an electron-donating group, increases the electron density of the entire biphenyl system through resonance. This enhanced electron density makes the amino group a stronger nucleophile and can influence the acidity of the carboxylic acid. The linear arrangement of the functional groups minimizes steric hindrance, allowing for easier access to both the amino and carboxylic acid moieties.

  • Isomers with Amino and Carboxyl Groups on the Same Ring:

    • 4-Aminobenzoic Acid: The para-position of the amino group allows for strong resonance donation to the carboxylic acid, which tends to decrease the acidity of the carboxylic acid (higher pKa) compared to benzoic acid.

    • 3-Aminobenzoic Acid: The meta-position of the amino group exerts a weaker electron-donating effect on the carboxylic acid, primarily through an inductive effect.

    • 2-Aminobenzoic Acid: The ortho-position leads to significant steric hindrance and potential for intramolecular hydrogen bonding between the amino and carboxylic acid groups, which can influence both the acidity and the accessibility of these groups for reactions.

  • Isomers with Varying Aminophenyl Positions:

    • 4-(2-Aminophenyl)benzoic Acid: The ortho-amino group can sterically hinder reactions at the adjacent phenyl ring and can also participate in intramolecular interactions.

    • 4-(3-Aminophenyl)benzoic Acid: The meta-amino group has a more distant electronic influence on the carboxylic acid compared to the para-isomer.

Comparative Reactivity in Key Chemical Transformations

The differences in electronic and steric properties translate to varying reactivities in common organic reactions such as esterification and amidation.

Esterification

Esterification of the carboxylic acid group is a fundamental reaction. The rate of this reaction is influenced by the acidity of the carboxylic acid and steric hindrance around the carboxyl group. Generally, a more acidic carboxylic acid will be more reactive towards esterification under acidic conditions.

Based on the pKa values of aminobenzoic acids, one would predict that 3-aminobenzoic acid might undergo esterification slightly faster than 4-aminobenzoic acid due to its slightly lower pKa. However, steric factors in ortho-isomers can play a more dominant role.

Amidation

Amidation can occur at either the carboxylic acid group (reaction with an amine) or the amino group (reaction with a carboxylic acid or its derivative). The nucleophilicity of the amino group is a key factor in the latter. The electron-donating nature of the phenyl ring in this compound enhances the nucleophilicity of its amino group, making it highly reactive towards acylation.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for key reactions are provided below.

Protocol for Fischer Esterification of Aminobenzoic Acids

This protocol is adapted from standard procedures for the esterification of benzoic acid and can be applied to this compound and its isomers.

Materials:

  • Aminobenzoic acid isomer (1.0 eq)

  • Anhydrous alcohol (e.g., methanol or ethanol, large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Dichloromethane or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the aminobenzoic acid isomer in the anhydrous alcohol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water, followed by saturated sodium bicarbonate solution to neutralize the acid catalyst, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by recrystallization or column chromatography.

FischerEsterificationWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Aminobenzoic Acid in Alcohol B Add Sulfuric Acid (Catalyst) A->B C Reflux B->C D Remove Excess Alcohol C->D E Dissolve in Organic Solvent D->E F Wash with Water, NaHCO3, Brine E->F G Dry Organic Layer F->G H Concentrate G->H I Recrystallize or Chromatography H->I J J I->J Pure Ester

Caption: Workflow for the Fischer Esterification of aminobenzoic acid isomers.

Protocol for Amidation of the Amino Group

This protocol describes the acylation of the amino group using an acid chloride.

Materials:

  • Aminobenzoic acid isomer (1.0 eq)

  • Acid chloride (1.0-1.2 eq)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine, 1.5-2.0 eq)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the aminobenzoic acid isomer and the tertiary amine base in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a specified time (e.g., 1-3 hours), monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

Caption: Workflow for the amidation of the amino group of aminobenzoic acid isomers.

Logical Relationship of Reactivity

The interplay of electronic and steric effects governs the reactivity of these isomers. A diagram illustrating these relationships is presented below.

ReactivityFactors cluster_electronic Electronic Effects cluster_steric Steric Effects Reactivity Overall Reactivity Resonance Resonance (Electron Donating/Withdrawing) Resonance->Reactivity Inductive Inductive Effect Inductive->Reactivity Hindrance Steric Hindrance Hindrance->Reactivity Decreases IntraHbond Intramolecular Hydrogen Bonding IntraHbond->Reactivity Can decrease Isomer Isomer Structure (Positional Variation) Isomer->Resonance Determines strength and direction Isomer->Inductive Proximity dependent Isomer->Hindrance Ortho vs. Meta/Para Isomer->IntraHbond Ortho-isomers

Caption: Factors influencing the reactivity of aminobenzoic acid isomers.

This guide serves as a foundational resource for scientists to better predict and control the outcomes of chemical reactions involving this compound and its isomers, ultimately facilitating the development of new materials and pharmaceuticals.

References

A Comparative Guide to Validating the Purity of Synthesized 4-(4-aminophenyl)benzoic Acid via Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of elemental analysis against other common analytical techniques for validating the purity of 4-(4-aminophenyl)benzoic acid. The information presented herein is supported by established experimental protocols and theoretical data to assist in the selection of appropriate purity validation methodologies.

Introduction to Purity Validation of this compound

This compound is a bifunctional aromatic compound with applications in polymer chemistry and as a precursor for various pharmaceuticals. Its synthesis can result in impurities such as unreacted starting materials, by-products, or residual solvents. Therefore, rigorous purity assessment is crucial. Elemental analysis is a fundamental technique that determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample. By comparing these experimental values to the theoretical composition, a primary indication of purity can be obtained.

Comparison of Purity Validation Methods

While elemental analysis provides a bulk assessment of purity, it is often complemented by other techniques that can offer more detailed insights into the nature of any impurities. High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can detect and quantify impurities with high sensitivity. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide structural confirmation and can also reveal the presence of impurities.

Table 1: Comparison of Purity Validation Methods for this compound

Method Principle Information Provided Advantages Limitations Typical Application
Elemental Analysis (CHN) Combustion of the sample and quantification of the resulting CO₂, H₂O, and N₂ gases.Percentage of C, H, and N in the bulk sample.Simple, cost-effective, provides fundamental confirmation of elemental composition.Does not identify the nature of impurities; insensitive to impurities with similar elemental composition to the target compound.Initial purity assessment and confirmation of empirical formula.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and a mobile phase.Purity based on peak area percentage; detection and quantification of individual impurities.High sensitivity and resolution; can separate structurally similar compounds.Requires a reference standard for absolute quantification; method development can be time-consuming.Routine quality control and impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed structural information; can identify and quantify specific impurities.Provides unambiguous structural confirmation; quantitative NMR (qNMR) can determine absolute purity without a specific reference standard.Lower sensitivity compared to HPLC; complex spectra can be difficult to interpret.Structural elucidation and purity assessment, especially for identifying unknown impurities.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Information about the functional groups present.Fast and simple; good for confirming the presence of key functional groups.Not typically used for quantitative purity analysis; less informative for complex mixtures.Rapid identity confirmation.

Experimental Data: A Comparative Analysis

To illustrate the utility of elemental analysis in conjunction with other methods, consider a synthesized batch of this compound. The theoretical elemental composition is calculated from its molecular formula, C₁₃H₁₁NO₂.

Theoretical Elemental Composition of this compound (C₁₃H₁₁NO₂)

  • Molecular Weight: 213.23 g/mol

  • Carbon (C): (12.011 * 13 / 213.23) * 100% = 73.23%

  • Hydrogen (H): (1.008 * 11 / 213.23) * 100% = 5.20%

  • Nitrogen (N): (14.007 * 1 / 213.23) * 100% = 6.57%

Table 2: Illustrative Purity Analysis Data for a Synthesized Batch of this compound

Analysis Method Parameter Theoretical Value Experimental Result Purity Indication
Elemental Analysis % Carbon73.23%72.95%High purity, with a small deviation possibly due to minor impurities or residual solvent.
% Hydrogen5.20%5.25%High purity, with a small deviation possibly due to minor impurities or residual solvent.
% Nitrogen6.57%6.50%High purity, with a small deviation.
HPLC-UV (254 nm) Peak Area %100% (for pure compound)99.5%High purity, with 0.5% of detectable impurities.

Experimental Protocols

Purification of Synthesized this compound by Recrystallization
  • Solvent Selection : A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, an ethanol/water mixture is often effective.

  • Dissolution : Dissolve the crude solid in a minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration : If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation and Washing : Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold solvent to remove any adhering soluble impurities.

  • Drying : Dry the purified crystals under vacuum to remove residual solvent.

Elemental Analysis (CHN) Protocol
  • Sample Preparation : Accurately weigh 1-2 mg of the dried, purified this compound into a tin or silver capsule using a microbalance.

  • Combustion : The sample is introduced into a combustion tube of an elemental analyzer, where it is heated to a high temperature (typically 900-1100°C) in the presence of a pulse of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂).[1][2]

  • Gas Separation : The resulting gases are carried by a helium stream through a gas chromatography column, which separates the CO₂, H₂O, and N₂.

  • Detection : The concentration of each gas is measured by a thermal conductivity detector.

  • Calculation : The instrument's software calculates the percentage of each element based on the weight of the sample and the detector's response.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation : An HPLC system equipped with a UV detector and a C18 reversed-phase column is typically used.

  • Mobile Phase Preparation : A common mobile phase for aromatic acids is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The pH of the aqueous phase is adjusted to ensure the analyte is in a suitable ionic state.

  • Sample Preparation : Prepare a stock solution of the synthesized this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions :

    • Column : C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase : Acetonitrile: 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)

    • Flow Rate : 1.0 mL/min

    • Detection Wavelength : 254 nm

    • Injection Volume : 10 µL

  • Analysis : Inject the sample solution into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow

Purity_Validation_Workflow Purity Validation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of Crude This compound Purification Recrystallization Synthesis->Purification Elemental_Analysis Elemental Analysis (CHN) Purification->Elemental_Analysis HPLC_Analysis HPLC Analysis Purification->HPLC_Analysis NMR_Analysis NMR Spectroscopy Purification->NMR_Analysis Compare_Theoretical Compare Experimental vs. Theoretical Elemental Data Elemental_Analysis->Compare_Theoretical Assess_Chromatogram Assess Chromatographic Purity (Peak Area %) HPLC_Analysis->Assess_Chromatogram Confirm_Structure Confirm Structure & Identify Impurities NMR_Analysis->Confirm_Structure Purity_Validation Final Purity Validation Compare_Theoretical->Purity_Validation Assess_Chromatogram->Purity_Validation Confirm_Structure->Purity_Validation

Caption: Workflow for Purity Validation of Synthesized this compound.

Conclusion

Validating the purity of synthesized this compound is a critical step in ensuring the quality and reliability of research and development outcomes. Elemental analysis serves as an excellent primary method for confirming the elemental composition and providing an initial assessment of purity. For a more comprehensive understanding of the impurity profile, it is highly recommended to use orthogonal methods such as HPLC and NMR spectroscopy. The combination of these techniques provides a robust and reliable approach to purity validation, ensuring that the synthesized material meets the stringent requirements for its intended application.

References

Performance review of 4-(4-aminophenyl)benzoic acid-based sensors against commercial alternatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Analytical Performance

In the realm of sensitive and selective detection of food additives and pharmaceutical compounds, novel electrochemical sensors are emerging as powerful alternatives to traditional analytical techniques. This guide provides a comprehensive performance review of sensors based on 4-(4-aminophenyl)benzoic acid (p-aminobenzoic acid, PABA), specifically focusing on electropolymerized PABA (poly(4-ABA)) films, against established commercial methods like High-Performance Liquid Chromatography (HPLC) for the determination of food azo dyes (Sunset Yellow FCF and Tartrazine) and the tricyclic antidepressant, Doxepin.

At a Glance: Performance Metrics

The data presented below summarizes the key performance indicators for the poly(4-ABA)-based electrochemical sensor and the standard commercial alternative, HPLC. The sensor, particularly when enhanced with multi-walled carbon nanotubes (MWCNTs), demonstrates competitive and often superior limits of detection and wide linear ranges.

Food Azo Dyes: Sunset Yellow FCF & Tartrazine Detection
Performance MetricPoly(4-ABA)/MWCNTs SensorHigh-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) Sunset Yellow: 2.3 nmol L⁻¹ Tartrazine: 3.0 nmol L⁻¹[1]5.2 - 6.9 ng/mL (equivalent to ~11.5 - 12.8 nmol L⁻¹)[2]
Linear Range 0.010–0.75 and 0.75–5.0 µmol L⁻¹ (for both dyes)[1]0.01–50.0 µg/mL (equivalent to ~0.02 - 92 µmol L⁻¹)[2]
Recovery 99–100.4% in orange-flavored drinks92.14 - 104.24% in soft drinks[3]
Analysis Time Minutes15-30 minutes per sample
Cost Low initial setup and operational costHigh initial investment and maintenance costs[4]
Portability High potential for portable, on-site analysisLab-based instrumentation, not portable
Doxepin Detection
Performance MetricPoly(4-ABA)/MWCNTs SensorHigh-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) 1.0 x 10⁻¹⁰ M[5][6][7]0.40–0.50 µg/ml (equivalent to ~1.26 - 1.58 µM)[8][9]
Linear Range 1.0 x 10⁻⁹ to 1.0 x 10⁻⁶ M[5][6][7]10 to 50 µg/ml (equivalent to ~31.6 - 158 µM)[8][9]
Recovery 98.0–100.4% in drug tablets[5]97.67% to 101% in pharmaceutical cream[8][9]
Selectivity High, with no significant interference from common excipients[10]High, based on chromatographic separation
Analysis Time Minutes15-30 minutes per sample
Cost Low initial setup and operational costHigh initial investment and maintenance costs[4]

Delving Deeper: Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the outlined experimental protocols for the fabrication and application of the poly(4-ABA)/MWCNTs sensor and the standard HPLC methods for the target analytes.

Poly(4-ABA)/MWCNTs Sensor Fabrication and Analyte Detection

1. Electrode Preparation:

  • A glassy carbon electrode (GCE) is polished with alumina slurry, followed by rinsing with acetone and distilled water.

  • A suspension of multi-walled carbon nanotubes (MWCNTs) is prepared in a suitable solvent (e.g., dimethylformamide).

  • A small volume of the MWCNT suspension is drop-casted onto the GCE surface and allowed to dry.

2. Electropolymerization of 4-ABA:

  • The MWCNT-modified GCE is immersed in a phosphate buffer solution (pH 7.0) containing 4-aminobenzoic acid.

  • Electropolymerization is carried out by cyclic voltammetry, typically scanning the potential between -0.3 V and 1.5 V for a set number of cycles (e.g., 30 cycles) at a scan rate of 100 mV s⁻¹. This process forms a conductive poly(4-ABA) film on the electrode surface.

3. Electrochemical Detection:

  • The poly(4-ABA)/MWCNTs/GCE is placed in an electrochemical cell containing a supporting electrolyte (e.g., phosphate buffer of a specific pH).

  • The target analyte (food dye or doxepin) is added to the cell.

  • Differential pulse voltammetry (DPV) is typically used for quantification. The potential is scanned over a range where the analyte undergoes oxidation, and the resulting peak current is proportional to the analyte's concentration.

HPLC Method for Food Azo Dyes (Sunset Yellow FCF & Tartrazine)

1. Sample Preparation:

  • Liquid samples like beverages are typically degassed.

  • Solid samples are dissolved in a suitable solvent and filtered through a 0.45 µm membrane filter.[11]

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column is commonly used.[3]

  • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[12]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: A UV-Vis detector is used, with the wavelength set to the maximum absorbance of the dyes (e.g., 480 nm for Sunset Yellow and 425 nm for Tartrazine).

3. Quantification:

  • A calibration curve is constructed by injecting standard solutions of known concentrations of the dyes.

  • The concentration of the dyes in the sample is determined by comparing the peak areas from the sample chromatogram to the calibration curve.

HPLC Method for Doxepin

1. Sample Preparation:

  • Pharmaceutical formulations (e.g., creams, tablets) are accurately weighed and dissolved in a suitable diluent.

  • The solution is typically sonicated and centrifuged to ensure complete dissolution and removal of excipients. The supernatant is then filtered.[13]

2. Chromatographic Conditions (as per USP monograph):

  • Column: A C8 (L7) or C18 column is often specified.[14]

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer at a specific pH) and an organic modifier like methanol or acetonitrile is used.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 254 nm is common.[8]

3. System Suitability and Quantification:

  • System suitability tests are performed to ensure the chromatographic system is performing adequately, checking parameters like resolution between doxepin isomers, peak symmetry, and reproducibility.[14]

  • Quantification is achieved by comparing the peak area of doxepin in the sample to that of a standard of known concentration.

Visualizing the Mechanisms

To better understand the underlying principles of the poly(4-ABA)-based sensor and the analytical workflow, the following diagrams are provided.

Signaling_Pathway cluster_electrode Poly(4-ABA)/MWCNTs Modified Electrode cluster_process Electrochemical Detection cluster_output Signal Output Analyte Target Analyte (Food Dye / Doxepin) Electrode Electrode Surface (GCE + MWCNTs + Poly(4-ABA)) Analyte->Electrode Adsorption Oxidation Electro-oxidation Electrode->Oxidation Potential Scan (DPV) Signal Current Signal Oxidation->Signal Electron Transfer Concentration Analyte Concentration Signal->Concentration Proportional to

Caption: Signaling pathway of the poly(4-ABA)/MWCNTs electrochemical sensor.

Experimental_Workflow cluster_sensor Poly(4-ABA) Sensor Workflow cluster_hplc HPLC Workflow S1 Electrode Preparation (GCE Polishing & MWCNT Coating) S2 Electropolymerization of 4-ABA S1->S2 S3 Sample Introduction S2->S3 S4 DPV Measurement S3->S4 S5 Data Analysis S4->S5 H1 Sample Preparation (Dissolution, Filtration) H2 HPLC System Equilibration H1->H2 H3 Sample Injection H2->H3 H4 Chromatographic Separation H3->H4 H5 UV-Vis Detection H4->H5 H6 Data Analysis H5->H6

Caption: Comparative experimental workflows for sensor-based and HPLC-based analysis.

Conclusion

Sensors based on this compound, particularly when integrated with nanomaterials like MWCNTs, present a compelling case for their adoption in routine analytical applications for food safety and pharmaceutical quality control. They offer significant advantages in terms of sensitivity, speed, cost, and portability over conventional chromatographic methods. While HPLC remains a robust and well-established technique, the performance data of poly(4-ABA) sensors indicate their strong potential to complement and, in some cases, provide a more efficient alternative for the rapid screening and quantification of specific analytes. Further research and development in sensor fabrication and validation will likely accelerate their integration into mainstream analytical workflows.

References

A comparative study of the mechanical properties of polyamides based on different aromatic diamines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Wholly aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional mechanical strength, thermal stability, and chemical resistance.[1][2][3] These properties are intrinsically linked to the rigid molecular structure derived from the aromatic amide linkage, which facilitates strong interchain hydrogen bonding.[2] The choice of the aromatic diamine monomer is a critical determinant of the final properties of the polymer, influencing everything from solubility and processability to tensile strength and modulus.[2][4] This guide provides a comparative analysis of the mechanical properties of polyamides synthesized from different aromatic diamines, supported by experimental data and detailed methodologies.

Comparative Mechanical Properties

The structure of the aromatic diamine directly impacts the polymer chain's rigidity, linearity, and ability to pack, which in turn governs its mechanical performance. The introduction of bulky side groups, flexible ether linkages, or changes in the isomeric attachment points (meta vs. para) can significantly alter the material's properties. The following table summarizes the mechanical properties of various polyamides synthesized using different aromatic diamines, illustrating these structure-property relationships.

Aromatic Diamine MonomerDiacid/Diacid ChlorideTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Key Structural FeatureReference
Semifluorinated Aromatic DiaminesVariousup to 88up to 1.81up to 25Fluorine groups[2]
2-(4-Trifluoromethylphenoxy)terephthalic acidTrifluoromethyl-substituted aromatic bis(ether amine)sup to 1152.7 - 3.26 - 9Trifluoromethyl and ether groups[5]
4-Aryl-2,6-diphenylpyridine containing diaminesFluorinated phenoxy diacids72.5 - 87.32.35 - 2.875.3 - 9.5Bulky pyridine and phenoxy groups[5]
p-Phenylene diamineTerephthaloyl chloride~2900~135~2.8Linear, rigid para-structure (Kevlar 49)[4]
m-Phenylene diamineIsophthaloyl chloride--35 - 45Kinked meta-structure (Nomex)[4]

Note: The data presented is compiled from various sources. Direct comparison should be approached with caution as synthesis methods, polymer processing, and mechanical testing conditions may vary between studies.

Influence of Aromatic Diamine Structure

The data reveals several key trends related to the diamine structure:

  • Linearity and Rigidity : Polyamides based on para-oriented diamines, such as p-phenylene diamine (used in Kevlar), exhibit ultra-high tensile strength and modulus.[4] This is due to the linear and rigid polymer chains that can pack into highly crystalline, ordered structures, maximizing the effect of interchain hydrogen bonding.[6]

  • Kinked Structures : The use of meta-oriented diamines, like m-phenylene diamine, introduces a kink in the polymer backbone. This disrupts chain packing and reduces crystallinity, leading to lower modulus and higher elongation at break, as seen in materials like Nomex.[4]

  • Bulky Side Groups : Incorporating bulky pendant groups, such as adamantane or phenoxy moieties, into the diamine structure can increase the polymer's solubility in organic solvents by hindering chain packing.[1][2] However, this disruption of intermolecular forces can also lead to a reduction in tensile strength and modulus compared to their linear counterparts.[7]

  • Flexible Linkages : The introduction of flexible linkages, such as ether (–O–) bonds, within the diamine backbone enhances processability and solubility.[1] These linkages provide greater rotational freedom to the polymer chain, which can increase the elongation at break.[7]

Experimental Workflow and Protocols

The synthesis and characterization of aromatic polyamides follow a structured workflow, from monomer synthesis to final property evaluation.

G cluster_synthesis Synthesis & Processing monomers Monomer Selection (Aromatic Diamines, Diacids) polycondensation Polycondensation Reaction monomers->polycondensation purification Polymer Purification & Drying polycondensation->purification processing Film / Fiber Processing purification->processing structural Structural Analysis (FTIR, NMR) purification->structural Polymer Sample mechanical Mechanical Testing (Tensile Strength, Modulus) processing->mechanical Test Specimen thermal Thermal Analysis (TGA, DSC) processing->thermal Sample

Caption: Experimental workflow for polyamide synthesis and characterization.

A. Synthesis Protocol: Direct Phosphorylation Polycondensation

This method is widely used for preparing aromatic polyamides in the laboratory.[8]

  • Reactor Setup : A flame-dried reaction flask equipped with a mechanical stirrer and a nitrogen inlet/outlet is prepared.

  • Reagent Dissolution : Under a nitrogen atmosphere, add N-methyl-2-pyrrolidinone (NMP), an aromatic dicarboxylic acid (0.01 mol), lithium chloride (LiCl), and pyridine to the flask. Stir the mixture at room temperature until all solids dissolve.

  • Polymerization : Add the aromatic diamine (0.01 mol) and triphenyl phosphite (TPP) to the solution. Heat the reaction mixture to approximately 105 °C and maintain this temperature for 3-4 hours with continuous stirring.

  • Precipitation and Purification : After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Washing and Drying : Collect the polymer by filtration, wash it thoroughly with hot water and methanol to remove residual salts and solvents, and then dry it in a vacuum oven at 80-100 °C until a constant weight is achieved.

B. Mechanical Property Testing: Tensile Test (ASTM D638)

Tensile properties are fundamental indicators of a material's mechanical performance and are typically measured according to standards like ASTM D638.[9][10]

  • Specimen Preparation : Polymer films are cast from a solution of the polyamide in a suitable solvent (e.g., NMP or DMAc). The solution is poured onto a glass plate, spread to a uniform thickness, and dried in a vacuum oven. The resulting films are cut into a standard dumbbell shape (Type V specimens are common for thin films).[9]

  • Conditioning : Prior to testing, specimens are conditioned for at least 40 hours at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) to ensure consistency.[9]

  • Test Procedure :

    • Mount the specimen into the grips of a universal testing machine.

    • Attach an extensometer to the gauge section of the specimen to accurately measure strain.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[9]

    • Record the load and extension data throughout the test.

  • Data Analysis : From the resulting stress-strain curve, the following properties are determined:

    • Tensile Strength : The maximum stress the material can withstand before fracturing.

    • Young's Modulus (Modulus of Elasticity) : The slope of the initial, linear portion of the stress-strain curve, indicating the material's stiffness.

    • Elongation at Break : The percentage increase in length that the material undergoes before fracturing, indicating its ductility.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Detecting 4-(4-aminophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 4-(4-aminophenyl)benzoic acid, a potential impurity or metabolite in various chemical and pharmaceutical processes, is of paramount importance for ensuring product quality, safety, and regulatory compliance. The selection of an appropriate analytical method is a critical decision that balances sensitivity, selectivity, speed, and cost. This guide provides a comprehensive comparison of common analytical techniques for the detection of this compound and outlines the principles of cross-validation to ensure data integrity across different methodologies.

While specific cross-validation data for this compound is not extensively available in the public domain, this guide leverages data from structurally similar aromatic amines and benzoic acid derivatives to provide a robust comparative framework. The principles and experimental protocols described herein can be readily adapted for the development and validation of methods for the target analyte.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes typical performance data for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) based on studies of analogous aromatic amines.[1] These values provide a baseline for what can be expected when developing a method for this compound.

Analytical MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy/Recovery (%)
HPLC-UV Aniline and N-methylaniline> 0.999Not Reported0.010% (w/w)Not ReportedNot Reported
GC-MS Aniline in serumNot Reported0.1 mg/LNot ReportedWithin-run: 3.8%, Between-run: 5.8%Not Reported
LC-MS/MS Primary Aromatic Amines> 0.990.01 - 1.0 µg/L0.05 - 5.0 µg/L< 15%90 - 110%

Note: The performance of a specific method will be highly dependent on the matrix, instrumentation, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are foundational protocols for HPLC-UV, GC-MS, and LC-MS/MS that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of aromatic compounds.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or a buffer solution (e.g., phosphate buffer) is typically effective.[1][2][3] For this compound, a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid can be used.[2][3]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

    • Column Temperature: Maintaining a constant column temperature, for instance, at 25 °C, is recommended.[1]

    • Detection Wavelength: The UV detector should be set to a wavelength where this compound exhibits maximum absorbance. For the related compound 4-aminobenzoic acid, absorption maxima are observed at 194 nm, 226 nm, and 278 nm.[4]

    • Injection Volume: A standard injection volume is 10 µL.[1]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase.

    • Dissolve or extract the sample in a solvent compatible with the mobile phase, ensuring the final concentration falls within the calibration range.

    • Filter all solutions through a 0.22 µm or 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is a powerful tool for the identification and quantification of volatile and semi-volatile compounds.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[1]

  • Chromatographic Conditions:

    • Column: A fused silica capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm), is often used.[1]

    • Carrier Gas: Helium is the most common carrier gas.[1]

    • Inlet Temperature: A typical inlet temperature is 250 °C.[5]

    • Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, starting at a lower temperature and ramping up to a higher temperature.[1]

  • Derivatization (Optional but Recommended): To improve the volatility and chromatographic properties of this compound, derivatization of the polar functional groups (amine and carboxylic acid) is often necessary.[1] Silylation reagents are commonly used for this purpose.

  • Sample Preparation:

    • Liquid-Liquid Extraction: For aqueous samples, extraction can be performed at a basic pH to ensure the analyte is in its non-ionized form.[1]

    • Solid-Phase Extraction (SPE): SPE can be used to clean up and concentrate the analyte from complex matrices.[6][7]

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) is typically used.

    • Acquisition Mode: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level analysis.[8]

  • Instrumentation: A Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[8]

  • Chromatographic Conditions: The HPLC conditions are similar to those described for HPLC-UV. The mobile phase composition will need to be compatible with the ESI source (e.g., using volatile buffers like ammonium formate or formic acid instead of non-volatile phosphate buffers).[2][3]

  • Mass Spectrometry:

    • Ionization Mode: ESI can be operated in either positive or negative ion mode. For this compound, both modes should be evaluated to determine the most sensitive response.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for the analyte, which provides high selectivity and sensitivity.[8]

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of a corresponding standard in a calibration curve.[8]

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing the results from two or more different analytical methods to ensure they provide equivalent and reliable data.[5][9][10] This is particularly important when transferring a method between laboratories or when data from different analytical techniques will be combined in a regulatory submission.[9]

Workflow for Analytical Method Cross-Validation

Analytical Method Cross-Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_conclusion Conclusion define_scope Define Scope & Acceptance Criteria select_methods Select Methods for Comparison define_scope->select_methods prepare_samples Prepare Standard & QC Samples select_methods->prepare_samples analyze_samples Analyze Samples by Each Method prepare_samples->analyze_samples data_analysis Statistical Data Analysis analyze_samples->data_analysis compare_results Compare Results to Acceptance Criteria data_analysis->compare_results documentation Document Results & Conclusion compare_results->documentation

Caption: A generalized workflow for the cross-validation of analytical methods.

Decision Tree for Method Selection

The choice of an analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and available resources.

Method Selection Decision Tree start Start: Define Analytical Needs sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix? sensitivity->matrix Yes confirmation Confirmatory Identification Needed? sensitivity->confirmation No lc_ms LC-MS/MS matrix->lc_ms Yes gc_ms GC-MS (with derivatization) matrix->gc_ms No hplc_uv HPLC-UV confirmation->hplc_uv No confirmation->lc_ms Yes

Caption: A decision tree to guide the selection of an appropriate analytical method.

References

Benchmarking the Efficiency of 4-(4-aminophenyl)benzoic Acid in Dye-Sensitized Solar Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of efficient and cost-effective dye-sensitized solar cells (DSSCs), the selection of the sensitizing dye is paramount. This guide provides a comparative analysis of 4-(4-aminophenyl)benzoic acid, benchmarking its potential performance against established and high-performing dyes in the field. While direct and comprehensive experimental data for this compound as a primary sensitizer is not extensively available in published literature, its structural motifs are present in various organic dyes and co-sensitizers. This guide, therefore, offers a clear perspective on its potential by comparing it with widely recognized standards in DSSC research, including the ruthenium-based N719 dye and representative organic dyes.

Comparative Performance Data

The following table summarizes key photovoltaic performance parameters of selected benchmark dyes under standard test conditions (AM 1.5G irradiation, 100 mW/cm²). The data for this compound is presented as a prospective range, inferred from studies on structurally similar compounds and its use as a co-sensitizer.

Dye/SensitizerPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA/cm²)Fill Factor (FF)
This compound (Prospective) Data not available as a primary sensitizerNot establishedNot establishedNot established
N719 (Ruthenium-based benchmark) 5.0 - 11.2[1][2]~0.7[2]~15.5[2]~0.6 - 0.7[2]
Organic Dyes (Representative Range) 1.3 - 9.7[3][4]0.4 - 0.9[2][5]4.2 - 18.8[6]0.39 - 0.67[2][4]
Porphyrin Dyes (High-Efficiency Organic) 7.8 - 8.1[7]Data varies widelyData varies widelyData varies widely
Co-sensitization with N3 Dye (Prospective) Enhanced PCE of 7.02% (with a similar co-sensitizer)[8]0.671[8]15.27[8]0.68[8]

Note: The performance of DSSCs is highly dependent on fabrication conditions, including the semiconductor material, electrolyte composition, and electrode preparation.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the fabrication and characterization of dye-sensitized solar cells.

Photoanode Preparation

A typical photoanode is prepared using a transparent conducting oxide (TCO) glass, such as fluorine-doped tin oxide (FTO) glass.

  • Cleaning: The FTO glass is sequentially cleaned in an ultrasonic bath with detergent, deionized water, and ethanol.

  • TiO₂ Paste Deposition: A layer of titanium dioxide (TiO₂) paste is deposited on the conductive side of the FTO glass using the doctor-blade technique.[9][10] This method allows for the control of the film thickness.

  • Sintering: The TiO₂-coated FTO glass is then sintered at high temperatures (typically 450-500°C) to ensure good mechanical stability and electrical contact between the TiO₂ nanoparticles.[10]

  • Post-treatment: The sintered TiO₂ film is often treated with a TiCl₄ solution to improve the necking between TiO₂ particles and enhance the surface area for dye adsorption.[9]

Dye Sensitization
  • The sintered TiO₂ photoanode is immersed in a solution of the dye (e.g., 0.3-0.5 mM of N719 in a mixture of acetonitrile and tert-butanol).[11] The immersion time can vary from a few hours to 24 hours to ensure adequate dye loading onto the TiO₂ surface.[12]

  • After sensitization, the photoanode is rinsed with a suitable solvent (e.g., ethanol) to remove any non-adsorbed dye molecules.

Counter Electrode Preparation
  • A thin layer of a catalytic material, typically platinum (Pt) or carbon, is deposited on another FTO glass to serve as the counter electrode. This can be achieved through methods like sputtering or by applying a paste and sintering.

DSSC Assembly
  • The dye-sensitized photoanode and the counter electrode are assembled in a sandwich-like configuration, separated by a thin polymer sealant (e.g., Surlyn).

  • An electrolyte solution, commonly containing an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent, is introduced into the space between the electrodes through a pre-drilled hole in the counter electrode. The hole is then sealed.

Photovoltaic Characterization
  • The performance of the assembled DSSC is evaluated under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator.

  • A current-voltage (I-V) measurement is performed to determine the key photovoltaic parameters: short-circuit current density (JSC), open-circuit voltage (VOC), fill factor (FF), and power conversion efficiency (PCE). The PCE is calculated using the formula: PCE (%) = (JSC × VOC × FF) / Pin × 100 where Pin is the power of the incident light.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for fabricating and evaluating dye-sensitized solar cells.

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_counter_electrode Counter Electrode Preparation cluster_assembly_testing Cell Assembly & Testing A FTO Glass Cleaning B TiO2 Paste Deposition (Doctor-Blade) A->B C Sintering (450-500°C) B->C D TiCl4 Treatment C->D E Dye Sensitization (Immersion in Dye Solution) D->E H Sandwich Assembly (Photoanode + Counter Electrode) E->H F FTO Glass Cleaning G Catalyst Deposition (e.g., Platinum) F->G G->H I Electrolyte Injection H->I J Sealing I->J K Photovoltaic Characterization (I-V Measurement) J->K L Performance Analysis (PCE, Jsc, Voc, FF) K->L

A flowchart illustrating the fabrication and characterization of Dye-Sensitized Solar Cells.

Signaling Pathways and Logical Relationships

The fundamental principle of a DSSC involves a series of electron transfer processes, which can be visualized as a signaling pathway.

DSSC_Electron_Pathway cluster_components DSSC Components cluster_processes Electron Transfer Processes Dye Dye Molecule (e.g., this compound) Electron_Injection 2. Electron Injection Dye->Electron_Injection TiO2 TiO2 Conduction Band Electron_Transport 3. Electron Transport TiO2->Electron_Transport to external circuit Electrolyte Redox Mediator (I-/I3-) Dye_Regeneration 4. Dye Regeneration Electrolyte->Dye_Regeneration Counter_Electrode Counter Electrode Redox_Regeneration 5. Redox Mediator Regeneration Counter_Electrode->Redox_Regeneration Photon_Absorption 1. Photon Absorption (Light Harvesting) Photon_Absorption->Dye hv Electron_Injection->TiO2 Electron_Transport->Counter_Electrode from external circuit Dye_Regeneration->Dye e- Redox_Regeneration->Electrolyte e-

The electron transfer pathway in a Dye-Sensitized Solar Cell.

References

A comparative assessment of the biological efficacy of various 4-(4-aminophenyl)benzoic acid analogs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of several analogs of 4-(4-aminophenyl)benzoic acid. The document summarizes key experimental data, outlines detailed methodologies for the cited biological assays, and visualizes relevant biological pathways and experimental workflows. The information presented is intended to aid researchers in understanding the structure-activity relationships of these compounds and to guide future drug discovery and development efforts.

Data Presentation

The biological activities of various this compound analogs are summarized below. The data is categorized by the type of biological activity and presented in tabular format for ease of comparison.

Antimicrobial Activity

A prominent area of investigation for this compound analogs is their antimicrobial potential. The minimum inhibitory concentration (MIC) is a key measure of efficacy, with lower values indicating greater potency. The following table presents the MIC values of several Schiff base derivatives against various bacterial and fungal strains.[1][2]

Compound IDDerivative StructureTest OrganismMIC (µM)
1a 4-[(2-Hydroxybenzylidene)amino]benzoic acidStaphylococcus aureus>500
1c 4-[(5-Chloro-2-hydroxybenzylidene)amino]benzoic acidStaphylococcus aureus125
1f 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acidStaphylococcus aureus250
1h 4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzoic acidStaphylococcus aureus>500
1k 4-[(2-Chloro-6-hydroxybenzylidene)amino]benzoic acidStaphylococcus aureus250
1n 4-[(3,5-Dichloro-2-hydroxybenzylidene)amino]benzoic acidStaphylococcus aureus62.5
1o 4-[(3-Bromo-5-chloro-2-hydroxybenzylidene)amino]benzoic acidStaphylococcus aureus15.62
1r 4-{[(5-Nitrofuran-2-yl)methylene]amino}benzoic acidStaphylococcus aureus62.5
- 4-[(2-chlorobenzylidene) amino]benzoic acidEscherichia coli-
- 4-[(furan-2-ylmethylene)amino]benzoic acidEscherichia coli-
- 4-[(3-phenylallylidene)amino]benzoic acidEscherichia coli-
- 4-[(2-hydroxybenzylidene) amino]benzoic acidEscherichia coli-
- 4-[(4-hydroxy-3-methoxybenzylidene)amino]benzoic acidEscherichia coli-
- 4-[(3-nitrobenzylidene)amino]benzoic acidEscherichia coli-

Note: Some MIC values in the original literature were reported in µg/mL and have been converted to µM for consistency, where molecular weights were available.

Cytotoxic Activity

The cytotoxic effects of this compound analogs have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify the concentration of a compound that is required to inhibit the growth of 50% of a cell population.

Compound IDDerivative StructureCell LineIC50 (µM)
Schiff Bases 4-[(3-Bromo-5-chloro-2-hydroxybenzylidene)amino]benzoic acidHepG215.0
- 4-[(3,5-Diiodo-2-hydroxybenzylidene)amino]benzoic acidHepG223.9
- 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acidHepG227.5
- 4-[(3,5-Dibromo-2-hydroxybenzylidene)amino]benzoic acidHepG230.0
Quinoline-based Chloro anilinoquinoline derivativeMCF-73.42
- Chloro anilinoquinoline derivativeA5495.97
- Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoateCaco-223.31
- Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoateMCF-772.22
- Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoateHepG253.29
SGI-1027 Analog Compound 31KG-14.4
Enzyme Inhibitory Activity

Certain analogs of this compound have been investigated as enzyme inhibitors, with a particular focus on DNA methyltransferases (DNMTs) and cholinesterases.

CompoundTarget EnzymeIC50/EC50 (µM)
SGI-1027 DNMT112.5
SGI-1027 DNMT3A8
SGI-1027 DNMT3B7.5
SGI-1027 Analog (Compound 31) hDNMT3A0.9 (EC50)
4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid Acetylcholinesterase (AChE)7.49

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (broth medium only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[3]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for an additional 1-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[4]

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[3]

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

DNA Methyltransferase (DNMT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of DNMT enzymes.

  • Reaction Setup: A reaction mixture is prepared containing the DNMT enzyme (e.g., recombinant human DNMT1, DNMT3A, or DNMT3B), a DNA substrate (e.g., poly(dI-dC)), and S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM) as a methyl donor, in a suitable buffer.[5][6]

  • Inhibitor Addition: The test compound (e.g., SGI-1027 or its analogs) is added to the reaction mixture at various concentrations.[5][6]

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1 hour) to allow for the methylation reaction to occur.[5][6]

  • Termination and Measurement: The reaction is stopped, and the amount of [³H]-methyl group incorporated into the DNA is quantified, typically by spotting the reaction mixture onto a filter paper, washing away unincorporated [³H]SAM, and measuring the radioactivity using a scintillation counter.[5][6]

  • IC50 Determination: The IC50 value is calculated from the dose-response curve, representing the concentration of the inhibitor required to reduce DNMT activity by 50%.[5][6]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the assessment of this compound analogs.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Efficacy Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (IC50) characterization->cytotoxicity enzyme Enzyme Inhibition Assays (IC50) characterization->enzyme data_analysis Data Analysis & Comparison antimicrobial->data_analysis cytotoxicity->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: General experimental workflow for the assessment of this compound analogs.

folate_synthesis_inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids PABA_analog PABA Analog (e.g., Sulfonamide) PABA_analog->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway by PABA analogs.

dnmt_inhibition cluster_methylation DNA Methylation SAM S-Adenosyl Methionine (SAM) (Methyl Donor) DNMT DNA Methyltransferase (DNMT) SAM->DNMT Methylated_DNA Methylated DNA DNMT->Methylated_DNA Methylation DNA Unmethylated DNA DNA->DNMT Gene_Silencing Gene Silencing Methylated_DNA->Gene_Silencing SGI1027 SGI-1027 Analog SGI1027->DNMT Inhibition

References

Safety Operating Guide

Proper Disposal of 4-(4-Aminophenyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-(4-Aminophenyl)benzoic acid is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides a comprehensive overview of the necessary procedures, personal protective equipment (PPE), and regulatory considerations for the safe handling and disposal of this chemical.

Key Disposal and Safety Information

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, regional, and national environmental regulations.[1][2][3][4] It is imperative to avoid releasing this chemical into the environment as it is harmful to aquatic life with long-lasting effects.[1][2]

ParameterInformationSource
Waste Classification Hazardous Waste[2][3]
Environmental Hazards H412: Harmful to aquatic life with long lasting effects.[1][2]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][5][6]
Container Handling Leave chemicals in original containers. Do not mix with other waste. Handle uncleaned containers as the product itself.[1]
Spill Cleanup Sweep up or vacuum spillage and collect in suitable, closed containers for disposal. Avoid dust formation.[5][7]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection/face protection. Respiratory protection is required when dusts are generated.[1][5][7]
Incompatible Materials Strong oxidizing agents.[5][7]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation :

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Keep waste this compound in its original or a compatible, tightly sealed container.[1][5]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[1]

  • Personal Protective Equipment (PPE) :

    • Before handling the waste, don appropriate PPE, including:

      • Chemical-resistant gloves (e.g., nitrile).

      • Safety goggles or a face shield.

      • A lab coat.

      • If there is a risk of generating dust, use a NIOSH-approved respirator.[1][7]

  • Storage of Waste :

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, secure, and away from incompatible materials, such as strong oxidizing agents.[5][7]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

  • Documentation :

    • Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.

Experimental Protocol: Neutralization of Small Quantities of Acidic Waste

Disclaimer: This protocol is for informational purposes only and should only be performed by trained personnel in a controlled laboratory setting, in full compliance with institutional and regulatory guidelines. Always consult with your EHS officer before neutralizing any chemical waste.

This procedure is applicable for neutralizing small quantities of waste that are primarily acidic due to the carboxylic acid group of this compound, provided it is not mixed with other hazardous materials.

Materials:

  • Waste solution of this compound.

  • 1M Sodium Bicarbonate (NaHCO₃) or a dilute solution of another weak base.

  • pH paper or a calibrated pH meter.

  • Stir plate and stir bar.

  • Appropriate PPE.

  • A large beaker for the neutralization process.

Procedure:

  • Place the beaker containing the acidic waste solution on a stir plate in a fume hood.

  • Begin stirring the solution gently.

  • Slowly add the 1M sodium bicarbonate solution dropwise to the acidic waste. Be cautious as this may cause gas (CO₂) evolution.

  • Continuously monitor the pH of the solution.

  • Continue adding the base until the pH is between 6.0 and 8.0.

  • Once neutralized, the resulting solution must still be disposed of as hazardous aqueous waste through your institution's EHS program, as it contains the chemical substance.

Disposal Decision Workflow

DisposalWorkflow This compound Disposal Decision Workflow start Start: Have this compound waste is_contaminated Is the waste mixed with other chemicals? start->is_contaminated consult_ehs Consult EHS for specific disposal instructions is_contaminated->consult_ehs Yes is_pure Waste is relatively pure solid or in a known solvent is_contaminated->is_pure No ppe Wear appropriate PPE (gloves, goggles, lab coat) consult_ehs->ppe is_pure->ppe containerize Securely seal in a labeled hazardous waste container ppe->containerize storage Store in designated hazardous waste area containerize->storage disposal_request Request pickup from EHS or licensed contractor storage->disposal_request end End: Waste properly disposed disposal_request->end

Caption: Workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of 4-(4-Aminophenyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper handling of chemical reagents is paramount to ensuring a safe and efficient research environment. This guide provides essential, immediate safety and logistical information for the handling of 4-(4-Aminophenyl)benzoic acid, a compound utilized in various research and development applications. The following procedures and recommendations are based on available safety data for the closely related compound, 4-Aminobenzoic acid, and should be implemented with the understanding that they represent a baseline for safe laboratory practices. A substance-specific Safety Data Sheet (SDS) for this compound was not located; therefore, these guidelines should be applied with caution and professional judgment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Summary of Recommended Personal Protective Equipment

PPE CategoryRecommendation
Eye/Face Protection Tightly fitting safety goggles or a face shield should be worn.[1][2]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1] Long-sleeved clothing is recommended.
Respiratory Protection In case of insufficient ventilation or when dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1]

It is crucial to inspect all PPE prior to use and to follow proper removal techniques to avoid skin contact with potentially contaminated surfaces.

Operational Plan: From Receipt to Disposal

A systematic approach to the handling and storage of this compound is critical for maintaining a safe laboratory environment.

Step-by-Step Handling and Storage Procedures:

  • Receiving and Storage: Upon receipt, store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3] It is sensitive to air and light.

  • Handling:

    • Ensure adequate ventilation, especially in confined areas.[1]

    • Avoid the formation of dust.[1][2]

    • Do not get in eyes, on skin, or on clothing.[1]

    • Avoid ingestion and inhalation.[1]

    • Wash hands thoroughly after handling.[3]

  • Spill Management:

    • In case of a spill, ensure adequate ventilation and wear appropriate PPE.[1]

    • Avoid dust formation.[1]

    • Sweep up or vacuum up the spillage and collect it in a suitable, closed container for disposal.[1]

    • Do not flush into surface water or the sanitary sewer system.[1]

  • First Aid Measures:

    • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3]

    • In case of skin contact: Wash off immediately with plenty of soap and water.[3]

    • If inhaled: Move to fresh air. If breathing is difficult, give oxygen.[3]

    • If swallowed: Clean mouth with water and drink plenty of water afterwards.[3]

    • In all cases of exposure, seek medical attention if symptoms persist.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Disposal Guidelines:

  • Dispose of the contents and container to an approved waste disposal plant.[3]

  • Waste material must be disposed of in accordance with national and local regulations.

  • Leave chemicals in their original containers. Do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

Emergency Workflow: Chemical Spill Response

The following diagram outlines the logical workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow Chemical Spill Response Workflow for this compound spill Chemical Spill Occurs assess Assess the Situation (Size, Location, Hazards) spill->assess evacuate Evacuate Immediate Area (If Necessary) assess->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe evacuate->ppe contain Contain the Spill (Use Absorbent Material) ppe->contain cleanup Clean Up Spill (Sweep or Vacuum) contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste (In a Sealed Container) decontaminate->dispose report Report the Incident dispose->report

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.